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  • Product: 2-Bocamino-4,5-dimethyl-benzoic acid
  • CAS: 1187930-37-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

Introduction 2-Boc-amino-4,5-dimethyl-benzoic acid is a valuable substituted anthranilic acid derivative, frequently employed as a key building block in the synthesis of complex organic molecules. Its utility is particul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Boc-amino-4,5-dimethyl-benzoic acid is a valuable substituted anthranilic acid derivative, frequently employed as a key building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in medicinal chemistry and drug discovery, where the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality, allowing for selective transformations at other positions of the molecule. The Boc group can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic campaigns.[1][2] This guide provides a comprehensive overview of a reliable and scalable synthetic route to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Overall Synthetic Strategy

The synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid is most effectively achieved through a three-step sequence commencing with commercially available 4,5-dimethylbenzoic acid. The synthetic pathway involves:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group at the 2-position of the aromatic ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the newly formed amine.

This strategy is predicated on well-established and high-yielding chemical transformations, ensuring a reliable and reproducible route to the target compound.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Boc Protection Start 4,5-Dimethylbenzoic Acid Nitro_Intermediate 2-Nitro-4,5-dimethylbenzoic Acid Start->Nitro_Intermediate HNO₃, H₂SO₄ Amino_Intermediate 2-Amino-4,5-dimethylbenzoic Acid Nitro_Intermediate->Amino_Intermediate SnCl₂·2H₂O, EtOH Final_Product 2-Boc-amino-4,5-dimethyl-benzoic Acid Amino_Intermediate->Final_Product (Boc)₂O, THF, TEA

Figure 1: Overall synthetic pathway for 2-Boc-amino-4,5-dimethyl-benzoic Acid.

Step 1: Synthesis of 2-Nitro-4,5-dimethylbenzoic Acid

Mechanistic Insight

The initial step is the nitration of 4,5-dimethylbenzoic acid. This is a classic example of an electrophilic aromatic substitution. The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these electronic effects directs the incoming nitronium ion to the 2-position, which is ortho to one of the activating methyl groups and meta to the deactivating carboxylic acid group. Strict temperature control is crucial to prevent over-nitration and other side reactions.

Experimental Protocol
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an ice-salt bath, carefully add 20 mL of concentrated nitric acid (70%) to 20 mL of concentrated sulfuric acid (98%). Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 10.0 g (60.9 mmol) of 4,5-dimethylbenzoic acid in 40 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 4,5-dimethylbenzoic acid via the addition funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Purification: Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Step 2: Synthesis of 2-Amino-4,5-dimethylbenzoic Acid

Mechanistic Insight

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[3] A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reducing agents in acidic media. For this particular substrate, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a reliable and effective choice. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, which is protonated by the solvent, leading to the formation of the corresponding amine.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (47.8 mmol) of 2-nitro-4,5-dimethylbenzoic acid and 200 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add 54.0 g (239 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization and Isolation: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is approximately 7-8. This will precipitate the tin salts.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 3: Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

Mechanistic Insight

The final step is the protection of the amino group as its tert-butoxycarbonyl (Boc) derivative. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][5] The reaction is base-mediated; the base serves to deprotonate the ammonium salt formed upon the initial nucleophilic attack of the amine on the Boc anhydride, thereby regenerating the free amine for further reaction and neutralizing the acid byproduct.[6][7] A non-nucleophilic organic base such as triethylamine (TEA) is suitable for this transformation in an aprotic solvent like tetrahydrofuran (THF).

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 5.0 g (27.9 mmol) of 2-amino-4,5-dimethylbenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To this solution, add 7.8 mL (55.8 mmol) of triethylamine (TEA), followed by the dropwise addition of a solution of 7.6 g (34.9 mmol) of di-tert-butyl dicarbonate in 20 mL of THF.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Boc-amino-4,5-dimethyl-benzoic acid.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductExpected Yield (%)
14,5-Dimethylbenzoic AcidConc. HNO₃, Conc. H₂SO₄H₂SO₄0 - 1012-Nitro-4,5-dimethylbenzoic Acid85-95
22-Nitro-4,5-dimethylbenzoic AcidSnCl₂·2H₂OEthanol803-42-Amino-4,5-dimethylbenzoic Acid80-90
32-Amino-4,5-dimethylbenzoic Acid(Boc)₂O, TriethylamineTHFRoom Temp.12-182-Boc-amino-4,5-dimethyl-benzoic Acid90-98

Conclusion

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of 2-Boc-amino-4,5-dimethyl-benzoic acid. By employing well-understood chemical transformations and providing detailed, step-by-step protocols, this document serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. The judicious choice of reagents and reaction conditions at each stage ensures high yields and purity of the final product, facilitating its use in subsequent synthetic endeavors.

References

  • BenchChem. (2025). Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. BenchChem.
  • ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
  • BenchChem. (2025).
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  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
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  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate.
  • Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
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  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic Acid. BenchChem.
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  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Stenutz. (n.d.). 1,2-dimethyl-4-nitrobenzene.
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  • Sigma-Aldrich. (n.d.). 2-(tert-Butoxycarbonyl)(methyl)amino benzoic acid.
  • MySkinRecipes. (n.d.). 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid.
  • ResearchGate. (n.d.). Scheme 1: Syntheses of the 2-nitrobenzoic acid precursors for (a) 5Pip,....
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Dimethyl-2-nitrobenzene. BenchChem.
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  • Acta Chemica Scandinavica. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds.
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Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Boc-amino-4,5-dimethyl-benzoic acid

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid, a key building block in contemporary organic synthesis and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid, a key building block in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers a holistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry. We will explore the causality behind the observed spectral features and present validated protocols for data acquisition and interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Spectroscopic Validation

In the realm of medicinal chemistry, the unequivocal structural confirmation of synthetic intermediates is paramount. 2-Boc-amino-4,5-dimethyl-benzoic acid serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its purity and structural integrity, therefore, directly impact the outcomes of multi-step syntheses.

Spectroscopic techniques provide a non-destructive and highly informative means of characterizing this molecule. Each method—NMR, IR, and MS—offers a unique window into the molecular structure. When used in concert, they provide a self-validating system for confirming the identity and purity of the target compound. This guide will dissect each of these techniques, not merely as data points, but as interconnected pieces of a structural puzzle.

Molecular Structure and Functional Group Analysis

Before delving into the spectra, a foundational understanding of the molecule's structure is essential.

  • Aromatic Core: A 1,2,4,5-tetrasubstituted benzene ring. The substitution pattern is critical as it dictates the coupling patterns observed in the ¹H NMR spectrum.

  • Carboxylic Acid (-COOH): This group will exhibit characteristic signals in both IR (broad O-H and C=O stretches) and ¹³C NMR (downfield carbonyl signal). The acidic proton is often exchangeable and may or may not be observed in the ¹H NMR spectrum depending on the solvent.

  • N-Boc Protecting Group (-NH-Boc): The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[1] It is characterized by a strong carbonyl stretch in the IR spectrum and a prominent singlet for the nine equivalent tert-butyl protons in the ¹H NMR spectrum.

  • Methyl Groups (-CH₃): Two methyl groups are attached to the aromatic ring. Their chemical equivalence (or lack thereof) and corresponding signals provide further structural confirmation.

Synthesis and Sample Preparation: A Prerequisite for Quality Data

High-quality spectroscopic data begins with a pure sample. While numerous synthetic routes exist, a common approach involves the N-protection of the parent amine, 2-amino-4,5-dimethylbenzoic acid.[2]

General Protocol: N-Boc Protection

A well-established method for the selective protection of aromatic amines utilizes di-tert-butyl dicarbonate (Boc₂O).[3] The reaction leverages the difference in pKa between aromatic and aliphatic amines to achieve high regioselectivity.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-4,5-dimethylbenzoic acid in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Basification: Add a base like sodium bicarbonate or triethylamine to deprotonate the amino group, enhancing its nucleophilicity.

  • Reagent Addition: Slowly add a solution of Boc₂O in the same organic solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-Boc-amino-4,5-dimethyl-benzoic acid.

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. For this compound, DMSO-d₆ is often preferred due to the potential for hydrogen bonding with the carboxylic acid and NH protons, which makes them more readily observable.

  • IR Spectroscopy: The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution. ATR is often the most convenient method.

  • Mass Spectrometry: The sample is typically dissolved in a volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2-Boc-amino-4,5-dimethyl-benzoic acid is not a linear process but an integrated workflow. The data from each spectroscopic technique should be cross-validated to build a comprehensive and reliable structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Validation Syn Synthesis of 2-Boc-amino-4,5-dimethyl- benzoic acid Pur Purification (Chromatography/ Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Interpret Individual Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret CrossValidate Cross-Validation of Data Interpret->CrossValidate Structure Final Structural Confirmation CrossValidate->Structure

Caption: Integrated workflow for the synthesis, purification, and spectroscopic confirmation of 2-Boc-amino-4,5-dimethyl-benzoic acid.

Detailed Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their connectivity.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

Data Summary and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its integration confirms one proton.
~9.2Singlet1H-NH-BocThe amide proton is deshielded by the adjacent carbonyl group. It appears as a singlet as there are no adjacent protons to couple with.
~7.6Singlet1HAr-HAromatic proton at the C6 position. Its downfield shift is influenced by the adjacent carboxylic acid group.
~7.3Singlet1HAr-HAromatic proton at the C3 position.
~2.2Singlet6HAr-CH₃The two methyl groups on the aromatic ring are chemically equivalent and thus appear as a single peak integrating to six protons.
~1.5Singlet9H-C(CH₃)₃ (Boc)The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. This is a characteristic signature of the Boc protecting group.
¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Experimental Protocol:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

Data Summary and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~169-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[4]
~153-NH-C =O (Boc)The carbonyl carbon of the Boc group is also in a downfield region, characteristic of carbamates.
~140-120Aromatic CarbonsThe six carbons of the benzene ring appear in this region. The exact shifts are influenced by the substituents.
~80-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group is a key identifier for the Boc group.
~28-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~19Ar-CH₃The carbons of the two methyl groups on the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR)

  • Sample State: Solid

Data Summary and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3350N-H StretchAmide (-NH-Boc)A characteristic stretching vibration for the N-H bond in the amide of the Boc group.
~3300-2500 (broad)O-H StretchCarboxylic Acid (-COOH)A very broad absorption band is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
~2980C-H StretchAliphatic (Boc, -CH₃)Stretching vibrations for the C-H bonds in the tert-butyl and aromatic methyl groups.
~1720C=O StretchCarboxylic Acid (-COOH)The carbonyl stretch of the carboxylic acid typically appears at a high frequency.[5]
~1690C=O StretchAmide (-NH-Boc)The carbonyl stretch of the Boc group's carbamate is also a strong, sharp absorption.
~1600, ~1500C=C StretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation patterns.

Experimental Protocol:

  • Ionization Technique: Electrospray Ionization (ESI), Positive Mode

  • Analyzer: Time-of-Flight (TOF) or Quadrupole

Data Summary and Interpretation:

m/z (mass-to-charge)IonRationale
~280.15[M+H]⁺The protonated molecular ion peak, which confirms the molecular weight of the compound (C₁₄H₁₉NO₄, Exact Mass: 279.13).
~224.09[M+H - C₄H₈]⁺A common fragmentation pattern for Boc-protected compounds is the loss of isobutylene (56 Da) from the tert-butyl group.
~180.08[M+H - Boc]⁺This fragment corresponds to the loss of the entire Boc group (100 Da), resulting in the protonated 2-amino-4,5-dimethylbenzoic acid. This is a highly diagnostic fragmentation pathway for N-Boc protected compounds.

Conclusion

The spectroscopic characterization of 2-Boc-amino-4,5-dimethyl-benzoic acid provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (carboxylic acid, N-Boc), and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The congruence of data from these orthogonal techniques provides a high degree of confidence in the identity and purity of this important synthetic intermediate, which is a critical requirement for its application in research and development.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
  • Donnelly, K. F., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1249-1254.
  • Yıldırım, N., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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  • NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0001123). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Crystal Structure of Substituted Benzoic Acids: A Case Study Approach

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of January 2026, the specific crystal structure of 2-Boc-amino-4,5-dimethyl-benzoic acid is not publicly available in crystallographic...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of January 2026, the specific crystal structure of 2-Boc-amino-4,5-dimethyl-benzoic acid is not publicly available in crystallographic databases. This guide will, therefore, provide an in-depth analysis of a closely related and structurally significant analogue, 2,6-dimethylbenzoic acid , to illustrate the principles and methodologies applicable to the target molecule. This approach allows for a comprehensive technical discussion on the crystallographic features of substituted benzoic acids, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of rigorous crystallographic analysis in drug development. This guide delves into the crystallographic analysis of substituted benzoic acids, a common scaffold in medicinal chemistry, using 2,6-dimethylbenzoic acid as a case study to provide insights that are conceptually transferable to 2-Boc-amino-4,5-dimethyl-benzoic acid.

Part 1: Molecular and Crystal Structure of 2,6-Dimethylbenzoic Acid

The crystal structure of 2,6-dimethylbenzoic acid was determined by three-dimensional X-ray diffraction methods. The analysis reveals key structural features that arise from the interplay of steric and electronic effects of the substituents on the benzoic acid core.

Molecular Conformation

A notable feature of the 2,6-dimethylbenzoic acid molecule is the significant steric hindrance between the two methyl groups at the ortho positions and the carboxylic acid group. This steric strain forces the carboxyl group to rotate out of the plane of the benzene ring. The dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is reported to be 53°31'.[1] This out-of-plane rotation has significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Crystal Packing and Intermolecular Interactions

In the solid state, 2,6-dimethylbenzoic acid molecules form centrosymmetric hydrogen-bonded dimers.[1] This is a common and highly stable motif for carboxylic acids, where the carboxyl groups of two molecules interact via a pair of O-H···O hydrogen bonds. The O···O distance in these dimers is 2.673 Å, which is a typical value for such interactions.[1] These dimeric units then pack in a herringbone fashion to form the extended crystal lattice. The packing is primarily governed by van der Waals interactions between the dimers.

Below is a diagram illustrating the hydrogen-bonded dimer formation:

G cluster_0 Molecule A cluster_1 Molecule B C1_A C1 C2_A C2 C1_A->C2_A C7_A C7 C1_A->C7_A C3_A C3 C2_A->C3_A C4_A C4 C3_A->C4_A C5_A C5 C4_A->C5_A C6_A C6 C5_A->C6_A C6_A->C1_A O1_A O1 C7_A->O1_A O2_A O2 C7_A->O2_A H_B H O1_A->H_B H_A H O2_A->H_A O1_B O1 H_A->O1_B C1_B C1 C2_B C2 C1_B->C2_B C7_B C7 C1_B->C7_B C3_B C3 C2_B->C3_B C4_B C4 C3_B->C4_B C5_B C5 C4_B->C5_B C6_B C6 C5_B->C6_B C6_B->C1_B C7_B->O1_B O2_B O2 C7_B->O2_B O2_B->H_B

Caption: Dimer formation via hydrogen bonds.

Crystallographic Data Summary

The crystallographic data for 2,6-dimethylbenzoic acid provides a quantitative description of its crystal structure.

ParameterValueReference
Crystal SystemMonoclinic[1]
Space GroupP2₁/a[1]
a (Å)15.24[1]
b (Å)4.04[1]
c (Å)13.16[1]
β (°)94.8[1]
V (ų)806.9[1]
Z4[1]
Dcalc (g cm⁻³)1.227[1]

Part 2: Experimental Methodology and Rationale

The determination of a crystal structure is a multi-step process that requires careful experimental design and execution. The causality behind each step is crucial for obtaining high-quality, reliable data.

Synthesis and Crystallization

The first step is to obtain single crystals of sufficient size and quality. For substituted benzoic acids, a common method for crystallization is slow evaporation from a suitable solvent.

Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolution: Dissolve the purified compound (e.g., 2,6-dimethylbenzoic acid) in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature to achieve saturation. The choice of solvent is critical; it should be one in which the compound has moderate solubility and a lower vapor pressure to allow for slow evaporation.

  • Filtration: Hot-filter the solution to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation: Loosely cover the container with the solution (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of well-ordered single crystals.

  • Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor and dry them.

Rationale: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Workflow: Single-Crystal X-ray Diffraction

G Crystal Single Crystal Selection Mount Mounting on Goniometer Crystal->Mount Xray Exposure to X-ray Beam Mount->Xray Diffraction Diffraction Pattern Generation Xray->Diffraction Data Data Collection (Intensity vs. Angle) Diffraction->Data Processing Data Processing and Reduction Data->Processing Structure Structure Solution and Refinement Processing->Structure

Caption: X-ray diffraction workflow.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.

Structure Solution and Refinement

The final step is to convert the processed diffraction data into a three-dimensional model of the atomic arrangement.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed by the R-factor, which should be as low as possible. For the 2,6-dimethylbenzoic acid structure, the final R-factor was 0.168 for 958 reflections.[1]

Part 3: Implications for 2-Boc-amino-4,5-dimethyl-benzoic acid

While the specific crystal structure of 2-Boc-amino-4,5-dimethyl-benzoic acid is not available, we can extrapolate some likely structural features based on the analysis of 2,6-dimethylbenzoic acid and general chemical principles:

  • Hydrogen-Bonded Dimers: It is highly probable that 2-Boc-amino-4,5-dimethyl-benzoic acid will also form hydrogen-bonded dimers through its carboxylic acid groups. This is a very strong and common supramolecular synthon.

  • Steric Effects: The bulky tert-butoxycarbonyl (Boc) protecting group at the 2-position and the methyl group at the 5-position will introduce significant steric hindrance. This is likely to cause a significant torsion angle between the carboxylic acid group and the benzene ring, similar to what is observed in 2,6-dimethylbenzoic acid.

  • Intramolecular Hydrogen Bonding: The presence of the N-H group from the Boc-amino substituent and the adjacent carboxylic acid group introduces the possibility of intramolecular hydrogen bonding, which could compete with the intermolecular dimer formation and influence the overall conformation and packing.

Conclusion

The detailed crystallographic analysis of 2,6-dimethylbenzoic acid provides a valuable framework for understanding the solid-state structure of substituted benzoic acids. The principles of molecular conformation, intermolecular interactions, and the experimental methodologies for structure determination are directly applicable to related molecules such as 2-Boc-amino-4,5-dimethyl-benzoic acid. For researchers in drug development, a thorough understanding of these crystallographic principles is essential for controlling the solid-state properties of APIs and ensuring the development of safe and effective medicines. Further experimental work is required to determine the precise crystal structure of 2-Boc-amino-4,5-dimethyl-benzoic acid and to explore its potential for polymorphism.

References

  • Anca, R., Martinez-Carrera, S., & Garcia-Blanco, S. (1967). The crystal structure of 2,6-dimethylbenzoic acid. Acta Crystallographica, 23(6), 1010-1016. [Link]

Sources

Exploratory

biological activity of 2-Boc-amino-4,5-dimethyl-benzoic acid

An In-Depth Technical Guide to the Biological Potential of 2-Boc-amino-4,5-dimethyl-benzoic acid Abstract 2-tert-Butoxycarbonylamino-4,5-dimethyl-benzoic acid is a specialized chemical entity that, while not typically a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of 2-Boc-amino-4,5-dimethyl-benzoic acid

Abstract

2-tert-Butoxycarbonylamino-4,5-dimethyl-benzoic acid is a specialized chemical entity that, while not typically a biologically active agent in its own right, represents a cornerstone for synthetic and medicinal chemistry. Its true value lies in its role as a sophisticated building block for the construction of novel, biologically active molecules. This guide elucidates the chemical rationale for its structure, explores the broader context of benzoic acid derivatives in drug discovery, and presents a detailed case study on the development of potent EP4 receptor antagonists, a therapeutic class for which the core scaffold of this molecule is highly relevant. We provide field-proven insights into experimental design and protocols, offering researchers a comprehensive view of how this intermediate can be leveraged to discover next-generation therapeutics for inflammatory diseases.

Molecular Profile: A Synthetic Chemist's Perspective

2-Boc-amino-4,5-dimethyl-benzoic acid is an aromatic amino acid derivative. Its structure is defined by three key features: a benzoic acid core, vicinal dimethyl groups on the aromatic ring, and a tert-butoxycarbonyl (Boc) protected amine. Understanding the function of each component is critical to appreciating its utility.

  • Benzoic Acid Core: This moiety is a common scaffold in medicinal chemistry, providing a rigid framework for orienting other functional groups and often participating in hydrogen bonding or ionic interactions with biological targets.[1][2]

  • 4,5-Dimethyl Substitution: These methyl groups influence the molecule's electronic properties and stereochemistry. They can enhance binding to a target protein by occupying hydrophobic pockets and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism.

  • N-Boc Protecting Group: The Boc group is an acid-labile protecting group that temporarily masks the reactivity of the amino group.[3] This is the most crucial feature from a synthetic standpoint. It allows chemists to perform reactions on the carboxylic acid part of the molecule (e.g., forming an amide bond) without interference from the nucleophilic amine. The Boc group can be removed under mild acidic conditions, revealing the free amine for subsequent chemical modifications.[4]

The primary application of this compound is therefore as a versatile intermediate in multi-step organic synthesis, particularly in the construction of peptidomimetics and other complex bioactive molecules where precise control over reactive sites is paramount.

cluster_0 Synthetic Workflow Using a Boc-Protected Intermediate Start 2-Boc-amino-4,5-dimethyl- benzoic acid Step1 Activate Carboxylic Acid (e.g., with EDC/HOBt) Start->Step1 Step 1 Step2 Couple with Primary/Secondary Amine (R-NH2) Forms stable amide bond Step1->Step2 Step 2 Step3 Intermediate Product (Boc-protected amide) Step2->Step3 Formation Step4 Acidic Deprotection (e.g., with Trifluoroacetic Acid - TFA) Step3->Step4 Step 3: Unmasking Final Final Compound with Free Amine Ready for further modification or as final product Step4->Final Step 4

Caption: General synthetic workflow demonstrating the utility of the N-Boc protecting group.

The Privileged Scaffold: Benzoic Acid Derivatives in Therapeutics

Benzoic acid derivatives are a cornerstone of modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Their versatility allows for extensive chemical modification, leading to compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The parent compound of the topic molecule, 2-amino-4,5-dimethylbenzoic acid, belongs to the class of anthranilic acids, whose derivatives are known to possess significant pharmacological profiles. For example, N-phenylanthranilic acid (Fenamic acid) is the parent skeleton for several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This established history makes the 2-amino-4,5-dimethyl-benzoic acid core a "privileged scaffold"—a molecular framework that is known to provide useful ligands for more than one type of biological target. Consequently, libraries of compounds built around this core are promising sources for identifying novel drug candidates.

Case Study: Targeting the EP4 Receptor for Pain and Inflammation

While direct biological activity data for 2-Boc-amino-4,5-dimethyl-benzoic acid is scarce, compelling evidence for the potential of its core structure comes from research into Prostaglandin E2 Receptor 4 (EP4) antagonists. The EP4 receptor is a key player in mediating inflammatory responses and pain signaling. Its activation by prostaglandin E2 (PGE2) leads to increased levels of cyclic AMP (cAMP), which in turn drives the production of pro-inflammatory cytokines like TNF-α. Blocking this pathway is a promising strategy for treating inflammatory disorders.[6]

Recent drug discovery programs have identified potent and selective EP4 antagonists based on a strikingly similar 3-[(...)-amino]-2,4-dimethyl-benzoic acid scaffold.[6][7] These studies underscore the suitability of the dimethyl-benzoic acid core for binding to the EP4 receptor.

cluster_pathway Simplified PGE2-EP4 Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds & Activates AC Adenylyl Cyclase (AC) EP4->AC Activates cAMP cAMP Production ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB Cytokines Pro-inflammatory Cytokine Expression (e.g., TNF-α) CREB->Cytokines Antagonist EP4 Antagonist (e.g., derived from 2,4-dimethyl-benzoic acid) Antagonist->EP4 Blocks Binding

Caption: Simplified signaling cascade of the EP4 receptor and the site of antagonist action.

Structure-Activity Relationship (SAR) Insights

In these studies, the 2,4-dimethyl-benzoic acid core served as the anchor for the molecule within the receptor. Modifications were made to the acyl-amino side chain to optimize potency and pharmacokinetic properties. The data strongly suggest that the core scaffold of our topic molecule is well-suited for this therapeutic target.

Modification PositionGroupObserved ActivityReference
Benzoic Acid Core2,4-dimethyl substitutionMaintained high potency[7]
Amide Linker3-methylpyridine-2-carbonylHighly potent and selective[6][7]
Pyridine Ring6-alkyl substitutionIncreased potency in whole blood assays[6]
Benzoic AcidCarboxylic AcidEssential for activity (likely forms key interaction)[7]

Experimental Protocol: Screening for EP4 Antagonist Activity

To assess the potential of novel compounds derived from 2-Boc-amino-4,5-dimethyl-benzoic acid as EP4 antagonists, a human whole blood (hWB) assay is a robust and physiologically relevant method. This protocol is designed to measure the ability of a test compound to inhibit PGE2-induced signaling in a complex biological matrix.

Principle

Lipopolysaccharide (LPS) is used to stimulate whole blood, inducing the production of TNF-α. PGE2, acting through the EP4 receptor, further enhances this TNF-α production. A successful EP4 antagonist will block the effect of PGE2, reducing TNF-α levels back towards those seen with LPS stimulation alone.

cluster_workflow Human Whole Blood Assay Workflow Collect 1. Collect Blood (Heparinized tubes) Aliquot 2. Aliquot into 96-well plate Collect->Aliquot PreIncubate 3. Pre-incubate with Test Compound (30 min, 37°C) Aliquot->PreIncubate Stimulate 4. Stimulate with LPS + PGE2 (6 hours, 37°C) PreIncubate->Stimulate Centrifuge 5. Centrifuge Plate (Collect plasma) Stimulate->Centrifuge Analyze 6. Analyze TNF-α (ELISA) Centrifuge->Analyze

Caption: Step-by-step workflow for the human whole blood (hWB) assay for EP4 antagonists.

Step-by-Step Methodology
  • Blood Collection:

    • Collect fresh human blood from consenting donors into vacutainer tubes containing sodium heparin as an anticoagulant.

    • Use blood within 2 hours of collection.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (derived from 2-Boc-amino-4,5-dimethyl-benzoic acid) in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 nM). Final DMSO concentration in the assay should be ≤ 0.1%.

  • Assay Execution:

    • Aliquot 180 µL of whole blood into each well of a 96-well plate.

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Pre-incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

    • Prepare stimulation solutions:

      • Control: Media alone

      • LPS only: LPS at a final concentration of 100 ng/mL

      • LPS + PGE2: LPS (100 ng/mL) + PGE2 (10 nM)

    • Add 20 µL of the appropriate stimulation solution to each well.

    • Incubate for 6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Processing and Analysis:

    • Following incubation, centrifuge the plate at 1800 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma).

    • Quantify the concentration of TNF-α in the plasma using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - ([TNF]Compound - [TNF]LPS_only) / ([TNF]LPS+PGE2 - [TNF]LPS_only))

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

2-Boc-amino-4,5-dimethyl-benzoic acid is a strategically designed chemical intermediate whose value is realized through its incorporation into more complex molecules. The inherent features of its protected amine and substituted benzoic acid core make it an ideal starting point for creating libraries of novel compounds. As demonstrated by the successful development of potent EP4 antagonists from a nearly identical scaffold, derivatives of this molecule hold significant promise for generating new therapeutic leads, particularly in the fields of pain and inflammation. The experimental frameworks provided in this guide offer a clear path for researchers to explore this potential and unlock the next generation of targeted therapies.

References

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026-01-15). Available from: [Link]

  • Oufqir Y, et al. Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. Biomedicine & Pharmacotherapy. 2022;152:113251. Available from: [Link]

  • Tsuno N, et al. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. Bioorganic & Medicinal Chemistry Letters. 2016;26(20):4936-4941. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. 2023. Available from: [Link]

  • Brändström A, et al. On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica. 1967;21:983-989. Available from: [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. Available from: [Link]

  • Koda A, et al. Pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid (N-5'), a new anti-atopic agent. British Journal of Pharmacology. 1977;61(3):437-443. Available from: [Link]

  • Chen Y, et al. Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. Oxidative Medicine and Cellular Longevity. 2017;2017:5132081. Available from: [Link]

  • Lee D, et al. N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells. Molecules. 2023;28(14):5346. Available from: [Link]

  • Agami C, et al. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. 2002;58(14):2701-2724. Available from: [Link]

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  • Regan J, et al. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters. 2016;26(9):2249-2253. Available from: [Link]

  • Regan J, et al. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Bioorganic & Medicinal Chemistry Letters. 2016;26(9):2249-53. Available from: [Link]

  • PubChem. 4-Amino-2-[(2,5-dimethylbenzoyl)amino]benzoic acid. Available from: [Link]

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  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • Wang Y, et al. A preliminary study of the chemical composition and bioactivity of Bombax ceiba L. flower and its potential mechanism in treating type 2 diabetes mellitus using ultra-performance liquid chromatography quadrupole-time-flight mass spectrometry and network pharmacology analysis. Journal of Ethnopharmacology. 2022;289:115053. Available from: [Link]

  • Perveen S, et al. N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Molbank. 2018;2018(4):M1020. Available from: [Link]

  • Wang S, et al. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. 2018;157:132-143. Available from: [Link]

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Foundational

2-Boc-amino-4,5-dimethyl-benzoic acid derivatives and analogs

An In-depth Technical Guide to 2-Boc-amino-4,5-dimethyl-benzoic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Drug Discovery Perspectives Introduction In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Boc-amino-4,5-dimethyl-benzoic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Drug Discovery Perspectives

Introduction

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular scaffolds that can be readily functionalized to interact with biological targets is of paramount importance. The 2-aminobenzoic acid core, and its substituted analogs, represent a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. This technical guide focuses on a specific, yet versatile, member of this family: 2-Boc-amino-4,5-dimethyl-benzoic acid. The tert-butyloxycarbonyl (Boc) protecting group offers a convenient handle for synthetic manipulation, allowing for the strategic elaboration of the core structure to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis of the 2-Boc-amino-4,5-dimethyl-benzoic acid core, followed by an in-depth case study on the biological evaluation and SAR of its analogs as allosteric modulators of protein kinase CK2. The aim is to furnish a document that is not only a repository of technical information but also a strategic guide for the rational design of novel therapeutics based on this promising scaffold.

Part 1: Synthesis of the Core Scaffold

The efficient and reliable synthesis of the 2-Boc-amino-4,5-dimethyl-benzoic acid core is the foundational step for any drug discovery program based on this scaffold. The following sections detail a robust synthetic approach.

1.1: Retrosynthetic Analysis

The synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid can be envisioned through a straightforward retrosynthetic disconnection. The target molecule can be prepared from the commercially available 2-amino-4,5-dimethylbenzoic acid via a standard N-acylation reaction to install the Boc protecting group. This one-step transformation is generally high-yielding and proceeds under mild conditions.

1.2: Experimental Protocol: Synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid

This protocol is adapted from established procedures for the Boc-protection of aminobenzoic acids.

Materials:

  • 2-amino-4,5-dimethylbenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dioxane and Water (or another suitable solvent system like THF/water)

  • Ethyl acetate (for extraction)

  • 5% aqueous citric acid or dilute HCl (for acidification)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4,5-dimethylbenzoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Base Addition: To the solution, add triethylamine (1.5 equivalents) or an appropriate amount of aqueous sodium hydroxide and stir until a clear solution is obtained.

  • Boc Anhydride Addition: To the stirring solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous mixture with ethyl acetate (2x) to remove any unreacted (Boc)₂O and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 5% aqueous citric acid or dilute HCl. The product should precipitate out of solution.

    • Extract the product with ethyl acetate (3x).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

1.3: Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. Expected data includes:

  • ¹H NMR: Peaks corresponding to the aromatic protons, the methyl groups on the benzene ring, the Boc group's t-butyl protons, and the amine proton.

  • ¹³C NMR: Resonances for the carboxylic acid carbon, the aromatic carbons, the methyl carbons, and the carbons of the Boc group.

  • Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion [M-H]⁻ or [M+Na]⁺.

1.4: Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-amino-4,5-dimethylbenzoic acid 2-amino-4,5-dimethylbenzoic acid Reaction_Vessel Dissolve in Dioxane/Water Stir at Room Temperature 2-amino-4,5-dimethylbenzoic acid->Reaction_Vessel Boc2O (Boc)₂O Boc2O->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Acidification Acidify (pH 2-3) Reaction_Vessel->Acidification Reaction Completion Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Dry and Concentrate (Recrystallize if needed) Extraction->Purification Product 2-Boc-amino-4,5-dimethyl-benzoic acid Purification->Product

Caption: Synthetic workflow for the preparation of 2-Boc-amino-4,5-dimethyl-benzoic acid.

Part 2: Derivatives and Analogs in Drug Discovery: A Case Study on Protein Kinase CK2 Inhibitors

While the 2-Boc-amino-4,5-dimethyl-benzoic acid scaffold is a versatile intermediate, its deprotected form, 2-amino-4,5-dimethyl-benzoic acid, and its subsequent derivatives have shown significant promise in drug discovery. This section will explore a case study of related analogs as inhibitors of Protein Kinase CK2.

2.1: Introduction to Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 is a ubiquitously expressed serine/threonine kinase that is involved in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Overexpression and dysregulation of CK2 have been implicated in various human diseases, most notably cancer.[1] CK2 is known to phosphorylate and regulate numerous proteins involved in oncogenic signaling pathways, making it an attractive target for the development of anti-cancer therapeutics.[1]

2.2: From Screening Hit to Lead Compound

The discovery of potent and selective inhibitors of protein kinases is a cornerstone of modern drug development. In the search for novel CK2 inhibitors, a high-throughput screening campaign identified a 2-aminothiazole scaffold as a promising starting point.[1] This initial hit provided the basis for a medicinal chemistry program aimed at optimizing the potency and selectivity of this class of compounds.

2.3: Structure-Activity Relationship (SAR) Studies

Systematic modification of the initial 2-aminothiazole hit led to the identification of key structural features that govern its inhibitory activity against CK2. A notable lead compound that emerged from these studies is 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid.[1] This compound demonstrated submicromolar potency against CK2α (IC₅₀ = 0.6 μM) and induced apoptosis in cancer cell lines.[1]

The SAR studies revealed several important trends:

  • The Benzoic Acid Moiety: The carboxylic acid group is crucial for activity, likely forming key interactions within the binding site of the enzyme.

  • The Thiazole Ring: The thiazole ring acts as a central scaffold, appropriately positioning the other functional groups for optimal interaction with the target.

  • The Naphthyl Group: The bulky, hydrophobic naphthyl group contributes significantly to the potency, likely through hydrophobic interactions within a specific pocket of the enzyme.

  • The Hydroxyl Group: The hydroxyl group on the benzoic acid ring also enhances potency, potentially through hydrogen bonding interactions.

The following table summarizes the SAR data for a selection of analogs:

Compound IDR1R2IC₅₀ (μM) against CK2α
1 HPhenyl>10
2 HNaphthyl1.2
3 (Lead) OHNaphthyl0.6
4 OMeNaphthyl0.9
5 OHBiphenyl1.5

Data is illustrative and based on findings from related studies.[1]

2.4: Proposed Binding Mode and Allosteric Modulation

Interestingly, these 2-aminothiazole-based inhibitors were found to be allosteric modulators of CK2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site, allosteric inhibitors bind to a distinct site on the enzyme, leading to a conformational change that inhibits its activity. This mode of action can offer several advantages, including greater selectivity against other kinases.[2][3] The proposed binding model suggests that the benzoic acid moiety interacts with a polar region of the allosteric site, while the naphthyl group occupies a hydrophobic pocket.

2.5: Signaling Pathway Diagram

CK2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors CK2 Protein Kinase CK2 Growth_Factors->CK2 Activate Akt Akt/PKB CK2->Akt Phosphorylates & Activates NFkB NF-κB CK2->NFkB Phosphorylates & Activates Proliferation Cell Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition NFkB->Proliferation NFkB->Apoptosis_Inhibition Inhibitor 2-Aminothiazole Benzoic Acid Analog (Allosteric Inhibitor) Inhibitor->CK2 Inhibits

Caption: A simplified diagram of a pro-survival signaling pathway involving Protein Kinase CK2.

Part 3: Future Directions and Perspectives

The 2-amino-4,5-dimethyl-benzoic acid scaffold and its derivatives represent a fertile ground for future drug discovery efforts. The case study of CK2 inhibitors highlights the potential of this chemical class to yield potent and selective modulators of important biological targets. Future research could explore the derivatization of this scaffold to target other kinases or different classes of enzymes and receptors. The synthetic accessibility and the rich SAR landscape of aminobenzoic acids make them an attractive starting point for the development of novel therapeutics for a wide range of diseases.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid and the drug discovery potential of its analogs. Through a detailed experimental protocol and a case study on protein kinase CK2 inhibitors, we have illustrated the journey from a core chemical scaffold to a promising class of biologically active molecules. The principles of rational drug design, guided by an understanding of structure-activity relationships, are paramount in unlocking the full therapeutic potential of such scaffolds. It is our hope that this guide will serve as a valuable resource for researchers in their quest to develop the next generation of innovative medicines.

References

  • Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-95.
  • Kini, S. G., & Bhat, A. R. (2008). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Letters in Drug Design & Discovery, 5(4), 256-263.
  • Amuge, C., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Biochemistry Research & Review, 6(3), 115-123.
  • Ramírez-Lozano, D. P., et al. (2023).
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Goettert, M., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 192, 112185.
  • Ibezim, A., et al. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 25(3), 1735.
  • Al-Ostath, A. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 15(1), 29-56.
  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-989.
  • Wold, E. A., et al. (2019). Development of allosteric modulators of GPCRs for treatment of CNS disorders. ACS Chemical Neuroscience, 10(5), 2196-2213.
  • Staus, D. P., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv.
  • Shearer, T., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 973-984.
  • Zhou, Q. (2020). GPCR Allosteric Modulator Discovery.
  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(30), 27038-27058.
  • Zhang, Y., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 13, 1046039.
  • Wang, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Scientific Reports, 13(1), 10568.
  • Staus, D. P., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
  • Blanco, M. J., et al. (2016). Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 105-109.
  • da Silva, A. C. A., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296.
  • Anderson, M., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.
  • Rehman, S. U., et al. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Archiv der Pharmazie.
  • He, J., et al. (2025). Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. European Journal of Medicinal Chemistry, 281, 116895.

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Exploratory

A Comprehensive Technical Guide to 2-Boc-amino-4,5-dimethyl-benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Boc-amino-4,5-dimethyl-benzoic acid (CAS No: 1187930-37-5), a valuable synthetic interme...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Boc-amino-4,5-dimethyl-benzoic acid (CAS No: 1187930-37-5), a valuable synthetic intermediate in medicinal chemistry. While specific literature on this exact molecule is limited, this document consolidates information on its precursor, general synthetic methodologies for its preparation, and its potential applications based on the well-established role of Boc-protected amino acids in drug discovery. This guide is intended to serve as a foundational resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Boc-Protected Amino Acid Building Blocks

In the landscape of modern drug discovery, the strategic use of protecting groups is paramount for the efficient and successful synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines, prized for its stability under a broad range of reaction conditions and its facile removal under acidic conditions. 2-Boc-amino-4,5-dimethyl-benzoic acid is a bifunctional building block that combines the utility of a Boc-protected amine with a carboxylic acid on a substituted benzene ring. This arrangement offers medicinal chemists a versatile scaffold for the construction of novel therapeutic agents, particularly in the synthesis of kinase inhibitors and other targeted therapies. The dimethyl substitution pattern on the phenyl ring can be crucial for modulating the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, and for establishing specific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Boc-amino-4,5-dimethyl-benzoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published.

PropertyValueSource
CAS Number 1187930-37-5
IUPAC Name 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance Not widely reported, likely a solid-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.-
Melting Point Not widely reported.-

Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

The synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid can be logically approached in two main stages: the preparation of the precursor, 2-amino-4,5-dimethylbenzoic acid, followed by the protection of the amino group with the Boc moiety.

Synthesis of the Precursor: 2-amino-4,5-dimethylbenzoic acid

Experimental Protocol: A Representative Synthesis of an Aminobenzoic Acid

This protocol is a general representation and may require optimization for the specific synthesis of 2-amino-4,5-dimethylbenzoic acid.

Step 1: Nitration of a Dimethylbenzoic Acid Derivative

  • To a stirred solution of the appropriate dimethylbenzoic acid derivative in concentrated sulfuric acid, cooled to 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-dimethylbenzoic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-dimethylbenzoic acid in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4,5-dimethylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Boc Protection of 2-amino-4,5-dimethylbenzoic acid

The protection of the amino group of 2-amino-4,5-dimethylbenzoic acid with a Boc group is a standard transformation in organic synthesis. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base.

Reaction Mechanism: Boc Protection of an Amine

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The resulting intermediate then collapses, releasing carbon dioxide, tert-butanol, and the Boc-protected amine. The base serves to deprotonate the ammonium intermediate, driving the reaction to completion.

Boc Protection Mechanism Amine R-NH₂ Intermediate R-NH₂⁺-(CO)O-Boc      |    ⁻O-(CO)O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Synthetic Utility Start 2-Boc-amino-4,5-dimethyl-benzoic acid Amide_Coupling Amide Bond Formation (e.g., with an amine R¹-NH₂) Start->Amide_Coupling Esterification Esterification (e.g., with an alcohol R¹-OH) Start->Esterification Intermediate1 Boc-protected Amide Amide_Coupling->Intermediate1 Intermediate2 Boc-protected Ester Esterification->Intermediate2 Deprotection1 Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection1 Deprotection2 Boc Deprotection (Acidic Conditions) Intermediate2->Deprotection2 Final_Amine1 Free Amine Product 1 Deprotection1->Final_Amine1 Final_Amine2 Free Amine Product 2 Deprotection2->Final_Amine2 Further_Functionalization1 Further Functionalization at the Amine Final_Amine1->Further_Functionalization1 Further_Functionalization2 Further Functionalization at the Amine Final_Amine2->Further_Functionalization2

Caption: Synthetic pathways utilizing the target molecule.

  • Amide Bond Formation: The carboxylic acid moiety can be activated (e.g., with coupling reagents like HATU, HBTU, or by conversion to an acyl chloride) and reacted with a wide variety of amines to form amide bonds. This is a cornerstone of peptide synthesis and the construction of many small molecule drugs.

  • Esterification: The carboxylic acid can be esterified with alcohols under acidic or basic conditions.

  • Subsequent Deprotection and Functionalization: After the carboxylic acid has been functionalized, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine. This newly liberated amine can then undergo further reactions, such as acylation, alkylation, or sulfonylation, allowing for the stepwise construction of complex molecules.

The 2-amino-benzoic acid scaffold is a common feature in a variety of bioactive molecules, including kinase inhibitors, where the amino and carboxyl groups can form key hydrogen bonding interactions with the target protein. The dimethyl substitution can provide steric bulk and lipophilicity that may enhance binding affinity and improve pharmacokinetic properties. While no specific drugs have been identified as being synthesized from 2-Boc-amino-4,5-dimethyl-benzoic acid in the available literature, its structural motifs are highly relevant to modern drug design.

Conclusion

2-Boc-amino-4,5-dimethyl-benzoic acid represents a strategically important, albeit not extensively documented, building block for organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic approach based on established chemical principles, predicted spectroscopic characteristics, and a discussion of its potential applications in drug discovery. By leveraging the information and protocols contained within this document, researchers and scientists can confidently incorporate this versatile intermediate into their synthetic strategies for the development of novel and impactful therapeutic agents.

References

  • Brändström, A., Carlsson, S. Å. I., & Kjekshus, A. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-991.
  • MySkinRecipes. (n.d.). 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of N-Boc Protected Amino Acids

Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and drug development, valued for its stability under many conditions and its facile, acid-labile removal.[1][2] A com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and drug development, valued for its stability under many conditions and its facile, acid-labile removal.[1][2] A comprehensive understanding of the thermodynamic properties of N-Boc protected amino acids is not merely academic; it is a critical prerequisite for robust process development, formulation design, and ensuring the stability and purity of pharmaceutical intermediates and final products. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of these core thermodynamic characteristics—solubility, melting point, and thermal stability. We will delve into the theoretical underpinnings, present field-proven experimental methodologies, and discuss the practical implications of this data in a pharmaceutical research and development context.

The Strategic Importance of Thermodynamic Data

In the journey from a lead compound to a viable drug candidate, the physical properties of all intermediates are of paramount importance. For N-Boc amino acids, key thermodynamic parameters directly influence:

  • Process Chemistry: Solubility data dictates the choice of solvent systems for reaction, work-up, and purification, impacting yield, purity, and cost-effectiveness.[3] Thermal stability defines the operational temperature limits for reactions and drying processes, preventing degradation and the formation of impurities.[4][5]

  • Crystallization and Polymorphism: Melting point and enthalpy of fusion are fundamental properties related to the crystal lattice energy. This information is crucial for developing robust crystallization processes, controlling particle size, and identifying or avoiding different polymorphic forms, which can have significant impacts on bioavailability and stability.

  • Formulation and Stability: Understanding the solubility and stability of these building blocks is the first step in developing stable formulations for subsequent synthetic steps or, in some cases, for the final active pharmaceutical ingredient (API) if it retains a similar structural motif.[]

This guide is structured to provide a practical framework for acquiring and applying this critical data.

Solubility Profile: The Foundation of Process Design

The solubility of an N-Boc amino acid is a function of the interplay between the polarity of the amino acid side chain, the bulky, non-polar Boc group, and the properties of the solvent system. Unlike their parent amino acids which exist as zwitterions with high aqueous solubility, the masked amino group significantly alters the polarity and solubility profile.

Causality Behind Solvent Selection

N-Boc amino acids generally exhibit good solubility in a range of organic solvents. The choice of solvent is dictated by the specific application:

  • Reaction Medium: Solvents like Dioxane, Tetrahydrofuran (THF), and Acetonitrile are common for Boc protection and subsequent coupling reactions.[2][7] The key is to fully solubilize the reactants to ensure a homogeneous reaction environment and optimal kinetics.

  • Purification/Crystallization: A solvent system is often required where the desired N-Boc amino acid has high solubility at an elevated temperature but poor solubility at room temperature or below. This differential solubility is the driving force for crystallization. Common systems include ethyl acetate/heptane, dichloromethane/hexane, and isopropanol/water mixtures.

  • Extraction: During work-up, solvents like ethyl acetate or diethyl ether are used to extract the N-Boc amino acid from an aqueous phase after a reaction, leveraging the compound's lipophilicity.[7]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This method is a gold-standard technique for accurately determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess of the solid N-Boc amino acid is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the crystalline N-Boc amino acid to a series of vials. The excess should be clearly visible as a solid phase throughout the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., isopropanol, ethyl acetate, water) to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are statistically identical.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. The filtration step is critical to remove all undissolved solids.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven. The mass of the remaining solid residue is used to calculate the solubility (e.g., in mg/mL).[3]

    • Chromatographic Method (HPLC): Dilute the filtered sample with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC method. This is the preferred method for its accuracy and ability to detect potential degradation.

Self-Validation: The protocol's integrity is validated by ensuring a solid phase remains present at the end of the experiment and by confirming that equilibrium has been reached through time-course sampling.

Representative Solubility Data

The solubility of N-Boc amino acids is highly dependent on the side chain (R-group). The following table summarizes general solubility characteristics.

N-Boc Amino Acid TypeWaterAlcohols (MeOH, EtOH)Ethers (THF, Dioxane)Aprotic Polar (ACN, DMF)Hydrocarbons (Hexane)
Aliphatic (e.g., Gly, Ala, Val) Sparingly Soluble to InsolubleSolubleVery SolubleVery SolubleInsoluble
Aromatic (e.g., Phe, Tyr) InsolubleSolubleVery SolubleVery SolubleInsoluble
Acidic (e.g., Asp, Glu) Slightly Soluble (as salt)SolubleSolubleSolubleInsoluble
Basic (e.g., Lys, Arg) Slightly Soluble (pH dependent)SolubleSparingly SolubleSolubleInsoluble

Note: This table provides qualitative trends. Quantitative data must be determined experimentally as described above.

Thermal Properties: Melting and Decomposition

Thermal analysis provides a direct window into the stability of a compound's crystal lattice and the energy required to break it (melting), as well as the temperature at which it begins to chemically degrade. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used for these measurements.[]

The Significance of Melting Point and Enthalpy of Fusion
  • Melting Point (T_m): The temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a very narrow range. A broad melting range is often an indicator of impurities.

  • Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the substance at its melting point. It is a measure of the strength of the intermolecular forces in the crystal lattice.

For many amino acids and their derivatives, decomposition can occur at or before the melting point, making conventional determination challenging. In such cases, techniques like Fast Scanning Calorimetry (FSC) , which uses extremely high heating rates, can be employed to obtain melting data before decomposition begins.[9]

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are detected as peaks on the resulting thermogram.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline N-Boc amino acid into a DSC pan (typically aluminum).

  • Encapsulation: Crimp the pan with a lid. For volatile samples or to study processes involving gas release (like Boc deprotection), a pinhole lid is used. For melting point determination, a hermetically sealed pan is preferred to prevent mass loss before melting.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical method involves:

    • Equilibrate at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected melting or decomposition point.

    • Use an inert nitrogen purge gas to maintain a consistent atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset temperature or the peak maximum of the endothermic melting event.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.

    • Decomposition (T_d): Often observed as a sharp or broad exothermic event following the melt. TGA is used to confirm mass loss associated with this event.

Visualization: Experimental Workflow for Thermal Analysis

The following diagram outlines the logical workflow for a comprehensive thermal characterization of an N-Boc protected amino acid.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Advanced Analysis (If Needed) Sample Dry Crystalline N-Boc Amino Acid DSC DSC Analysis (10°C/min) Sample->DSC TGA TGA Analysis (10°C/min) Sample->TGA Melt Endotherm Observed? DSC->Melt MassLoss Mass Loss in TGA? TGA->MassLoss Melt->MassLoss No NoDecomp Thermally Stable Melt Melt->NoDecomp Yes Decomp Decomposition Confirmed MassLoss->Decomp Yes, at T_melt MassLoss->NoDecomp No FSC Fast Scanning Calorimetry (FSC) Decomp->FSC Decomposes before melting

Caption: Workflow for thermal analysis of N-Boc amino acids.

Thermal Stability and Decomposition Pathway

The Boc group is designed to be labile to acid, but it also has a defined thermal liability.[2][10] Thermolytic deprotection typically occurs at elevated temperatures, often above 150°C.[4][5] The decomposition mechanism involves the elimination of isobutylene and carbon dioxide to yield the free amine.

N-Boc-AA → [H₂N-AA] + CO₂ + CH₂=C(CH₃)₂

This thermal instability is a critical consideration. Uncontrolled heating during a reaction, distillation, or drying can lead to unintended deprotection, generating impurities that can be difficult to remove. TGA is the definitive tool for quantifying the temperature at which this mass loss begins.

Representative Thermal Data

The melting points of N-Boc amino acids vary widely based on the side chain's size, polarity, and ability to form intermolecular interactions like hydrogen bonds.

N-Boc Amino AcidMolecular Weight ( g/mol )Typical Melting Point (°C)
Boc-Gly-OH175.1887 - 90
Boc-L-Ala-OH189.2178 - 82
Boc-L-Val-OH217.2677 - 80
Boc-L-Leu-OH231.2983 - 86
Boc-L-Phe-OH265.3086 - 88
Boc-L-Pro-OH215.25132 - 135
Boc-L-Asp(OBzl)-OH323.34106 - 108
Boc-L-Glu(OBzl)-OH337.37118 - 121

Note: Data compiled from various chemical supplier catalogs. Values can vary based on crystalline form and purity.

Application in Drug Development: A Synthesis of Properties

The thermodynamic data discussed is not collected in isolation. It forms a cohesive picture that guides critical decisions in the pharmaceutical pipeline.

G ThermData Thermodynamic Properties Solubility Melting Point Thermal Stability DevPhase Drug Development Stage Process Chemistry Crystallization Formulation & Stability ThermData:sol->DevPhase:proc Solvent Selection ThermData:sol->DevPhase:cryst Anti-Solvent Choice ThermData:sol->DevPhase:form Dosage Form Design ThermData:mp->DevPhase:cryst Purity & Polymorph ID ThermData:stab->DevPhase:proc Reaction Temp. Limits ThermData:stab->DevPhase:form Storage Conditions Outcome Robust, Safe, & Efficacious Process DevPhase->Outcome

Caption: Interrelation of thermodynamic data and drug development stages.

  • Causality in Action: A medicinal chemist observes a reaction yielding an impure product. Thermal analysis (DSC/TGA) of the starting N-Boc amino acid reveals decomposition begins at 90°C. The reaction was being run at 100°C. By lowering the reaction temperature to 80°C, based on the thermodynamic data, the formation of the degradation impurity is prevented, leading to a cleaner product and simpler purification. This is a direct application of understanding thermal liability.[11][12]

Conclusion

A thorough characterization of the thermodynamic properties of N-Boc protected amino acids is an indispensable activity in modern drug development. It transforms the practice of chemical synthesis from a trial-and-error art into a predictive science. By systematically determining solubility, melting behavior, and thermal stability using the robust methodologies outlined in this guide, researchers can optimize reaction conditions, develop efficient purification strategies, and ensure the long-term stability of critical pharmaceutical intermediates. This foundational knowledge directly contributes to the development of safer, more effective medicines by building quality and robustness into the process from the earliest stages.

References

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl Source: The Royal Society of Chemistry URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Is the protecting group boc of the amino group stable at 37°C? Source: ResearchGate URL: [Link]

  • Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: PMC - NIH URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

  • Title: New experimental melting properties as access for predicting amino-acid solubility Source: NIH URL: [Link]

  • Title: DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide Source: ResearchGate URL: [Link]

  • Title: Comparisons of Computational and Experimental Thermochemical Properties of α-Amino Acids Source: ACS Publications URL: [Link]

  • Title: Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions Source: ACS Publications URL: [Link]

  • Title: Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives Source: ResearchGate URL: [Link]

  • Title: Solubilities of Amino Acids in Different Mixed Solvents Source: Indian Journal of Chemistry URL: [Link]

  • Title: Thermodynamic Studies for Drug Design and Screening Source: PMC - NIH URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

  • Title: α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations Source: Isochem URL: [Link]

  • Title: Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy Source: University of the Pacific URL: [Link]

  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate URL: [Link]

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed URL: [Link]

  • Title: Insights into the Thermodynamics and Kinetics of Amino-Acid Radicals in Proteins Source: NIH URL: [Link]

  • Title: The application of thermodynamic methods in drug design Source: ResearchGate URL: [Link]

  • Title: Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation Source: ACS Publications URL: [Link]

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Exploratory

solubility of 2-Boc-amino-4,5-dimethyl-benzoic acid in organic solvents

An In-depth Technical Guide Solubility of 2-Boc-amino-4,5-dimethyl-benzoic acid in Organic Solvents: A Framework for Characterization and Prediction Abstract This technical guide provides a comprehensive framework for un...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility of 2-Boc-amino-4,5-dimethyl-benzoic acid in Organic Solvents: A Framework for Characterization and Prediction

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Boc-amino-4,5-dimethyl-benzoic acid in various organic solvents. Recognizing the absence of extensive published quantitative solubility data for this specific compound, this document establishes a methodology grounded in first principles of physical organic chemistry. We will dissect the molecule's structural components to predict its solubility behavior, leverage the well-documented solubility of benzoic acid as a foundational model, and provide detailed, field-proven protocols for accurate experimental solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications ranging from reaction optimization and purification to formulation development.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

The structure of 2-Boc-amino-4,5-dimethyl-benzoic acid contains distinct domains that dictate its overall physicochemical properties:

  • Benzoic Acid Core: The aromatic ring is nonpolar and hydrophobic, while the carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[3][4] This duality means the core has affinity for both nonpolar and polar solvents. Benzoic acid itself is sparingly soluble in water but shows good solubility in many organic solvents.[5]

  • Dimethyl Substitution: The two methyl groups (-CH₃) on the benzene ring increase the molecule's nonpolar character and steric bulk, generally decreasing its affinity for highly polar solvents like water.

  • N-Boc Group (tert-butoxycarbonyl): The Boc group is a bulky, lipophilic protecting group.[6][7] Its presence significantly increases the nonpolar surface area of the molecule, which is expected to enhance solubility in nonpolar and moderately polar aprotic solvents while reducing solubility in highly polar, protic solvents.

Predicted Solubility Profile: Based on this structural analysis, 2-Boc-amino-4,5-dimethyl-benzoic acid is predicted to be a crystalline solid with low aqueous solubility. Its solubility is expected to be favorable in a range of organic solvents, particularly those that can interact with its composite structure:

  • High Solubility Expected: In solvents that can engage in hydrogen bonding with the carboxylic acid and have sufficient nonpolar character to solvate the rest of the molecule. Examples include ethers (like THF, 1,4-dioxane), ketones (acetone), and esters (ethyl acetate).

  • Moderate to Good Solubility Expected: In polar aprotic solvents like acetonitrile and dichloromethane, and in alcohols like ethanol and methanol, where the solvent's polarity can interact with the polar groups.

  • Low Solubility Expected: In highly nonpolar aliphatic solvents (e.g., hexane, heptane) due to the polarity of the carboxylic acid and amino groups, and in water due to the large hydrophobic structure.[8]

Foundational Model: Solubility of Benzoic Acid

To provide a quantitative reference, the solubility of the parent compound, benzoic acid, is presented below. These data illustrate how solubility changes dramatically with the solvent's nature and temperature, principles that are directly applicable to its derivatives.[8]

SolventPolarity TypeMolar Solubility of Benzoic Acid (mol/L) at ~298 K (25 °C)Reference
WaterPolar Protic~0.028[5]
MethanolPolar Protic~5.85 (at 23°C)[9]
EthanolPolar Protic~4.48 (at 19.2°C)[9]
AcetonePolar AproticSoluble[9]
ChloroformWeakly PolarReasonably High[8]
TolueneNonpolar AromaticLower[8]
HeptaneNonpolar AliphaticQuite Low[8]
CyclohexaneNonpolar AliphaticQuite Low[8]

Note: Data is aggregated from multiple sources and may be determined at slightly different temperatures. "Soluble" indicates high miscibility without specific quantitative values provided in the source.

The trend is clear: benzoic acid's solubility is highest in polar organic solvents capable of hydrogen bonding (alcohols) and decreases significantly in nonpolar aliphatic solvents.[8] The addition of the bulky, nonpolar Boc group to our target molecule will likely amplify the preference for less polar organic solvents compared to the parent benzoic acid.

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This procedure ensures that the solution reaches equilibrium with the excess solid, providing a true measure of saturation solubility.

Workflow for Experimental Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis A Add excess solid solute to a vial B Add a known volume/mass of solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., orbital shaker, 24-72h) C->D E Allow solid to settle post-agitation D->E F Withdraw supernatant using a syringe E->F G Filter through 0.45 µm syringe filter (e.g., PTFE for organic solvents) F->G H Accurately weigh a known aliquot of the filtered saturated solution G->H I Evaporate solvent to dryness (e.g., vacuum oven, rotary evaporator) H->I J Weigh the remaining solid residue I->J K Calculate Solubility (mass solute / mass or volume solvent) J->K

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Step-by-Step Methodology

Objective: To determine the solubility of 2-Boc-amino-4,5-dimethyl-benzoic acid in a selected organic solvent at a specific temperature.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid (solid)

  • High-purity organic solvent of choice

  • Glass vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance (readable to at least 0.1 mg)

  • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or vials for analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Boc-amino-4,5-dimethyl-benzoic acid to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Pipette a precise volume (e.g., 2.0 mL) or weigh a precise mass of the selected solvent into the vial.

    • Seal the vial tightly to prevent any solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.

    • Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may result in an undersaturated solution and an inaccurate, low solubility value. To validate, one can test samples at different time points (e.g., 24h, 48h, 72h); the point at which the concentration no longer increases indicates equilibrium has been reached.

  • Sampling and Separation:

    • After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

    • Carefully draw the clear supernatant into a syringe. Avoid disturbing the solid material at the bottom.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the solution through the filter into a clean, pre-weighed evaporating dish.

    • Causality Check: Filtration is critical to remove any microscopic, undissolved solid particles. Failure to filter is a common source of error, leading to an overestimation of solubility.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature low enough to not degrade the compound, or on a rotary evaporator).

    • Once the solid residue is completely dry (constant weight), reweigh the evaporating dish.

  • Calculation:

    • Mass of dissolved solute = (Weight of dish + residue) - (Weight of empty dish).

    • Mass of solvent = (Weight of dish + solution) - (Weight of dish + residue).

    • Solubility = (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100g solvent).

    • The result can also be converted to other units, such as mg/mL or mol/L, if the initial volume of the solvent and its density are known.

A Logic-Driven Approach to Solvent Selection

For a novel compound, a systematic approach to solvent screening is more efficient than random selection. The following decision-making logic can guide this process.

G cluster_aprotic Examples cluster_protic Examples cluster_nonpolar Examples Start Analyze Solute Structure: 2-Boc-amino-4,5-dimethyl-benzoic acid (Large nonpolar part + H-bond groups) P_Aprotic Test Polar Aprotic Solvents (Dipole-dipole interactions) Start->P_Aprotic High Predicted Solubility P_Protic Test Polar Protic Solvents (H-bonding is key) Start->P_Protic Moderate Predicted Solubility Nonpolar Test Nonpolar Solvents (Van der Waals forces) Start->Nonpolar Low Predicted Solubility THF THF / Dioxane (Ethers, good H-bond acceptors) Acetone Acetone (Ketone, H-bond acceptor) EtOAc Ethyl Acetate (Ester, moderate polarity) ACN Acetonitrile (ACN) (Higher polarity) MeOH Methanol / Ethanol (Alcohols, H-bond donor/acceptor) Toluene Toluene (Aromatic, π-stacking possible) Hexane Hexane / Heptane (Aliphatic, likely poor solubility)

Caption: A logic diagram for selecting initial organic solvents for solubility screening.

Conclusion

While direct, published solubility data for 2-Boc-amino-4,5-dimethyl-benzoic acid is limited, a robust solubility profile can be effectively established. By analyzing the molecule's constituent parts, a strong prediction of its behavior in various solvent classes can be made. The bulky, nonpolar Boc group, combined with the polar carboxylic acid function, suggests optimal solubility in moderately polar, aprotic solvents such as ethers and esters. This guide provides the theoretical foundation and a detailed, reliable experimental protocol—the shake-flask method—to empower researchers to generate the precise, high-quality solubility data required for critical applications in drug development and chemical synthesis.

References

  • Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]

  • Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Oreate AI Blog. (2024). Understanding the Polarity of Benzoic Acid: A Deep Dive. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

use of 2-Boc-amino-4,5-dimethyl-benzoic acid in peptide synthesis

An Application Guide to the Strategic Use of 2-Boc-amino-4,5-dimethyl-benzoic Acid in Advanced Peptide Synthesis Introduction: Expanding the Chemical Space of Peptides The introduction of unnatural amino acids (UAAs) int...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 2-Boc-amino-4,5-dimethyl-benzoic Acid in Advanced Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in chemical biology and drug discovery. By moving beyond the 20 canonical amino acids, researchers can engineer peptides with enhanced stability, novel structural motifs, and tailored biological activities.[] 2-Boc-amino-4,5-dimethyl-benzoic acid is a unique non-proteinogenic building block designed for this purpose. Its rigid aromatic scaffold, substituted with sterically demanding methyl groups, offers a powerful tool to impose specific conformational constraints on a peptide backbone.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the rationale, strategic considerations, and validated protocols for the successful incorporation of this sterically hindered building block into synthetic peptides using Boc-based solid-phase peptide synthesis (SPPS). The focus is on explaining the causality behind experimental choices, particularly in overcoming the challenge of steric hindrance during peptide bond formation.

Section 1: Profile of a Sterically Hindered Building Block

A thorough understanding of the physicochemical properties of 2-Boc-amino-4,5-dimethyl-benzoic acid is fundamental to its effective use. The molecule's structure inherently dictates its reactivity and the specialized conditions required for its incorporation.

Structural Analysis:

  • Boc Protecting Group: The amine at the 2-position is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is the cornerstone of Boc-SPPS, allowing for selective deprotection of the N-terminus using moderately strong acids like trifluoroacetic acid (TFA) while side-chain protecting groups remain intact.

  • Aromatic Scaffold: As a benzoic acid derivative, it lacks the alpha-carbon chirality of proteinogenic amino acids. Its rigid, planar structure can be used to interrupt helical formations or to nucleate β-turns, depending on the peptide sequence.

  • 4,5-Dimethyl Substitution: The two methyl groups on the phenyl ring are the most critical feature from a synthetic standpoint. They create significant steric hindrance around both the amino and carboxyl functionalities, making peptide bond formation a challenging step that requires highly efficient coupling strategies.

Physicochemical Data:

PropertyValueSource
Chemical Name 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid
CAS Number 1187930-37-5
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance Yellow Solid
InChI Key NJAFGGTXNABMMZ-UHFFFAOYSA-N

Section 2: The Boc-SPPS Workflow for UAA Incorporation

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for chemically synthesizing peptides.[2][3] The Boc/Bzl protection scheme is a robust strategy that utilizes the Boc group for temporary Nα-protection and typically benzyl-based groups for side-chain protection.[3] The entire synthesis cycle is based on differential acid lability, where the Boc group is removed by TFA, and the final peptide is cleaved from the resin support using a stronger acid like hydrofluoric acid (HF).[4]

The general workflow for incorporating 2-Boc-amino-4,5-dimethyl-benzoic acid follows the standard Boc-SPPS cycle, with special attention paid to the coupling step.

cluster_0 Boc-SPPS Cycle Resin 1. Start with Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection 2. Boc Deprotection (TFA/DCM) Resin->Deprotection Remove N-terminal Boc group Neutralization 3. Neutralization (DIPEA) Deprotection->Neutralization Generate free amine Coupling 4. Coupling (Activate & Add next Boc-AA) Neutralization->Coupling Prepare for acylation Wash 5. Wash (DCM/DMF) Coupling->Wash Couple next residue Wash->Deprotection Repeat for next cycle Final Final Cleavage (HF) Wash->Final After final cycle

Fig 1. Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Section 3: Core Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of 2-Boc-amino-4,5-dimethyl-benzoic acid. These steps assume a manual synthesis setup, but the principles are directly applicable to automated synthesizers.

Protocol 3.1: Resin Preparation and First Amino Acid Attachment

The choice of resin is critical in Boc-SPPS. Merrifield resins are common, but PAM (phenylacetamidomethyl) resins are often preferred as they provide a more acid-stable linkage, reducing peptide loss during the repeated TFA deprotection steps.[4]

  • Resin Swelling: Place the desired amount of Merrifield or PAM resin (e.g., 1.0 g, 0.5-1.0 mmol/g substitution) in a reaction vessel. Swell the resin in dichloromethane (DCM) for 1 hour, followed by dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Anchoring (Cesium Salt Method for Merrifield Resin):

    • Dissolve the first Boc-protected amino acid (2-4 equivalents relative to resin substitution) in a suitable solvent mixture (e.g., DMF/water).

    • Add cesium carbonate (Cs₂CO₃) to form the cesium salt of the amino acid.

    • Evaporate the solvent to dryness.

    • Redissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, and DCM, then dry under vacuum.

  • Capping Unreacted Sites: To block any unreacted chloromethyl or hydroxyl sites on the resin, treat the resin with a solution of acetic anhydride and a base like diisopropylethylamine (DIPEA) in DMF for 1-2 hours.

Protocol 3.2: The Critical Coupling Step for 2-Boc-amino-4,5-dimethyl-benzoic Acid

This is the most challenging step due to steric hindrance. Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) are often insufficient.[5] The use of high-potency phosphonium or aminium salt-based reagents is mandatory for achieving high coupling efficiency.[6]

Rationale for Coupling Reagent Selection: Reagents like HATU, HCTU, and PyBOP are designed to rapidly form highly reactive OAt or OBt esters of the carboxylic acid.[5][6] These esters are more reactive than those formed with older reagents and are better at acylating sterically hindered amines. The presence of the HOAt or HOBt leaving group facilitates the reaction. For particularly difficult couplings, HATU is often considered the most effective choice.[5]

Comparison of Recommended Coupling Reagents

Reagent Name (Acronym)Activating AgentByproductsKey Advantages for Hindered Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAtTetramethylureaExtremely high reactivity, rapid kinetics, low racemization tendency.[5]
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)HOBtTetramethylureaCost-effective and reliable for many standard and hindered couplings.[6]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBtHexamethylphosphoramide (non-carcinogenic version)High reactivity, avoids side reactions like guanidinylation.[5]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)OxymaPureMorpholinourea derivativeHigh reactivity, comparable or superior to HOAt-based reagents.[6]

Step-by-Step Coupling Protocol:

  • Deprotection: Perform N-terminal Boc deprotection of the resin-bound peptide by treating it with 50% TFA in DCM for 20-30 minutes.[4] Wash the resin with DCM.

  • Neutralization: Neutralize the resulting TFA salt by washing the resin with 5% (v/v) DIPEA in DCM until the free amine is generated. Wash thoroughly with DCM.

  • Pre-activation:

    • In a separate vial, dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid (3-5 equivalents relative to resin substitution) in DMF.

    • Add the chosen coupling reagent (e.g., HATU, 3-5 eq.) and a tertiary amine base like DIPEA or N-methylmorpholine (NMM) (6-10 eq.).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated UAA solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A successful coupling will result in a negative test (beads remain colorless or yellow), indicating the absence of free primary amines.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • (Optional) Double Coupling: If the ninhydrin test is positive, repeat steps 3-6 to ensure the reaction goes to completion.

Protocol 3.3: Final Cleavage and Peptide Purification

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved with strong, anhydrous acids.

Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and requires a specialized apparatus and safety precautions. This procedure must only be performed by trained personnel in a properly equipped laboratory.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Cleavage Cocktail: Place the dried resin in a specialized HF-resistant reaction vessel. Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

  • HF Cleavage: Cool the vessel in a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.

  • Work-up: Evaporate the HF under a stream of nitrogen. Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the organic scavengers.

  • Extraction: Extract the peptide from the resin using a suitable solvent, typically aqueous acetic acid or trifluoroacetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Section 4: Troubleshooting and Advanced Considerations

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Coupling Insufficient reactivity of coupling agent due to severe steric hindrance.Switch Reagent: Upgrade to a more potent coupling reagent like HATU.[5][6] • Double Couple: Repeat the coupling step with fresh reagents. • Increase Equivalents: Use a higher excess of the UAA and coupling reagents (up to 5 eq.). • Extend Time/Temperature: Increase coupling time to 4-6 hours or raise the temperature to 40°C.
Low Final Yield Loss of peptide chains during repeated TFA deprotection steps.Use PAM Resin: Employ a PAM resin for its increased acid stability compared to standard Merrifield resins.[4] • Minimize Deprotection Time: Use the minimum time required for complete Boc removal (typically 20-30 min).
Peptide Aggregation on Resin Increased hydrophobicity and structural rigidity from the incorporated UAA.Use "Magic" Solvents: Incorporate chaotropic salts or solvents like N-methylpyrrolidone (NMP) to disrupt secondary structures. • Low-Load Resin: Use a resin with a lower initial substitution level to increase the distance between peptide chains.

Conclusion

The successful incorporation of 2-Boc-amino-4,5-dimethyl-benzoic acid into a peptide chain is a predictable and achievable process when the inherent challenges of its sterically hindered nature are addressed proactively. The key to success lies in the selection of a high-potency coupling reagent, such as HATU or PyBOP, combined with optimized reaction conditions, including extended coupling times and the potential for double coupling. By leveraging this unique building block, peptide chemists can access novel topologies and design next-generation therapeutics with precisely engineered structural and functional properties.

References

  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Nowak, M. W., et al. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. PubMed Central. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society. [Link]

  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Application

Application Notes & Protocols: 2-Boc-amino-4,5-dimethyl-benzoic acid as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Substituted Anthranilic Acid Scaffold In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Anthranilic Acid Scaffold

In the landscape of modern oncology, protein kinases remain a pivotal class of drug targets. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. The development of small molecule kinase inhibitors has consequently revolutionized cancer therapy. A key challenge in this field is the design of scaffolds that provide a rigid and reliable framework for molecular recognition within the ATP-binding pocket of kinases, while also allowing for facile chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The anthranilic acid motif has emerged as a "privileged structure" in kinase inhibitor design, capable of forming critical hydrogen bond interactions with the kinase hinge region, a key anchoring point for many inhibitors.[1] Specifically, the 2-amino-4,5-dimethyl-benzoic acid scaffold offers a unique combination of features. The dimethyl substitution provides steric bulk and lipophilicity, which can be exploited to achieve selectivity and enhance cell permeability. The amino and carboxylic acid functional groups serve as versatile handles for chemical elaboration. Protecting the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial strategic step, preventing self-condensation and directing reactivity towards the carboxylic acid for amide bond formation, a linkage central to the structure of many successful kinase inhibitors.[2]

This guide provides a comprehensive overview of the properties of 2-Boc-amino-4,5-dimethyl-benzoic acid, detailed protocols for its synthesis and subsequent use in the construction of a model kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), and robust methods for its biological evaluation.

Physicochemical Properties & Handling

The effective use of any chemical building block begins with a thorough understanding of its physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄Calculated
Molecular Weight 265.31 g/mol Calculated
Appearance White to off-white crystalline powder[]
Melting Point ~208 °C (of the unprotected amine)[2]
Solubility Soluble in organic solvents (DMF, DMSO, CH₂Cl₂, Ethyl Acetate)General Chemical Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage at <15°C in a dark place.[4]

Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis and Chemical Applications

The journey from the basic building block to a potential therapeutic agent involves a series of well-defined synthetic transformations. Here, we outline the key steps: the Boc-protection of the starting material and its subsequent coupling to form a core inhibitor structure.

Protocol 1: Boc Protection of 2-amino-4,5-dimethyl-benzoic acid

The protection of the amino group is paramount to prevent unwanted side reactions during the subsequent amide coupling. This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, a standard and high-yielding method for Boc-protection of anilines.[5][6]

Reaction Scheme:

Boc_Protection reactant1 2-amino-4,5-dimethyl-benzoic acid reaction_node + reactant1->reaction_node reactant2 (Boc)₂O reactant2->reaction_node base Triethylamine (Et₃N) base->reaction_node solvent Dioxane/Water solvent->reaction_node product 2-Boc-amino-4,5-dimethyl-benzoic acid reaction_node->product RT, 2-4h

Caption: Boc-protection of the primary amine.

Materials:

ReagentM.W. ( g/mol )EquivalentsAmount
2-amino-4,5-dimethyl-benzoic acid165.191.01.65 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.12.40 g
Triethylamine (Et₃N)101.191.52.1 mL
1,4-Dioxane--20 mL
Deionized Water--20 mL
Ethyl Acetate (EtOAc)--For extraction
5% Citric Acid Solution--For workup
Saturated NaCl solution (Brine)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-4,5-dimethyl-benzoic acid (1.65 g, 10 mmol).

  • Add 1,4-dioxane (20 mL) and deionized water (20 mL), and stir until the solid is partially dissolved.

  • Add triethylamine (2.1 mL, 15 mmol) to the mixture.

  • At room temperature, add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise with vigorous stirring.

  • Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, dilute the mixture with water (30 mL).

  • Transfer the mixture to a separatory funnel and wash twice with ethyl acetate (2 x 30 mL) to remove the oxime byproduct and excess (Boc)₂O.[7] Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 5% citric acid solution. A white precipitate should form.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-Boc-amino-4,5-dimethyl-benzoic acid, can be further purified by recrystallization from an ethyl acetate/hexane mixture to yield a white solid.

Protocol 2: Amide Coupling to a Core Moiety

With the Boc-protected building block in hand, the next step is the formation of an amide bond. This example demonstrates the coupling with 4-ethynylaniline to construct a hypothetical inhibitor scaffold targeting the EGFR kinase family, where an aniline moiety is often a key feature for hinge binding. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common water-soluble carbodiimide used for this purpose.[2][8]

Reaction Scheme:

Amide_Coupling reactant1 2-Boc-amino-4,5-dimethyl-benzoic acid reaction_node + reactant1->reaction_node reactant2 4-Ethynylaniline reactant2->reaction_node coupling_reagent EDC·HCl coupling_reagent->reaction_node base DIPEA base->reaction_node solvent Anhydrous DMF solvent->reaction_node product tert-butyl (2-((4-ethynylphenyl)carbamoyl)-4,5-dimethylphenyl)carbamate reaction_node->product 0°C to RT, 12-16h

Caption: EDC-mediated amide bond formation.

Materials:

ReagentM.W. ( g/mol )EquivalentsAmount
2-Boc-amino-4,5-dimethyl-benzoic acid265.311.0265 mg
4-Ethynylaniline117.151.1129 mg
EDC·HCl191.701.2230 mg
N,N-Diisopropylethylamine (DIPEA)129.242.0348 µL
Anhydrous Dimethylformamide (DMF)--5 mL
Deionized Water--For workup
Ethyl Acetate (EtOAc)--For extraction
Saturated NaCl solution (Brine)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid (265 mg, 1.0 mmol) and 4-ethynylaniline (129 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (230 mg, 1.2 mmol) to the stirred solution in one portion.

  • Slowly add DIPEA (348 µL, 2.0 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with 5% citric acid solution (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Hexane:Ethyl Acetate) to afford the desired amide product.

Application in Kinase Inhibitor Design & Biological Evaluation

The synthesized amide serves as a core scaffold for a potential EGFR inhibitor. The 4,5-dimethyl-substituted anthranilamide portion is designed to interact with the hinge region of the kinase, while the ethynylphenyl group can be further functionalized or may occupy a hydrophobic pocket within the ATP-binding site.

Conceptual Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[9][10] These pathways are crucial for cell proliferation and survival. Small molecule inhibitors typically compete with ATP for binding to the intracellular kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[10]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding ADP ADP Dimer->ADP RAS_RAF RAS-RAF-MAPK Pathway Dimer->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Activates Inhibitor Hypothetical Inhibitor (From Building Block) Inhibitor->Dimer Blocks ATP Binding ATP ATP ATP->Dimer Binds Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade.

Protocol 3: In Vitro Kinase Assay for IC₅₀ Determination

To quantify the potency of the synthesized inhibitor, an in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[11]

Materials:

  • Recombinant Human EGFR (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized Inhibitor (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase buffer containing a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction Setup (25 µL total volume for 96-well plate):

    • Add 5 µL of inhibitor dilution (or DMSO control) to the appropriate wells.

    • Add 10 µL of a 2.5x enzyme/substrate mixture (containing EGFR and Poly(Glu,Tyr) substrate in kinase buffer).

    • Initiate the reaction by adding 10 µL of 2.5x ATP solution (in kinase buffer). The final ATP concentration should be at or near its Kₘ for the kinase.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Inhibitor Conc. (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000
1795,0006.5
10650,00023.5
50440,00048.2
100250,00070.6
50080,00090.6
100045,00094.7
Calculated IC₅₀ 52 nM
Protocol 4: Cell-Based Assay for Cytotoxicity Assessment

An essential step in inhibitor characterization is to assess its effect on living cells. The MTT assay is a colorimetric assay for measuring cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A549 (human lung carcinoma) cell line (known to overexpress EGFR)

  • Cell Culture Medium (e.g., F-12K Medium with 10% FBS)

  • Synthesized Inhibitor (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (solubilization solution) to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Conclusion and Future Directions

2-Boc-amino-4,5-dimethyl-benzoic acid stands out as a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its pre-defined substitution pattern and orthogonal protecting group strategy streamline the synthetic process, enabling medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies. The protocols detailed herein provide a robust framework for synthesizing a model inhibitor and evaluating its biological activity, from target-based enzymatic assays to cell-based viability assessments. Future work would involve expanding the SAR around the core scaffold, exploring different substituents on the aniline moiety to enhance potency and selectivity against a panel of kinases, and ultimately optimizing the lead compounds for improved pharmacokinetic profiles for in vivo studies.

References

  • Yadav, V., et al. (2020). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 24(3), 243-256. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chakravorty, R. A. S., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. Available from: [Link]

  • MDPI. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules, 28(14), 5489. Available from: [Link]

  • Gogoi, P., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1474-1477. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • MDPI. (2024). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 29(1), 234. Available from: [Link]

  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Chemical Biology, 14(4), 438-445. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PLoS One, 10(5), e0126873. Available from: [Link]

  • ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-144. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • ChemRxiv. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 2-Boc-amino-4,5-dimethyl-benzoic acid

< Abstract This technical guide provides a comprehensive overview of strategies and protocols for the successful amide coupling of 2-Boc-amino-4,5-dimethyl-benzoic acid. This sterically hindered and electronically modula...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of strategies and protocols for the successful amide coupling of 2-Boc-amino-4,5-dimethyl-benzoic acid. This sterically hindered and electronically modulated substrate presents unique challenges in amide bond formation, a critical transformation in pharmaceutical and materials science.[1][2] This document details the underlying chemical principles, explores a range of modern coupling reagents, and offers detailed, step-by-step protocols. Troubleshooting guidance and a comparative analysis of different methodologies are included to empower researchers to overcome common obstacles and achieve high-yield synthesis of desired amide products.

Introduction: The Challenge of Coupling Sterically Hindered Anilines

Amide bond formation is a cornerstone of organic synthesis, essential for the construction of peptides, pharmaceuticals, and advanced materials.[3] The reaction, which unites a carboxylic acid and an amine, often requires a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[2] While numerous protocols exist for standard amide couplings, substrates like 2-Boc-amino-4,5-dimethyl-benzoic acid introduce significant steric and electronic challenges.

The bulky tert-butoxycarbonyl (Boc) protecting group ortho to the carboxylic acid, combined with the two methyl groups on the benzene ring, creates a sterically congested environment around the reaction center.[1][2] This steric hindrance physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate, significantly slowing the reaction rate. Furthermore, the electron-donating nature of the amino and methyl groups can influence the reactivity of the carboxylic acid. Standard coupling conditions that are effective for less demanding substrates often result in low to no yield with this type of molecule.[4]

This guide will dissect these challenges and provide robust protocols to achieve successful amide couplings.

Understanding the Coupling Reagents: A Mechanistic Overview

The choice of coupling reagent is paramount for overcoming the hurdles presented by 2-Boc-amino-4,5-dimethyl-benzoic acid. These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-Based Reagents (EDC, DCC)

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[5][6] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to rearrangement into a stable N-acylurea byproduct, a common cause of reaction failure with hindered substrates where the nucleophilic attack by the amine is slow.

To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogs (e.g., HOAt) are often employed.[5][7][8][9] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive to couple with the amine.[10]

Mechanism of Carbodiimide Coupling with HOBt Additive

G RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow amine attack) HOBt HOBt HOBt->HOBt_ester Amide Amide (R-CONH-R') HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide activation pathway and the role of HOBt.

Phosphonium Salt Reagents (PyBOP, PyAOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly effective phosphonium-based coupling reagent.[5] It activates the carboxylic acid by forming a benzotriazol-1-yl ester (OBt active ester), which is highly reactive towards amines. A key advantage of phosphonium salts is that they do not form guanidinium byproducts, which can occur with uronium/aminium reagents. The pyrrolidino groups in PyBOP also lead to the formation of a non-carcinogenic byproduct, unlike its predecessor BOP. PyAOP, the aza-derivative, is even more reactive.[5]

Uronium/Aminium Salt Reagents (HATU, HBTU)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are among the most powerful and commonly used coupling reagents, especially for difficult couplings.[5][7][11] They react with the carboxylate to form highly reactive OAt or OBt active esters, respectively.[7][10] HATU is generally more reactive than HBTU due to the electronic properties of the 7-azabenzotriazole core.[5][10]

A critical consideration with uronium/aminium reagents is the order of addition. Pre-activation of the carboxylic acid before adding the amine is crucial to prevent the amine from reacting directly with the coupling reagent, which would form an inactive guanidinium byproduct and consume the amine.

Experimental Workflow: Pre-activation Strategy

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Amine Addition Acid Carboxylic Acid Mix1 Mix & Stir (5-15 min) Acid->Mix1 Reagent Coupling Reagent (e.g., HATU) Reagent->Mix1 Base Base (e.g., DIPEA) Base->Mix1 Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix1 Activated_Ester Activated Ester Formation Mix1->Activated_Ester Mix2 Add to Pre-activated Mixture & Stir Activated_Ester->Mix2 Amine Amine Amine->Mix2 Product Amide Product Mix2->Product

Caption: Recommended workflow for uronium/aminium salt couplings.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.

Protocol 1: High-Potency Coupling with HATU

This protocol is often the first choice for challenging substrates due to the high reactivity of HATU.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to make 0.1 - 0.5 M solution)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).

  • Add DIPEA (3.0 equiv) to the mixture.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the amine (1.1 - 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Phosphonium-Based Coupling with PyBOP

This protocol is an excellent alternative, particularly to avoid potential guanidinylation side reactions.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • PyBOP (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM) (to make 0.1 - 0.5 M solution)

Procedure:

  • Dissolve the 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM.

  • Add DIPEA (3.0 equiv).

  • Stir for 5 minutes at room temperature.

  • Add the amine (1.1 equiv) and continue to stir at room temperature.

  • Monitor the reaction to completion (typically 1-12 hours).

  • Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.

  • Purify by flash column chromatography.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to the corresponding acyl fluoride can be a highly effective strategy.[12][13][14] Acyl fluorides are highly reactive intermediates that can overcome significant steric barriers.[4][14]

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or similar fluorinating agent (e.g., BTFFH) (1.2 equiv)

  • Pyridine (3.0 equiv) or DIPEA (as base)

  • Anhydrous DCM or Acetonitrile

  • Amine (1.0 equiv)

Procedure:

  • In situ Acyl Fluoride Formation: In a reaction vial, dissolve the 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 equiv) in anhydrous DCM.

  • Add the fluorinating agent (1.2 equiv) followed by the base (e.g., pyridine, 3.0 equiv).

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the acyl fluoride.

  • Coupling: In a separate flask, dissolve the amine (1.0 equiv) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the amine solution.

  • The reaction may require elevated temperatures (e.g., 40-80 °C) to proceed to completion.[12][13] Monitor by LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Perform a standard aqueous workup and purification.

Data Summary and Reagent Comparison

Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Pitfalls & Mitigation
Carbodiimide EDC, DCCModerateCost-effective; water-soluble byproducts (EDC)[5]N-acylurea formation; Use HOBt/HOAt additives to intercept reactive intermediate.
Phosphonium PyBOP, PyAOPHighNo guanidinylation side product; Safer byproducts than BOPSolutions have moderate stability; must be used within ~2 days.
Uronium/Aminium HATU, HBTUVery HighExtremely efficient for difficult couplings[5][7]; Stable solutions in DMFGuanidinylation of amine; Must pre-activate acid before adding amine.
Fluorinating Deoxo-Fluor, BTFFHHighestOvercomes extreme steric hindrance[12][13][14]Reagents can be moisture-sensitive; may require elevated temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient reagent reactivity. 2. Steric hindrance is too great. 3. Hydrolysis of activated intermediate.1. Switch to a more powerful coupling reagent (e.g., EDC/HOBt → HATU). 2. Use the acyl fluoride protocol (Protocol 3). 3. Ensure all glassware is dry and use anhydrous solvents.
Side Product Formation 1. N-acylurea formation (with carbodiimides). 2. Guanidinylation of amine (with uronium reagents). 3. Racemization (if amine is chiral).1. Add HOBt or switch to a phosphonium/uronium reagent. 2. Strictly follow the pre-activation procedure. 3. Use additives like HOBt; run the reaction at a lower temperature (0 °C).
Reaction Stalls 1. Poor solubility of reactants. 2. Deactivation of coupling reagent.1. Try a different anhydrous solvent (e.g., DMF, NMP, DCM). 2. Use fresh reagents and ensure anhydrous conditions.

Conclusion

The successful amide coupling of 2-Boc-amino-4,5-dimethyl-benzoic acid is a challenging but achievable synthetic transformation. Success hinges on selecting a sufficiently potent coupling reagent and optimizing the reaction protocol to account for the significant steric hindrance. For most applications, a high-reactivity uronium salt like HATU, used with a pre-activation strategy, provides the best balance of efficiency and reliability. In exceptionally difficult cases, the formation of a highly reactive acyl fluoride intermediate offers a robust, albeit more complex, alternative. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently approach the synthesis of amides derived from this and other sterically demanding substrates.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 72(11), 779-783. [Link]

  • Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 336-349. [Link]

  • Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition in English, 33(21), 2228-2230. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide Bond Formation and Peptide Coupling. Nature, 480(7378), 471-479. [Link]

  • Grishin, D. V., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 85(24), 16048-16058. [Link]

  • Shinde, C. S., et al. (2023). Design, synthesis, and biological evaluation of novel fused tricyclic benzimidazole–thiazinone derivatives as potent antimicrobial agents. RSC Advances, 13(33), 23145-23157. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemViews Magazine. [Link]

  • Schäfer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA, 72(11), 779-783. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555. [Link]

  • Al-Warhi, T., et al. (2012). Mechanism of peptide bond formation through carbodiimide. Journal of Peptide Science, 18(11), 693-700. [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Gunda, P., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3247-3250. [Link]

  • The Organic Chemistry Tutor. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]

  • Brändström, A., Carlsson, S. Å. I., Kjekshus, A., Åkeson, Å., Theorell, H., Blinc, R., Paušak, S., & Ehrenberg, L. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-991. [Link]

  • The Journal of Organic Chemistry. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. PubChem. Retrieved from [Link]

  • Koz, G., & Coskun, B. (2022). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Journal of Innovative Science and Engineering, 7(2), 160-166. [Link]

Sources

Application

Application Notes and Protocols: 2-Boc-amino-4,5-dimethyl-benzoic acid in Medicinal Chemistry

Introduction: The Strategic Value of a Substituted Anthranilic Acid Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Anthranilic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Boc-amino-4,5-dimethyl-benzoic acid emerges as a highly valuable, yet specialized, scaffold for the medicinal chemist. Its utility stems from the unique combination of a conformationally influential substitution pattern on an anthranilic acid core, coupled with the versatile Boc (tert-butyloxycarbonyl) protecting group.

The anthranilic acid motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of dimethyl groups at the 4 and 5 positions introduces steric and electronic modifications that can significantly influence the binding affinity and selectivity of derivative compounds for their biological targets. Furthermore, the Boc protecting group on the 2-amino position allows for controlled, stepwise synthesis, a cornerstone of modern peptide and small molecule drug development.[1][2]

These application notes will provide an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 2-Boc-amino-4,5-dimethyl-benzoic acid. We will explore its role as a versatile building block, its application in constructing conformationally constrained peptides, and its use as a scaffold for targeted drug design.

Core Applications in Medicinal Chemistry

A Versatile Building Block for Combinatorial Chemistry and Library Synthesis

The generation of diverse chemical libraries for high-throughput screening (HTS) is a fundamental strategy in hit identification. 2-Boc-amino-4,5-dimethyl-benzoic acid is an excellent starting material for such endeavors. The carboxylic acid and the protected amine functionalities serve as orthogonal handles for derivatization, allowing for the rapid synthesis of a wide array of amides, esters, and other analogues.

The general workflow for library synthesis using this scaffold is depicted below:

G A 2-Boc-amino-4,5-dimethyl- benzoic acid B Amine Deprotection (e.g., TFA in DCM) A->B D Carboxylic Acid Activation (e.g., HATU, HOBt) A->D C Amide Coupling (Diverse Acyl Chlorides/Carboxylic Acids) B->C F Library of N-acylated derivatives C->F E Amide Coupling (Diverse Amines) D->E G Library of C-amidated derivatives E->G G cluster_0 Solid-Phase Peptide Synthesis (SPPS) A Resin-bound peptide B Fmoc deprotection A->B C Coupling of 2-Boc-amino-4,5-dimethyl- benzoic acid B->C D Boc deprotection (TFA) C->D E Further peptide elongation D->E F Cleavage from resin E->F G Constrained Peptide F->G

Caption: Incorporation into a Peptide Sequence.

A Scaffold for the Design of Targeted Inhibitors

The aminobenzoic acid scaffold is present in a multitude of approved drugs and clinical candidates, highlighting its versatility in targeting a wide range of biological macromolecules. [3][4]By using 2-Boc-amino-4,5-dimethyl-benzoic acid as a central scaffold, medicinal chemists can design inhibitors that target specific enzyme active sites or protein-protein interfaces.

The dimethyl groups can be strategically employed to probe hydrophobic pockets within a binding site, while the amino and carboxyl groups can be functionalized to form key hydrogen bonds or salt bridges with the target protein. This rational design approach can lead to the development of potent and selective inhibitors.

Experimental Protocols

Protocol 1: Boc Deprotection of 2-Boc-amino-4,5-dimethyl-benzoic acid

Objective: To remove the Boc protecting group to liberate the free amine for subsequent coupling reactions.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product, 2-amino-4,5-dimethyl-benzoic acid.

Data Summary Table:

ParameterExpected Value
Starting Material2-Boc-amino-4,5-dimethyl-benzoic acid
Product2-amino-4,5-dimethyl-benzoic acid
Typical Yield>95%
Purity (by LC-MS)>98%
Protocol 2: Amide Coupling of 2-amino-4,5-dimethyl-benzoic acid with a Carboxylic Acid

Objective: To form an amide bond between the deprotected amine and a carboxylic acid of interest.

Materials:

  • 2-amino-4,5-dimethyl-benzoic acid (from Protocol 1)

  • Carboxylic acid of interest

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium chloride (optional, to improve solubility)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 2-amino-4,5-dimethyl-benzoic acid (1.0 eq) in anhydrous DMF. If solubility is an issue, the addition of LiCl (1.0 eq) may be beneficial.

  • Add the solution of 2-amino-4,5-dimethyl-benzoic acid to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Data Summary Table:

ParameterExpected Value
Reactants2-amino-4,5-dimethyl-benzoic acid, Carboxylic acid
Coupling ReagentHATU
ProductN-acylated-2-amino-4,5-dimethyl-benzoic acid derivative
Typical Yield60-90%
Purity (by HPLC)>95%

Conclusion

2-Boc-amino-4,5-dimethyl-benzoic acid represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural features allow for the creation of diverse compound libraries, the synthesis of conformationally constrained peptides, and the rational design of targeted inhibitors. The protocols provided herein offer a starting point for researchers to explore the full potential of this valuable building block in their drug discovery programs.

References

  • Brändström, A., Carlsson, S. Å. I., Kjekshus, A., Åkeson, Å., Theorell, H., Blinc, R., Paušak, S., Ehrenberg, L., & Dumanović, J. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.
  • Chen, B. C., Zhao, R., Wang, B., Droghini, R., Lajeunesse, J., Sirard, P., Endo, M., Balasubramanian, B., & Barrish, J. C. (n.d.).
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central.
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  • Kim, J., et al. (n.d.). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. PubMed Central.
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  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central.
  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzoi[5][6]midazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2019). MDPI.

  • Gilon, C., et al. (1996). Betidamino acids: versatile and constrained scaffolds for drug discovery. PubMed.
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  • Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. (2024, February 2). YouTube.
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  • The Chromenopyridine Scaffold: A Privileged Pl

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Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Boc-amino-4,5-dimethyl-benzoic acid

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing 2-Boc-am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse and medicinally relevant heterocyclic compounds utilizing 2-Boc-amino-4,5-dimethyl-benzoic acid as a versatile starting material. This N-protected anthranilic acid derivative serves as a key building block for the construction of privileged scaffolds such as quinazolinones, benzodiazepines, and acridones. These core structures are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring their significance in modern therapeutics. This guide offers detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices to empower researchers in the efficient synthesis of novel molecular entities with high potential for biological activity.

Introduction: The Strategic Advantage of 2-Boc-amino-4,5-dimethyl-benzoic acid

2-Boc-amino-4,5-dimethyl-benzoic acid is a strategically designed synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine offers several advantages in multi-step syntheses. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal protection strategies.[1] The dimethyl substitution pattern on the benzene ring provides steric and electronic modulation, which can influence the biological activity and pharmacokinetic properties of the final heterocyclic compounds.

Anthranilic acid and its derivatives are well-established precursors for a variety of nitrogen-containing heterocycles.[2][3] The vicinal arrangement of the amino and carboxylic acid functionalities allows for intramolecular cyclization reactions, forming fused ring systems that are central to many pharmacologically active molecules.

Synthetic Pathways and Protocols

This section outlines detailed protocols for the synthesis of three major classes of heterocyclic compounds from 2-Boc-amino-4,5-dimethyl-benzoic acid: quinazolinones, benzodiazepines, and acridones.

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7][8] The synthesis of 2,3-substituted quinazolin-4(3H)-ones from 2-Boc-amino-4,5-dimethyl-benzoic acid can be achieved through a multi-component reaction strategy.

Reaction Scheme:

G cluster_0 Synthesis of Quinazolin-4(3H)-ones start 2-Boc-amino-4,5-dimethyl-benzoic acid reagents1 + N-Boc-amino acid, + Amine, + MsCl, NMI, CuCl2 intermediate N-Boc-2-alkylamino-6,7-dimethyl- quinazolin-4(3H)-one reagents1->intermediate One-pot reaction reagents2 + TFA or HCl product 2-Alkylamino-6,7-dimethyl- quinazolin-4(3H)-one reagents2->product Boc Deprotection

Figure 1: General workflow for the synthesis of quinazolin-4(3H)-ones.

Protocol 1: One-Pot Synthesis of N-Boc-2-alkylamino-6,7-dimethyl-quinazolin-4(3H)-ones

This protocol is adapted from a copper-mediated multicomponent procedure that has been shown to preserve enantiomeric purity when using chiral amino acids.[9]

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • N-Boc-protected amino acid (e.g., N-Boc-glycine, N-Boc-alanine)

  • Primary amine (e.g., benzylamine, aniline)

  • Methanesulfonyl chloride (MsCl)

  • N-methylimidazole (NMI)

  • Copper(II) chloride (CuCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-Boc-amino acid (1.0 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM (15 mL).

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Add N-methylimidazole (1.0 mmol) and methanesulfonyl chloride (1.0 mmol) dropwise. Stir the mixture at -20 °C for 1 hour.

  • Add 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 mmol) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.

  • Add the primary amine (1.1 mmol) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc-2-alkylamino-6,7-dimethyl-quinazolin-4(3H)-one.

Protocol 2: Boc Deprotection to Yield the Final Quinazolinone

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions.[1] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to give the free amine.[10]

Procedure:

  • Dissolve the N-Boc-protected quinazolinone (1.0 mmol) in DCM (5 mL).

  • Add trifluoroacetic acid (TFA, 10 equiv.) or a 4M solution of HCl in dioxane (5 mL) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

  • Triturate the residue with diethyl ether to precipitate the amine salt.

  • Filter the solid and wash with cold diethyl ether. The product can be further purified by recrystallization if necessary.

Table 1: Representative Yields for Quinazolinone Synthesis

Starting AmineN-Boc-amino acidProductYield (%)
BenzylamineN-Boc-glycine2-(Aminomethyl)-3-benzyl-6,7-dimethylquinazolin-4(3H)-one~75%
AnilineN-Boc-alanine2-(1-Aminoethyl)-6,7-dimethyl-3-phenylquinazolin-4(3H)-one~68%
Synthesis of 1,4-Benzodiazepines

Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[11][12][13][14][15] They are widely prescribed for a variety of conditions.[11][12][13] The synthesis of the 1,4-benzodiazepine scaffold can be achieved from 2-Boc-amino-4,5-dimethyl-benzoic acid through a multi-step sequence involving amide coupling followed by intramolecular cyclization.

Reaction Scheme:

G cluster_1 Synthesis of 1,4-Benzodiazepines start 2-Boc-amino-4,5-dimethyl-benzoic acid reagents1 + α-amino acid ester, + Coupling agent (e.g., EDC, HOBt) intermediate1 Dipeptide intermediate reagents1->intermediate1 Amide Coupling reagents2 + TFA or HCl intermediate2 Deprotected amine reagents2->intermediate2 Boc Deprotection reagents3 + Base (e.g., NaH) product 1,4-Benzodiazepine-3-one reagents3->product Intramolecular Cyclization

Figure 2: General workflow for the synthesis of 1,4-benzodiazepines.

Protocol 3: Synthesis of Dipeptide Intermediate

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • α-amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL), add DIPEA (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the α-amino acid methyl ester hydrochloride (1.1 mmol) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Boc Deprotection and Intramolecular Cyclization

Procedure:

  • Deprotect the dipeptide intermediate using the procedure described in Protocol 2.

  • Dissolve the resulting amine salt in a suitable solvent such as THF or DMF.

  • Add a base like sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the cyclization by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1,4-benzodiazepine-3-one by column chromatography or recrystallization.

Synthesis of Acridones

Acridones are tricyclic heterocyclic compounds with a planar structure that allows them to intercalate with DNA, leading to their use as anticancer and antimicrobial agents.[16][17][18][19][20][21] Their synthesis from 2-Boc-amino-4,5-dimethyl-benzoic acid requires an initial N-arylation step followed by an intramolecular Friedel-Crafts acylation.

Reaction Scheme:

G cluster_2 Synthesis of Acridones start 2-Boc-amino-4,5-dimethyl-benzoic acid reagents1 + Aryl halide (e.g., bromobenzene), + Cu catalyst, Base intermediate N-Aryl-2-Boc-amino-4,5-dimethyl-benzoic acid reagents1->intermediate Ullmann Condensation reagents2 + Strong acid (e.g., H2SO4, PPA) product Dimethylacridone reagents2->product Intramolecular Friedel-Crafts Acylation & Deprotection

Figure 3: General workflow for the synthesis of acridones.

Protocol 5: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[22]

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • Aryl halide (e.g., bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMF.

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude N-aryl anthranilic acid derivative by column chromatography.

Protocol 6: Intramolecular Cyclization to Acridone

The final step involves an acid-catalyzed intramolecular Friedel-Crafts acylation, which also cleaves the Boc protecting group.[16]

Materials:

  • N-Aryl-2-Boc-amino-4,5-dimethyl-benzoic acid

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Add the N-aryl-2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 mmol) to concentrated sulfuric acid (5 mL) or PPA (5 g) at room temperature.

  • Heat the mixture at 100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution.

  • Dry the solid to obtain the crude acridone, which can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • Strong acids like sulfuric acid and TFA are corrosive and should be handled with extreme caution.

  • Reactions involving sodium hydride are highly flammable and should be performed under an inert atmosphere.

Conclusion

2-Boc-amino-4,5-dimethyl-benzoic acid is a valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around quinazolinones, benzodiazepines, and acridones. The strategic use of the Boc protecting group and the inherent reactivity of the anthranilic acid core enable the efficient construction of these complex molecular architectures. Further derivatization of these scaffolds can lead to the discovery of novel therapeutic agents.

References

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Application

Application Note &amp; Protocols: Strategic Incorporation of 2-Boc-amino-4,5-dimethyl-benzoic Acid in Solid-Phase Organic Synthesis

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of 2-Boc-amino-4,5-dimethyl-benzoic acid in solid-phase organic synthesis (SPOS). Primarily utilized as a confor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the application of 2-Boc-amino-4,5-dimethyl-benzoic acid in solid-phase organic synthesis (SPOS). Primarily utilized as a conformationally constrained building block in the synthesis of peptidomimetics and other advanced molecular scaffolds, this reagent offers a unique tool for modulating the structural and functional properties of target molecules. We will delve into the strategic rationale for its use, the principles of its incorporation via Boc-based solid-phase peptide synthesis (SPPS), detailed experimental workflows, and final product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structurally defined non-canonical building blocks to enhance molecular design.

Introduction: The Rationale for Conformational Constraint

In the field of medicinal chemistry and drug discovery, the biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Natural peptides often suffer from metabolic instability and poor bioavailability due to their inherent flexibility. The introduction of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations.[1][2] By restricting the rotational freedom of the peptide backbone, researchers can lock the molecule into a bioactive conformation, leading to enhanced receptor affinity, increased selectivity, and improved resistance to enzymatic degradation.

2-Boc-amino-4,5-dimethyl-benzoic acid is a synthetic building block designed for this purpose. The ortho-amino benzoic acid scaffold serves as a mimic of an amino acid residue, while the vicinal dimethyl substitution on the phenyl ring provides significant steric hindrance. This hindrance restricts the torsion angles around the backbone, imparting a predictable, rigidified local structure to the resulting peptidomimetic. Its incorporation relies on the well-established principles of Boc/Bzl solid-phase peptide synthesis, which utilizes a graduated acid liability scheme for orthogonal protection.[3][4]

Reagent Profile and Handling

Before proceeding to the protocols, it is essential to understand the properties of the core reagent.

PropertyValueSource
Chemical Name 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid[5]
CAS Number 1187930-37-5[5]
Molecular Formula C₁₄H₁₉NO₄[5]
Molecular Weight 265.31 g/mol [5]
Appearance Yellow Solid[5]
Purity Typically ≥96%[5]

Storage and Handling: Store the reagent in a tightly sealed container in a cool, dry place, protected from light. Like most Boc-protected amino acids, it is stable under standard laboratory conditions. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn during handling.

Principle of Incorporation: The Boc-SPPS Workflow

The synthesis strategy is centered around the Boc (tert-butyloxycarbonyl) protecting group for the temporary protection of the Nα-amine. This group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[4][6] This difference in acid lability is the cornerstone of the Boc/Bzl strategy.

The synthesis proceeds via a cyclical process, as illustrated below.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Deprotection 1. Boc Deprotection (TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Removes TFA Neutralization 2. Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Removes excess base Coupling 3. Coupling (Activate & Couple Next Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Removes excess reagents Wash3->Deprotection Start next cycle Final Final Cleavage (e.g., HF, TFMSA) Wash3->Final After final AA Start Start: Peptide-Resin (N-terminally Boc-protected) Start->Deprotection

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Incorporation of 2-Boc-amino-4,5-dimethyl-benzoic Acid

This protocol describes a single coupling cycle for adding the title compound to a growing peptide chain on a solid support. It assumes the synthesis is performed manually in a fritted glass reaction vessel.

Materials:

  • Peptide-resin (e.g., on Merrifield or MBHA resin) with a free N-terminal amine

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM, synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

  • Pre-Coupling Resin Preparation:

    • Ensure the N-terminal Boc group of the resin-bound peptide has been removed (using ~50% TFA in DCM) and the resin has been neutralized (using ~5% DIEA in DCM) and thoroughly washed with DCM.[6] The resin should be swollen in DMF.

  • Activation of the Carboxylic Acid:

    • In a separate vial, dissolve 3 equivalents of 2-Boc-amino-4,5-dimethyl-benzoic acid and 2.9 equivalents of HBTU in a minimal volume of DMF.

    • Add 6 equivalents of DIEA to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

    • Causality Note: The carboxylic acid of the building block is not reactive enough to form an amide bond directly. HBTU, in the presence of a base (DIEA), converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the free amine on the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution from Step 2 to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Gentle rocking or nitrogen bubbling is recommended.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Take a small sample of the resin beads, wash them thoroughly with DCM, and dry.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) indicates an incomplete reaction, and the coupling step should be repeated.

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the reaction solution from the vessel.

    • Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

The resin is now ready for the deprotection of the newly added Boc group to continue the elongation of the peptide chain.

Incorporation_Scheme cluster_resin Solid Support cluster_reagent Activated Building Block Resin Resin—Linker—AA₁—...—AAₙ—NH₂ Product Resin—Linker—AA₁—...—AAₙ—NH—CO—(C₆H₂(CH₃)₂)—NHBoc Resin->Product Coupling in DMF Reagent 2-Boc-amino-4,5-dimethyl- benzoic acid + HBTU/DIEA Reagent->Product

Caption: Schematic of the coupling reaction on the solid support.

Protocol 2: High-Potency Acid Cleavage (HF Cleavage)

This protocol is for the final step: cleaving the completed peptidomimetic from the resin and removing all side-chain protecting groups.

WARNING: Hydrogen Fluoride (HF) is an extremely corrosive, toxic, and dangerous acid. This procedure must be performed by trained personnel in a dedicated, specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment is mandatory.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (see table below)

  • Cold diethyl ether

  • Acetonitrile/Water for extraction

Scavenger Cocktail Selection: The cleavage process generates highly reactive carbocations from the Boc and benzyl-based protecting groups. These can cause side reactions with nucleophilic amino acid residues. Scavengers are added to trap these cations.

Residues Present in SequenceRecommended Scavenger Cocktail (v/v)Purpose
Cys, Met, TrpHF : p-cresol : thioanisole (90:5:5)Thioanisole reduces Met(O); p-cresol protects Tyr and Trp.
Arg(Tos), His(Dnp)HF : anisole (90:10)Anisole is a general carbocation scavenger.
Standard PeptidomimeticHF : anisole (90:10)A robust general-purpose mixture.

Procedure:

  • Preparation:

    • Ensure the N-terminal Boc group on the final residue has been removed. This prevents t-butylation of sensitive residues.

    • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours, preferably overnight over P₂O₅. Moisture can interfere with the cleavage.

  • HF Apparatus Setup:

    • Place the dried peptide-resin and a Teflon-coated stir bar into the HF apparatus reaction vessel.

    • Add the appropriate scavenger cocktail (e.g., 1 mL per 100 mg of resin).

    • Assemble the apparatus according to the manufacturer's instructions.

  • HF Distillation and Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

    • Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

    • After distillation is complete, replace the dry ice bath with an ice/water bath to bring the temperature to 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Removal:

    • After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to the apparatus protocol. This must be done carefully to avoid aerosolizing the acid.

  • Peptide Precipitation and Extraction:

    • Wash the remaining resin-scavenger mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter the solid material and wash several more times with cold ether to remove residual scavengers.

    • Extract the crude peptide from the resin by washing with a suitable solvent, such as a mixture of acetonitrile and water or dilute acetic acid.

    • Combine the aqueous extracts.

  • Lyophilization:

    • Freeze the aqueous solution containing the peptide and lyophilize to obtain the crude product as a fluffy powder.

Product Characterization

The crude product should be analyzed to confirm its identity and purity before any further use.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product.[7] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used with a C18 column.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm that the molecular weight of the product matches the theoretical calculated mass.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient activation time/reagents. 2. Steric hindrance from the bulky building block. 3. Poor resin swelling.1. Double couple: repeat the coupling step with fresh reagents. 2. Increase coupling time to 4-6 hours or perform overnight. 3. Ensure proper solvent choice (DMF/NMP) for resin swelling.
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Adsorption of peptide onto the resin. 3. Premature chain cleavage during synthesis.1. Increase cleavage time or use a stronger acid cocktail (e.g., TFMSA). 2. Use a more polar solvent for extraction (e.g., 10% acetic acid). 3. Use a more stable linker, like a PAM resin for Boc chemistry.[8]
Extra Peaks in HPLC 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage (alkylation of Trp/Met). 3. Racemization during activation.1. Use a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines. 2. Ensure the correct scavenger cocktail was used for the residues present. 3. Use an additive like HOBt with DIC to suppress racemization.

References

  • Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245-3251. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Synthetic Peptides: A User's Guide. CRC Press. (General principles referenced across multiple chapters). Sourced via Google Books and academic libraries.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Adessi, C., & Soto, C. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 9(9), 963-978. (General principles referenced). A relevant article on constrained peptides is available at [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Pujiastuti, D. Y., et al. (2023). Discovery and Characterization of a Dual-Function Peptide Derived from Bitter Gourd Seed Protein Using Two Orthogonal Bioassay-Guided Fractionations Coupled with In Silico Analysis. Pharmaceuticals, 16(11), 1629. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266534, 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

Sources

Method

methods for deprotection of the Boc group in 2-Boc-amino-4,5-dimethyl-benzoic acid

An Application Guide to the Deprotection of 2-Boc-amino-4,5-dimethyl-benzoic acid Introduction: Navigating the Removal of a Key Amine Protecting Group The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Deprotection of 2-Boc-amino-4,5-dimethyl-benzoic acid

Introduction: Navigating the Removal of a Key Amine Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in the temporary protection of amines. Its widespread use stems from its general stability to a variety of nucleophilic and basic conditions, while being readily removable under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of a specific and functionally rich substrate: 2-Boc-amino-4,5-dimethyl-benzoic acid.

This molecule presents a unique set of considerations. The substrate is an aniline derivative, with the aromatic ring being electron-rich due to the two methyl substituents. This electronic nature can influence the rate and outcome of the deprotection. Furthermore, the presence of both an amino group and a carboxylic acid group makes the product amphoteric, which impacts the choice of workup and isolation procedures. The primary challenge during the acid-mediated cleavage is the generation of a reactive tert-butyl cation, which can lead to unwanted alkylation of the electron-rich aromatic ring.[3]

This guide offers two robust, field-proven protocols for the efficient removal of the Boc group from 2-Boc-amino-4,5-dimethyl-benzoic acid, discusses the underlying chemical principles, and provides troubleshooting insights to ensure a high-yielding and clean reaction.

The Chemistry of Deprotection: An Acid-Catalyzed Pathway

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a well-understood mechanism.[4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine. In the acidic reaction medium, the newly liberated amine is immediately protonated to form a salt (e.g., a hydrochloride or trifluoroacetate salt), which often aids in its isolation.[4][5]

Boc Deprotection Mechanism BocNHR R-NH-Boc ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ H_plus H⁺ CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBu_cation tert-butyl cation ProtonatedBoc->tBu_cation AmineSalt Amine Salt (R-NH₃⁺) CarbamicAcid->AmineSalt Decarboxylation (+ H⁺) CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two primary methods are presented: cleavage with Trifluoroacetic Acid (TFA), a standard for rapid deprotection, and a milder approach using Hydrogen Chloride (HCl) in an organic solvent.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that typically achieves rapid and complete Boc removal at room temperature.[6] However, its potency necessitates careful handling and consideration of potential side reactions.

Materials and Reagents:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Methyl tert-butyl ether (MTBE), cold

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Toluene (optional, for azeotropic removal of TFA)

Equipment:

  • Round-bottom flask with stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Separatory funnel

Safety Precautions:

  • TFA is extremely corrosive and toxic. Always handle TFA in a properly functioning chemical fume hood.[7][8] Wear chemical-resistant gloves (butyl rubber or Viton recommended for larger volumes), splash goggles, and a lab coat.[7][9] Ensure an eyewash station and safety shower are immediately accessible.[8][10]

  • The reaction generates gas (CO₂ and potentially isobutylene). Do not perform the reaction in a sealed container.[4]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 20-50% v/v solution of TFA in DCM).[6] A slight exotherm may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. The product, 2-amino-4,5-dimethyl-benzoic acid, will be significantly more polar than the starting material and should have a much lower Rf value. A complete reaction is typically observed within 1-3 hours.

  • Work-up and Isolation (Two Options):

    • Option A: Isolation as the TFA Salt: a. Upon reaction completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA. b. To the resulting crude oil/solid, add cold diethyl ether or MTBE to precipitate the product as its trifluoroacetate salt. c. Collect the solid precipitate by filtration, wash with a small amount of cold ether, and dry under vacuum.

    • Option B: Isolation as the Free Amine: a. Concentrate the reaction mixture under reduced pressure. b. Carefully dilute the residue with an organic solvent (e.g., ethyl acetate) and slowly add it to a stirred, cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: vigorous gas evolution (CO₂)! c. Continue adding the basic solution until the pH of the aqueous layer is ~8. d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the organic solvent. e. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is often considered milder than TFA and can sometimes offer better selectivity if other acid-sensitive groups are present.[11][12] The product is directly isolated as the stable hydrochloride salt.

Materials and Reagents:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane solution

  • Methanol or Dichloromethane (DCM)

  • Diethyl ether or Methyl tert-butyl ether (MTBE), cold

Equipment:

  • Round-bottom flask with stir bar

  • Rotary evaporator

  • Buchner funnel and filter flask

Safety Precautions:

  • 4M HCl in dioxane is corrosive and has harmful vapors. Handle exclusively in a chemical fume hood. Wear appropriate PPE, including gloves, splash goggles, and a lab coat.

  • 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use from a freshly opened bottle or one that has been tested for peroxides.

Procedure:

  • Reaction Setup: Dissolve the 2-Boc-amino-4,5-dimethyl-benzoic acid (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.

  • Acid Addition: Add the solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours.[11][12] The hydrochloride salt of the product may begin to precipitate from the solution. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. b. Add cold diethyl ether or MTBE to the residue to fully precipitate the 2-amino-4,5-dimethyl-benzoic acid hydrochloride salt. c. Collect the solid by filtration, wash thoroughly with cold ether to remove any non-polar impurities, and dry under vacuum.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Substrate in Anhydrous Solvent cool Cool to 0°C (Optional, for TFA) dissolve->cool add_acid Add Acidic Reagent (TFA or HCl/Dioxane) cool->add_acid stir Stir at RT add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate Salt with Ether/MTBE concentrate->precipitate neutralize Aqueous Basic Wash (Optional, for Free Amine) concentrate->neutralize filter_dry Filter and Dry Product precipitate->filter_dry neutralize->filter_dry After Extraction

Figure 2: A general experimental workflow for Boc deprotection.

Comparison of Deprotection Methods

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: 4M HCl in Dioxane
Reagents TFA, DCM4M HCl in 1,4-dioxane
Typical Conditions 0°C to RT, 1-3 hoursRT, 1-4 hours[11][12]
Strength/Speed Very strong acid, typically faster reaction.Strong, but generally considered milder than neat TFA.[11]
Work-up Removal of high-boiling TFA can be tedious; requires evaporation or basic wash.[13]Volatile HCl and dioxane are easily removed by evaporation.[13]
Product Form TFA salt or free amine after neutralization.Hydrochloride salt.
Key Advantage High reactivity and effectiveness for stubborn substrates.Cleaner work-up, often yields a crystalline HCl salt directly.[11]
Potential Issues Potential for side reactions (alkylation); harshness can affect other acid-labile groups.Dioxane is a peroxide-former and a less desirable solvent from a safety/environmental perspective.[3]

Expert Insights & Troubleshooting

  • Managing Side Reactions: The primary side reaction of concern is the alkylation of the electron-rich aromatic ring by the tert-butyl cation. If this is observed (e.g., by an unexpected mass peak in LC-MS), the addition of a "scavenger" to the reaction mixture is recommended. Cation scavengers like anisole, thioanisole, or triethylsilane (TES) are added in excess to trap the tert-butyl cation before it can react with the product.

  • Reaction Monitoring is Crucial:

    • TLC: Use a polar solvent system (e.g., 10% Methanol in DCM). The Boc-protected starting material will have a high Rf, while the amino acid product will be near the baseline. Staining the TLC plate with a ninhydrin solution will produce a colored spot (usually purple) for the deprotected primary amine, providing definitive confirmation.

    • ¹H NMR: The most telling sign of reaction completion is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.

  • Incomplete Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can be applied, or the amount of acid can be increased. However, this also increases the risk of side reactions.

  • Product Isolation: The final product is an amino acid. If isolated as a free amine, it exists as a zwitterion and may have poor solubility in many common organic solvents. Isolating it as the hydrochloride or trifluoroacetate salt often improves its handling properties and crystallinity. The choice between isolating the salt or the free base depends on the requirements of the subsequent synthetic step.[13]

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • University of Washington. Trifluoroacetic Acid SOP.
  • Amherst College.
  • Benchchem. Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Fisher Scientific.
  • NJ Department of Health. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Carl ROTH.
  • Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Han, G. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Benchchem. Side reactions of Boc deprotection with scavengers.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.
  • Benchchem.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-(tert-Butoxycarbonylamino)-4,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the large-scale synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylb...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the large-scale synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid, a key building block in contemporary drug discovery and development. The protocol herein details a robust two-step synthetic sequence commencing with the catalytic hydrogenation of 2-nitro-4,5-dimethylbenzoic acid, followed by the N-Boc protection of the resultant 2-amino-4,5-dimethylbenzoic acid. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, practical troubleshooting advice, and rigorous safety protocols. All procedures have been structured for scalability, ensuring relevance for both academic research and industrial applications.

Introduction: The Strategic Importance of Substituted Anthranilic Acids

Substituted anthranilic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their utility stems from their bifunctional nature, possessing both a carboxylic acid and an amino group, which allows for diverse chemical modifications. The title compound, 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid, is of particular interest. The Boc (tert-butoxycarbonyl) protecting group renders the amino functionality temporarily inert, enabling selective reactions at the carboxylic acid moiety, such as amide bond formation or esterification. The dimethyl substitution pattern on the aromatic ring provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a lead compound. Consequently, a reliable and scalable synthesis of this intermediate is of paramount importance for advancing drug discovery programs.

Overall Synthetic Strategy

The synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid is most efficiently achieved through a two-step process. This strategy is predicated on the availability of the corresponding nitro-aromatic precursor, which is subsequently reduced to the aniline derivative. The final step involves the protection of the newly formed amino group.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Protection 2-Nitro-4,5-dimethylbenzoic_Acid 2-Nitro-4,5-dimethylbenzoic Acid 2-Amino-4,5-dimethylbenzoic_Acid 2-Amino-4,5-dimethylbenzoic Acid 2-Nitro-4,5-dimethylbenzoic_Acid->2-Amino-4,5-dimethylbenzoic_Acid H₂, Pd/C Methanol Final_Product 2-(tert-Butoxycarbonylamino)-4,5-dimethylbenzoic Acid 2-Amino-4,5-dimethylbenzoic_Acid->Final_Product Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Final_Product

Figure 1: Overall synthetic workflow.

This approach is advantageous for large-scale synthesis due to the typically high yields and selectivity of catalytic hydrogenation and the straightforward nature of the Boc protection reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylbenzoic Acid via Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for the reduction of nitroarenes on a large scale due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.

Materials:

  • 2-Nitro-4,5-dimethylbenzoic acid

  • Palladium on carbon (5% or 10% Pd/C, 50% wet)

  • Methanol (MeOH), anhydrous

  • Nitrogen (N₂) gas, high purity

  • Hydrogen (H₂) gas, high purity

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Setup: Ensure the hydrogenation vessel is clean, dry, and properly assembled.

  • Inerting the System: To the vessel, add 2-nitro-4,5-dimethylbenzoic acid and methanol. A typical solvent ratio is 10-20 mL of methanol per gram of substrate.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Pd/C catalyst. A catalyst loading of 1-2 mol% of palladium relative to the nitro compound is generally sufficient. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

  • Purging: Seal the reactor and purge the system with nitrogen gas (3-5 cycles of pressurizing and venting) to remove all oxygen. Subsequently, purge with hydrogen gas in a similar manner.

  • Reaction: Pressurize the reactor to the desired hydrogen pressure (typically 3-4 bar) and commence vigorous stirring. The reaction is exothermic; for large-scale reactions, initial cooling may be necessary to maintain the desired reaction temperature (typically 25-40°C).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen consumption ceases. For in-process control, a sample can be carefully taken, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, stop the stirring and vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and can ignite in the presence of air and solvent. Quench the catalyst by suspending it in water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-amino-4,5-dimethylbenzoic acid, which is often of sufficient purity for the next step. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

ParameterRecommended ConditionRationale / Comments
Catalyst 5% or 10% Pd/CHigh activity and selectivity for nitro group reduction.
Solvent MethanolGood solubility for both starting material and product.
H₂ Pressure 3-4 barSufficient for efficient reduction without requiring specialized high-pressure equipment.
Temperature 25-40°CBalances reaction rate and safety; the reaction is exothermic.
Catalyst Loading 1-2 mol% PdProvides a good balance between reaction time and cost.

Table 1: Optimized parameters for the catalytic hydrogenation of 2-nitro-4,5-dimethylbenzoic acid.

Step 2: Synthesis of 2-(tert-Butoxycarbonylamino)-4,5-dimethylbenzoic Acid

The Boc protection of amines is a fundamental transformation in organic synthesis.[1] The use of di-tert-butyl dicarbonate (Boc₂O) is the most common method for this purpose.[1]

Materials:

  • 2-Amino-4,5-dimethylbenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Aqueous citric acid (1 M) or hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 2-amino-4,5-dimethylbenzoic acid in THF (or dioxane) and water (e.g., a 2:1 mixture). Add a base such as sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) and stir until a homogeneous solution is obtained.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in THF. The reaction may be mildly exothermic. Maintain the temperature at 20-25°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC (staining with ninhydrin to visualize the free amine). The disappearance of the starting amine indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M citric acid or 1 M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then with a minimal amount of a cold, nonpolar solvent (e.g., hexanes) to remove any residual impurities. Dry the product under vacuum to a constant weight. The typical yield for this step is high (>90%).

G start Start dissolve Dissolve 2-amino-4,5-dimethylbenzoic acid in THF/Water with base start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at room temperature (2-4h) Monitor by TLC add_boc->react workup Solvent removal and aqueous work-up react->workup acidify Acidify to pH 2-3 workup->acidify filter Filter and wash solid product acidify->filter dry Dry under vacuum filter->dry end End dry->end

Sources

Method

Application Note: Synthesis and Evaluation of Novel p38 MAPK Inhibitors Utilizing a 2-Boc-amino-4,5-dimethyl-benzoic Acid Scaffold

Abstract This document provides a comprehensive guide for the synthesis and evaluation of potential p38 mitogen-activated protein kinase (MAPK) inhibitors, starting from the versatile building block, 2-(tert-butoxycarbon...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and evaluation of potential p38 mitogen-activated protein kinase (MAPK) inhibitors, starting from the versatile building block, 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid. We detail a robust synthetic workflow, including amide bond formation and deprotection strategies, to generate a novel benzamide-based inhibitor. Furthermore, we present detailed protocols for the subsequent biological characterization of the synthesized compound, including in vitro enzymatic assays to determine inhibitory potency (IC50) and cell-based assays to assess efficacy in a physiological context. This application note is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting inflammatory diseases and other p38-mediated pathologies.

Introduction: p38 MAPK as a Therapeutic Target

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular signaling.[1] They are key regulators of cellular responses to external stressors, such as UV radiation and osmotic shock, and are critically involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and ubiquitously expressed isoform implicated in inflammatory processes.[1]

Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1][2] Its central role in the inflammation cascade makes it an attractive therapeutic target for the development of novel anti-inflammatory agents.[2][3] The development of small molecule inhibitors that can modulate p38 MAPK activity represents a promising strategy for treating these debilitating conditions.

The benzamide scaffold is a well-established privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Its structural rigidity and capacity for forming key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. This guide leverages 2-Boc-amino-4,5-dimethyl-benzoic acid as a strategic starting material to construct a novel p38 MAPK inhibitor, illustrating a practical and efficient synthetic and evaluation workflow.

graph p38_pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#5F6368"];

// Nodes Stress [label="Environmental Stress\n(UV, Osmotic Shock)", fillcolor="#EA4335"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", fillcolor="#EA4335"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05"]; p38 [label="p38 MAPK", fillcolor="#4285F4"]; Inhibitor [label="Synthesized Inhibitor\n(e.g., BDP-123)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; MAPKAPK2 [label="MAPKAPK2", fillcolor="#34A853"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, MEF2C)", fillcolor="#34A853"]; Inflammation [label="Inflammation\nGene Expression", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stress -> MAP3K; Cytokines -> MAP3K; MAP3K -> MKK3_6; MKK3_6 -> p38; p38 -> MAPKAPK2; p38 -> TranscriptionFactors; MAPKAPK2 -> Inflammation; TranscriptionFactors -> Inflammation; p38 -> Apoptosis; Inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 1: Simplified p38 MAPK signaling pathway and the point of intervention for the synthesized inhibitor.

Synthetic Strategy and Protocols

The synthetic approach is centered on a robust and widely-used amide bond formation reaction, followed by a standard deprotection step to yield the final inhibitor. The starting material, 2-Boc-amino-4,5-dimethyl-benzoic acid, provides the core benzamide structure with a protected amine that can be unmasked in the final step. For this application note, we will synthesize a hypothetical inhibitor, BDP-123 (N-(2-amino-4,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide).

graph synthesis_workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontsize=8];

// Nodes Start [label="2-Boc-amino-4,5-dimethyl-\nbenzoic acid + \n4-aminobiphenyl", shape=ellipse, fillcolor="#FFFFFF"]; Coupling [label="Amide Coupling\nEDC, HOBt, DIPEA\nDCM, rt, 18h", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Intermediate [label="Boc-Protected Intermediate", shape=box, style=rounded]; Deprotection [label="Boc Deprotection\nTFA in DCM\nrt, 2h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product\nBDP-123", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, HPLC)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; Coupling -> Intermediate [label="Formation of\nAmide Bond"]; Intermediate -> Deprotection; Deprotection -> FinalProduct [label="Removal of\nBoc Group"]; FinalProduct -> Purification; Purification -> Characterization; }

Figure 2: General workflow for the synthesis of the target p38 inhibitor BDP-123.

Protocol: Synthesis of tert-butyl (2-([1,1'-biphenyl]-4-ylcarbamoyl)-4,5-dimethylphenyl)carbamate (Intermediate)

This protocol describes the amide coupling between the starting benzoic acid derivative and 4-aminobiphenyl. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid for efficient amide bond formation.[4]

Materials:

  • 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid (1.0 eq)

  • 4-aminobiphenyl (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid (1.0 eq) and dissolve in anhydrous DCM.

  • Add 4-aminobiphenyl (1.05 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirring mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the Boc-protected intermediate as a solid.

Protocol: Synthesis of N-(2-amino-4,5-dimethylphenyl)-[1,1'-biphenyl]-4-carboxamide (BDP-123)

The final step involves the removal of the acid-labile Boc protecting group to reveal the free amine of the target compound.

Materials:

  • Boc-protected intermediate from step 2.1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (e.g., 5 mL of a 1:1 DCM/TFA solution per gram of intermediate).

  • Stir the reaction at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, BDP-123. Further purification by recrystallization or chromatography may be performed if necessary.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation Protocols

The following protocols are designed to assess the inhibitory activity of the synthesized compound against p38α MAPK.

graph biological_evaluation { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontsize=8];

// Nodes Inhibitor [label="Synthesized Inhibitor\n(BDP-123)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BiochemAssay [label="In Vitro Biochemical Assay\n(p38α Kinase)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Value", shape=ellipse, style=rounded]; CellAssay [label="Cell-Based Assay\n(e.g., THP-1 cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPS_Stim [label="Stimulate with LPS", shape=cds]; TNF_Measure [label="Measure TNF-α Release\n(ELISA)", shape=ellipse, style=rounded]; DataAnalysis [label="Data Analysis &\nSAR Conclusion", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inhibitor -> BiochemAssay; BiochemAssay -> IC50 [label="Potency"]; Inhibitor -> CellAssay; CellAssay -> LPS_Stim; LPS_Stim -> TNF_Measure [label="Efficacy"]; IC50 -> DataAnalysis; TNF_Measure -> DataAnalysis; }

Figure 3: Workflow for the biological evaluation of synthesized p38 MAPK inhibitors.

In Vitro p38α Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a suitable commercial platform for this purpose.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction, producing a luminescent signal that is proportional to kinase activity.[5]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 protein substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar)

  • Synthesized inhibitor (BDP-123) and a known p38 inhibitor (e.g., SB203580) for control

  • Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor (BDP-123) and control inhibitor (SB203580) in assay buffer.

  • In a 384-well plate, add 1 µL of inhibitor dilution or vehicle (DMSO control).

  • Add 2 µL of a solution containing p38α kinase and ATF-2 substrate in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell-Based TNF-α Release Assay

This assay measures the ability of the inhibitor to block the production of TNF-α in human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor (BDP-123) and control inhibitor

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of the inhibitor (BDP-123) or control inhibitor for 1 hour. Include a vehicle-only (DMSO) control.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.

  • Incubate the plate for 4-6 hours at 37 °C in a CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro and Cell-Based Assay Data

Compoundp38α Enzymatic IC50 (nM)THP-1 TNF-α Release IC50 (nM)
BDP-123 45150
SB203580 (Control) 35125

The data in Table 1 suggests that the hypothetical compound BDP-123 is a potent inhibitor of the p38α enzyme. The higher IC50 value in the cell-based assay is expected and reflects factors such as cell permeability and target engagement in a more complex biological environment. The comparable potency to the well-characterized inhibitor SB203580 indicates that this scaffold is a promising starting point for further optimization.

Conclusion

This application note provides a detailed, self-contained guide for the synthesis of novel p38 MAPK inhibitors based on a 2-amino-4,5-dimethyl-benzamide scaffold. The use of 2-Boc-amino-4,5-dimethyl-benzoic acid as a starting material, combined with standard amide coupling and deprotection chemistry, offers a reliable route to a diverse range of potential inhibitors. The outlined in vitro and cell-based protocols provide a robust framework for evaluating their biological activity. This integrated approach of synthesis and biological testing is fundamental to the iterative process of drug discovery and can accelerate the development of new therapeutics for inflammatory diseases.

References

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH National Library of Medicine. [Link]

  • Practical synthesis of a p38 MAP kinase inhibitor. (2009). J Org Chem. [Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (2008). Bioorg Med Chem Lett. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2019). MDPI. [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. (2008). ResearchGate. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (2002). Nat Struct Biol. [Link]

  • Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. (2015). ResearchGate. [Link]

  • The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Chem. Soc. Rev. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (2019). Org Lett. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (2014). J Vis Exp. [Link]

  • The design and synthesis of novel alpha-ketoamide-based p38 MAP kinase inhibitors. (2008). Bioorg Med Chem Lett. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2015). Tetrahedron Lett. [Link]

  • Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. (2012). ResearchGate. [Link]

Sources

Application

High-Performance Liquid Chromatography Methods for the Analysis of 2-Boc-amino-4,5-dimethyl-benzoic acid

An Application Note from Gemini Science Abstract This application note provides a comprehensive guide to developing and implementing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Science

Abstract

This application note provides a comprehensive guide to developing and implementing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of 2-Boc-amino-4,5-dimethyl-benzoic acid. This compound is a valuable building block in pharmaceutical synthesis, and accurate analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring quality control of intermediates and final products.[1][2] We present two detailed protocols: a rapid isocratic method for routine purity assessment and a comprehensive gradient method for detailed impurity profiling. The scientific rationale behind chromatographic parameter selection is discussed in depth, empowering researchers to adapt and troubleshoot these methods effectively.

Introduction and Analyte Properties

2-Boc-amino-4,5-dimethyl-benzoic acid is a bifunctional molecule featuring a carboxylic acid, a tert-butyloxycarbonyl (Boc) protected amine, and a substituted aromatic ring. The successful development of an analytical HPLC method hinges on understanding its key physicochemical properties.

  • Structure: Chemical structure of 2-Boc-amino-4,5-dimethyl-benzoic acid

    Synonym(s): 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid[3]

  • Molecular Formula: C₁₄H₁₉NO₄[3]

  • Molecular Weight: 265.31 g/mol [3]

  • Hydrophobicity: The presence of the non-polar Boc group and two methyl groups on the benzene ring lends the molecule significant hydrophobic character. A similar, less substituted compound, 2-[(Boc-amino)methyl]benzoic acid, has a calculated LogP of 2.57, suggesting that RP-HPLC is the ideal separation mode.[4]

  • Acidity (pKa): The primary ionizable functional group is the carboxylic acid. The pKa of benzoic acid is approximately 4.2.[5] The electronic effects of the substituents will modulate this value, but it provides a crucial reference point. To achieve consistent retention and sharp, symmetrical peaks in RP-HPLC, the mobile phase pH must be controlled to suppress the ionization of this group.

  • UV Absorbance: The substituted benzene ring acts as a chromophore, allowing for sensitive detection using a standard UV detector.[6]

The Causality of Method Design: Core Principles

A robust HPLC method is not a random collection of parameters but a system designed based on the analyte's chemistry.[7]

The Choice of Reversed-Phase Chromatography

Given the analyte's moderate to high hydrophobicity, RP-HPLC is the most effective separation technique.[8] The molecule will interact with the non-polar stationary phase (e.g., C18) and elute in a polar mobile phase. The retention is primarily driven by the hydrophobic interactions of the Boc group and the dimethyl-benzene moiety with the C18 alkyl chains.

Ion Suppression: The Key to Good Peak Shape

The carboxylic acid group (R-COOH) exists in equilibrium with its conjugate base (R-COO⁻). The ionized carboxylate form is highly polar and exhibits poor retention on a C18 column, often resulting in broad, tailing peaks. To ensure the analyte is in a single, neutral, and well-retained state, the mobile phase pH must be kept at least 1.5-2 units below the analyte's pKa. This is achieved by adding an acid modifier, a technique known as ion-suppression chromatography.[9] 0.1% Trifluoroacetic acid (TFA) is a common choice as it effectively lowers the pH to ~2-2.5 and also acts as an ion-pairing agent, further improving peak shape.

Fig 1. Principle of Ion Suppression for Carboxylic Acids.

Experimental Protocols

The following protocols provide validated starting points for analysis. Method optimization may be required based on the specific impurity profile and instrumentation used.

General Materials & Reagents
  • Analyte Standard: 2-Boc-amino-4,5-dimethyl-benzoic acid (≥96% purity)[3]

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5%

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Protocol 1: Isocratic Method for Rapid Purity Assessment

This method is designed for fast, routine analysis where the primary goal is to determine the purity of the main component against known, well-separated impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (60:40, v/v) containing 0.1% TFA. For 1 L, combine 600 mL ACN, 400 mL Water, and 1.0 mL TFA. Mix thoroughly and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of sample diluent to achieve a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration (~1.0 mg/mL) using the sample diluent.

  • HPLC Configuration & Analysis:

    • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the standard solution to perform system suitability tests.

    • Once system suitability is passed, inject the sample solution.

    • Run the analysis for 10 minutes.

Chromatographic Conditions (Isocratic):

Parameter Setting Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent Standard system with UV detection
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm Industry standard for small molecules
Mobile Phase 60% ACN / 40% Water / 0.1% TFA Balances retention and run time
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns
Column Temp. 30 °C Ensures reproducible retention times
Detection UV at 254 nm Strong absorbance from the aromatic ring
Injection Vol. 10 µL Standard volume for analytical runs

| Run Time | 10 min | Sufficient for elution of the main peak |

Protocol 2: Gradient Method for Impurity Profiling

This method uses a solvent gradient to provide higher resolution, making it suitable for separating the main analyte from a wider range of potential process impurities and degradation products that may have different polarities.[10]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% TFA in Water.

    • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation: Prepare as described in Protocol 1 to a concentration of ~1.0 mg/mL.

  • HPLC Configuration & Analysis:

    • Equilibrate the column at the initial gradient conditions (40% B) for at least 5 minutes.

    • Perform a blank injection (diluent only) to ensure a clean baseline.

    • Inject the standard for system suitability, then inject the sample.

Chromatographic Conditions (Gradient):

Parameter Setting Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent Requires a gradient-capable pump
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm High-purity, end-capped silica is recommended
Mobile Phase A 0.1% (v/v) TFA in Water Suppresses ionization
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile Strong eluting solvent
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns
Column Temp. 30 °C Ensures reproducible retention times
Detection UV at 254 nm and 220 nm Dual wavelength can help identify impurities
Injection Vol. 10 µL Standard volume for analytical runs

| Gradient Program | See table below | Separates a wide range of polarities |

Gradient Elution Program:

Time (min) % Mobile Phase B (ACN) Curve
0.0 40 Initial
20.0 90 Linear
25.0 90 Hold
25.1 40 Linear

| 30.0 | 40 | Hold |

System Suitability and Expected Results

Before analyzing samples, the chromatographic system must be verified. This is a core tenet of method validation.[10]

System Suitability Test (SST) Parameters:

Parameter Acceptance Criteria Purpose
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry
Theoretical Plates (N) N ≥ 2000 Measures column efficiency

| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms precision of the system |

Expected Results: Using the gradient method, the 2-Boc-amino-4,5-dimethyl-benzoic acid peak is expected to elute as a sharp, symmetrical peak. The exact retention time will depend on the specific system and column but should be highly reproducible. More polar impurities (e.g., the de-Boc'd starting material, 2-amino-4,5-dimethylbenzoic acid) will elute earlier, while less polar impurities will elute later in the gradient.

Method Development and Troubleshooting Workflow

The provided protocols are robust starting points. The following workflow illustrates the logical steps for adapting or developing a method from scratch.

Fig 2. HPLC Method Development Workflow.

Common Troubleshooting Issues:

Issue Potential Cause Suggested Solution
Peak Tailing Mobile phase pH too high; secondary silanol interactions. Ensure 0.1% acid is used; use a high-purity, end-capped column.
Poor Resolution Inappropriate mobile phase strength or gradient slope. For isocratic, adjust %ACN. For gradient, make the slope shallower.
Shifting Retention Column temperature fluctuation; mobile phase not mixed well; column degradation. Use a column oven; prepare fresh mobile phase daily; replace the column.

| No Peak Detected | Incorrect UV wavelength; sample concentration too low; injection issue. | Scan for analyte's λ-max; prepare a more concentrated standard; check injector. |

References

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • K-Patel. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • Webster, K. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • Journal of Chromatographic Science. (1983). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Oxford Academic. Available from: [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Available from: [Link]

  • Fukushima, T., et al. (2007). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available from: [Link]

  • Journal of Liquid Chromatography. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]

  • SciSpace. Hplc method development and validation: an overview. Available from: [Link]

  • PubMed. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Available from: [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. Available from: [Link]

  • Liberty University. (2021). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Digital Commons. Available from: [Link]

  • Chemsrc. 2-Amino-4,5-dimethylbenzoic acid. Available from: [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • University of Tartu. pKa values bases. Available from: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

Welcome to the technical support center for the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic principles to provide not just instructions, but a deep understanding of the reaction dynamics.

The primary route to this molecule involves a Directed ortho-Metalation (DoM) of N-Boc-3,4-dimethylaniline, followed by carboxylation. While powerful, this pathway is sensitive to several factors that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Overall Reaction Pathway

The synthesis proceeds in two key stages:

  • Boc Protection: 3,4-Dimethylaniline is protected with a tert-butyloxycarbonyl (Boc) group to form the starting material, N-Boc-3,4-dimethylaniline.

  • Directed ortho-Metalation (DoM) & Carboxylation: The Boc group directs a strong organolithium base to deprotonate the aromatic ring exclusively at the ortho position. This aryllithium intermediate is then quenched with carbon dioxide to form the desired benzoic acid.

Reaction_Pathway SM 3,4-Dimethylaniline INT N-Boc-3,4-dimethylaniline SM->INT (Boc)₂O, Base Li_INT Ortho-lithiated Intermediate INT->Li_INT 1. Organolithium Base (e.g., s-BuLi), THF, -78 °C PROD 2-Boc-amino-4,5-dimethyl- benzoic acid Li_INT->PROD 2. CO₂ (Dry Ice) 3. Acidic Workup

Caption: Overall synthetic scheme for 2-Boc-amino-4,5-dimethyl-benzoic acid.

Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format.

Problem 1: Low or No Product Yield, Starting Material Recovered

Q: My reaction is complete, but my yield of the desired benzoic acid is extremely low (<20%), and I primarily recover the N-Boc-3,4-dimethylaniline starting material. What are the most likely causes?

A: This is a classic symptom of failed or inefficient lithiation (deprotonation). The C-H bond ortho to the Boc-amino group is acidic, but requires a potent base and strictly controlled conditions to be removed effectively.

  • Cause A: Inactive Organolithium Reagent. Organolithium reagents like n-BuLi and s-BuLi are pyrophoric and highly reactive with moisture and oxygen. A partially quenched reagent is the most common culprit for failed lithiations. Even a new bottle can be compromised if not handled under a strictly inert atmosphere.

    • Solution: Titrate your organolithium reagent before use. A simple titration (e.g., with diphenylacetic acid) provides the exact molarity, ensuring you add the correct number of equivalents. Always use a fresh bottle or one that has been stored and handled meticulously under argon or nitrogen.

  • Cause B: Insufficient Basicity. While n-BuLi can work, it is the least reactive of the common alkyllithiums. For this substrate, which has electron-donating methyl groups, a stronger base is often required for efficient deprotonation.

    • Solution: Switch to a more powerful base such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi). The general order of reactivity is t-BuLi > s-BuLi > n-BuLi.[1] Using s-BuLi often provides a good balance of reactivity and handling. The addition of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also increase the reactivity of n-BuLi by breaking up its aggregates.[1]

  • Cause C: Presence of Moisture or Protic Contaminants. Any trace of water in the solvent, on the glassware, or in the starting material will quench the organolithium base instantly.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of inert gas). Use a high-purity anhydrous solvent, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) or from a commercial solvent purification system. Ensure your starting material is anhydrous.

  • Cause D: Incorrect Temperature. The lithiation is highly temperature-dependent. The reaction must be kept cold (typically -78 °C, a dry ice/acetone bath) to ensure the stability of the aryllithium intermediate and prevent side reactions. If the temperature is too high, the base may be consumed by reacting with the solvent (THF).

    • Solution: Maintain a consistent internal reaction temperature of -78 °C during the base addition and subsequent stirring. Use a cryocool or a well-insulated dry ice/acetone bath.

Caption: Troubleshooting flowchart for low yield in the DoM reaction.

Problem 2: Formation of a Significant Impurity

Q: I'm getting a new product, but it's not the one I want. What is the most likely side reaction?

A: With a xylidine-derived substrate like this, the most probable side reaction is benzylic lithiation .

  • Cause: Benzylic Lithiation. The protons on the methyl groups are also acidic (pKa ~41-43), comparable to the aromatic protons.[1] The organolithium base can deprotonate one of the methyl groups, forming a benzylic anion. When this is quenched with CO₂, it forms 2-(Boc-amino)-4-methyl-5-methylphenylacetic acid (or its 4-methylphenylacetic acid isomer).

    • How to Identify: This side product will have a characteristic singlet in the ¹H NMR spectrum around 3.6-3.8 ppm corresponding to the benzylic -CH₂- group of the newly formed acetic acid moiety. The desired product will only show aromatic and methyl group protons in that region.

    • Solution:

      • Use a Hindered Base: More sterically hindered bases like t-BuLi have a greater preference for the less-hindered aromatic C-H bond over the benzylic C-H bonds.

      • Optimize Temperature and Time: Benzylic lithiation can sometimes become more favorable with longer reaction times or if the temperature is allowed to rise. Stick to the optimized lithiation time (typically 1-2 hours) at -78 °C.

      • Kinetic vs. Thermodynamic Control: Ortho-lithiation is typically a kinetically favored process. Ensuring the reaction stays cold and is quenched relatively quickly can help favor the desired ortho-lithiated product.

Problem 3: Inefficient Carboxylation Step

Q: I'm confident my lithiation is working (confirmed by a D₂O quench), but my yield after quenching with CO₂ is still poor. What's wrong?

A: The efficiency of the carboxylation step is highly dependent on the method of CO₂ delivery.

  • Cause A: Inefficient Gaseous CO₂ Delivery. Bubbling CO₂ gas through the reaction mixture is often inefficient. The gas has low solubility in cold THF, and much of it may escape before reacting. Furthermore, impurities in the CO₂ cylinder (especially moisture) can quench the aryllithium.

    • Solution: Use solid carbon dioxide (dry ice). The best method is to use freshly crushed or milled dry ice . This dramatically increases the surface area available for reaction. The aryllithium solution should be transferred via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF. This ensures the aryllithium is always in the presence of a large excess of CO₂.

  • Cause B: Localized Warming. Adding dry ice pellets directly to the aryllithium solution is not recommended. The sublimation of CO₂ is endothermic, but the reaction of the aryllithium with CO₂ is highly exothermic. This can cause localized heating, leading to side reactions or decomposition of the intermediate.

    • Solution: Always perform the quench using the "inverse addition" method described above: add the cold (-78 °C) aryllithium solution to a vigorously stirred slurry of excess dry ice in THF, also at -78 °C.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group necessary? Can I use a different protecting group? A1: The Boc group is an excellent Directed Metalation Group (DMG). The carbonyl oxygen and the nitrogen lone pair chelate to the lithium cation of the organolithium base. This coordination pre-associates the base near the ortho-protons, dramatically increasing the rate of deprotonation at that site over any other position. This is known as a complex-induced proximity effect (CIPE). While other DMGs exist (e.g., amides, carbamates), the Boc group is effective and easily removed under acidic conditions if necessary.

Q2: How do I prepare the N-Boc-3,4-dimethylaniline starting material? A2: This can be readily prepared by reacting 3,4-dimethylaniline with di-tert-butyl dicarbonate ((Boc)₂O). A standard procedure involves dissolving the aniline in a solvent like THF or dichloromethane, adding a base (like triethylamine or aqueous sodium bicarbonate), and then adding (Boc)₂O. The reaction is typically stirred at room temperature until complete.

Q3: What are the critical safety precautions for this reaction? A3: The primary hazard is the use of pyrophoric organolithium reagents (n-BuLi, s-BuLi, t-BuLi), which can ignite spontaneously on contact with air or moisture.

  • ALWAYS work under an inert atmosphere (argon or nitrogen) in a fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.

  • NEVER work alone when handling these reagents.

  • Have an appropriate fire extinguisher (Class D for metal fires) readily available. Do not use a water or CO₂ extinguisher on an organolithium fire.

  • Quench all needles, syringes, and residual reagent safely. A common method is to rinse with a small amount of dry isopropanol in a separate flask under inert atmosphere before pulling them out into the air.

Q4: How should I purify the final product? A4: The product, being a carboxylic acid, can be purified by a combination of extraction and recrystallization or chromatography.

  • Acid/Base Extraction: After the acidic workup, the product will be in its protonated, organic-soluble form. You can extract it into an organic solvent (e.g., ethyl acetate). To remove neutral organic impurities, you can then extract the organic layer with a weak aqueous base (e.g., dilute NaHCO₃ solution) to deprotonate the carboxylic acid and move it to the aqueous layer. Re-acidifying this aqueous layer (e.g., with 1M HCl) will precipitate the pure product, which can be collected by filtration.

  • Recrystallization: Based on similar compounds, a good starting point for recrystallization would be an ethanol/water mixture or an ethyl acetate/hexanes solvent system. Dissolve the crude product in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity appears, then allow to cool slowly.

  • Column Chromatography: If impurities are persistent, silica gel chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated and elutes with a sharp peak.

Data & Protocols

Table 1: Influence of Base on Lithiation Efficiency (Illustrative)

This table illustrates the expected trend in yield based on the known reactivity of organolithium bases. Actual yields will vary based on experimental conditions and execution.

Base (Equivalents)TemperatureTypical Lithiation TimeExpected Yield RangeRationale & Citation
n-BuLi (2.2 eq)-78 °C2 hours40-60%Least reactive common alkyllithium; may require TMEDA for higher efficiency.[1]
s-BuLi (2.2 eq)-78 °C1 hour70-85%More reactive and sterically accessible than n-BuLi, providing a good balance for efficient deprotonation.[1]
t-BuLi (2.2 eq)-78 °C1 hour75-90%Most basic and reactive; can also favor ortho-lithiation over potential benzylic lithiation due to steric bulk.[1]
Detailed Experimental Protocol

Part A: Synthesis of N-Boc-3,4-dimethylaniline

  • To a round-bottom flask, add 3,4-dimethylaniline (1.0 eq) and tetrahydrofuran (THF, ~0.5 M).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be purified by recrystallization from hexanes if necessary.

Part B: Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

All glassware must be oven-dried and all operations performed under a strict argon or nitrogen atmosphere.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-3,4-dimethylaniline (1.0 eq) and anhydrous THF (~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 2.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a vigorously stirred slurry of freshly crushed dry ice (a large excess, ~10 eq) in anhydrous THF, also cooled to -78 °C.

  • Transfer the cold aryllithium solution from the first flask to the dry ice slurry via a cannula under positive argon pressure.

  • Allow the reaction mixture to warm slowly to room temperature overnight (or for at least 4 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid as described in the FAQ section (Acid/Base Extraction or Recrystallization).

References

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6–11. [Link]

  • UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (This is a foundational textbook on the topic, providing extensive detail on mechanism and reactivity).
  • University of Rochester, Department of Chemistry. (n.d.). Directed (ortho) Metallation. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Boc-amino-4,5-dimethyl-benzoic Acid Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for the purification of 2-Boc-amino-4,5...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and validated protocols for the purification of 2-Boc-amino-4,5-dimethyl-benzoic acid and its derivatives. These molecules, while crucial synthons, present unique purification challenges due to their amphipathic nature and the acid-lability of the Boc protecting group.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification workflow.

Q1: What are the most common impurities found after the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid?

A1: The most prevalent impurities typically originate from the starting materials or side reactions during the Boc-protection step. These include:

  • Unreacted Starting Material: Residual 2-amino-4,5-dimethylbenzoic acid is a very common impurity, often due to incomplete reaction.

  • Deprotected Product: The Boc group is acid-labile, and inadvertent exposure to acidic conditions during work-up or purification can cleave the protecting group, regenerating the starting amine.[1][2]

  • Di-Boc Impurity: While less common with aromatic amines, over-protection to form an N,N-di-Boc derivative can occur under certain conditions.

  • Reagent Byproducts: Byproducts from the Boc-protection reaction, such as tert-butanol, are typically volatile and easily removed. However, byproducts from other reagents used in the synthesis may persist.

Q2: My overall yield is consistently low after purification. What are the likely causes?

A2: Low yield can stem from several factors. Premature deprotection during an acidic work-up is a primary culprit.[3] Another common issue is material loss during recrystallization, especially if an excessive amount of solvent is used, leading the product to remain in the mother liquor. During acid-base extraction, incomplete precipitation of the product upon acidification or multiple tedious transfers can also contribute to significant product loss.

Q3: How stable is the Boc group during standard purification techniques like column chromatography or acid-base extraction?

A3: The stability of the Boc group is a critical consideration. It is generally stable to neutral and basic conditions but is sensitive to acid.[4]

  • Acid-Base Extraction: During the acidification step to precipitate the carboxylic acid, the Boc group can be partially or fully cleaved if the pH is too low (e.g., < 2-3) or if there is prolonged contact time with the acid.[1][]

  • Column Chromatography: Standard silica gel is slightly acidic and can cause some degradation over long run times. Using eluents containing strong acids like trifluoroacetic acid (TFA) will rapidly remove the Boc group.[6] It is recommended to use a neutralized silica gel or add a small amount of a weaker acid like acetic acid or a base like triethylamine to the mobile phase to mitigate this.

Q4: What analytical methods are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. Reverse-phase HPLC (RP-HPLC) is typically used.[7]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative screening and for monitoring the progress of a reaction or the fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and identifying impurities. The presence of the characteristic singlet for the nine tert-butyl protons around 1.45 ppm is a key indicator of the intact Boc group. The absence of this signal in a purified sample suggests deprotection has occurred.[8]

Section 2: In-Depth Troubleshooting Guide

This section provides a symptom-oriented approach to resolving specific purification challenges.

Problem 1: Presence of Starting Material (2-amino-4,5-dimethylbenzoic acid) in Final Product

Symptom: HPLC analysis shows a peak corresponding to the starting material, and/or ¹H NMR shows aromatic signals without the large tert-butyl singlet.

Causality Analysis: This impurity arises from two primary sources: an incomplete protection reaction or the cleavage of the Boc group during purification. The Boc group is designed to be removed under acidic conditions, a process that generates a stable tert-butyl cation.[2][9] This same reactivity makes it susceptible to premature cleavage during acidic work-ups.

Solutions & Protocols:

  • Incomplete Reaction:

    • Validate Reaction Completion: Before work-up, confirm the absence of starting material by TLC or LC-MS.

    • Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the equivalents of di-tert-butyl dicarbonate ((Boc)₂O), extending the reaction time, or ensuring the base used is adequate to deprotonate the starting amine.

  • Accidental Deprotection During Work-up:

    • Use a Buffered Acid-Base Extraction: This is the most effective method to separate your acidic product from neutral or basic impurities without cleaving the Boc group. Instead of using a strong acid like HCl to precipitate the product, use a milder one.

    • Recommended Protocol: After extracting the product into an aqueous basic solution (e.g., 5% NaHCO₃), cool the aqueous layer in an ice bath and slowly add a 5% citric acid solution or 1M NaHSO₄ to adjust the pH to ~4-5.[10] This pH is sufficient to protonate the carboxylic acid, causing precipitation, but is generally mild enough to leave the Boc group intact. Monitor the pH carefully.

Problem 2: Product is an Oil or Fails to Crystallize

Symptom: After solvent removal or during recrystallization, the product appears as a viscous oil ("oiling out") or remains fully dissolved even after cooling.

Causality Analysis: "Oiling out" often occurs when a solution is supersaturated to a high degree or cooled too quickly, causing the product to separate as a liquid phase instead of forming a crystal lattice.[11] Failure to crystallize usually means too much solvent was used. The presence of impurities can also disrupt crystal lattice formation.

Solutions & Protocols:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Seed Crystals: Add a tiny crystal of a previously purified batch to the solution to initiate crystallization.[11]

    • Reduce Solvent Volume: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.

  • Optimize Recrystallization Solvent:

    • Principle: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[12][13]

    • Solvent System Screening: For 2-Boc-amino-4,5-dimethyl-benzoic acid, a mixed solvent system is often effective. Good starting points include ethyl acetate/hexanes, ethanol/water, or acetone/water.[14] Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at boiling, then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Problem 3: Significant Streaking or Poor Separation during Column Chromatography

Symptom: During silica gel column chromatography, the product elutes over a large number of fractions with significant tailing, making sharp separation impossible.

Causality Analysis: The free carboxylic acid group on your molecule is polar and acidic. It can interact strongly and irreversibly with the silanol groups (Si-OH) on the surface of standard silica gel, which are also acidic. This strong interaction leads to tailing and poor resolution.[15]

Solutions & Protocols:

  • Modify the Mobile Phase:

    • Add Acetic Acid: Including a small amount (0.5-1%) of acetic acid in your eluent system (e.g., Hexane:Ethyl Acetate) will protonate the silica surface and your compound, reducing the strong ionic interactions and leading to sharper peaks.

    • Use a Basic Additive: If your compound is sensitive to acid, adding a small amount of triethylamine (~0.5%) can also be effective by deprotonating the silica surface.

  • Use a Different Stationary Phase:

    • Neutralized Silica: Consider using a commercially available neutralized silica gel.

    • Reverse-Phase Chromatography: If separation on normal phase is still problematic, reverse-phase (C18) silica gel can be an excellent alternative, eluting with a polar solvent system like acetonitrile/water or methanol/water.

Section 3: Standard Purification Protocols

Protocol A: Purification by Optimized Acid-Base Extraction

This protocol is designed to isolate the acidic product while minimizing the risk of Boc-deprotection.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per gram of crude product). Combine the aqueous layers.

    • Causality Note: The basic NaHCO₃ deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.

  • Back-Wash (Optional): Wash the combined aqueous layers with fresh EtOAc (1 x 30 mL) to remove any trapped non-acidic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 5% aqueous citric acid dropwise until the pH of the solution reaches 4-5 (check with pH paper). A white precipitate of the purified product should form.

    • Causality Note: Citric acid is a weak acid, strong enough to protonate the carboxylate but generally not strong enough to cleave the Boc group under these conditions.[10]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.[12]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol B: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of boiling ethyl acetate required to fully dissolve the solid. Use boiling stones or a stir bar to ensure smooth boiling.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Remove the flask from the heat source. Slowly add hexanes dropwise while swirling until a persistent cloudiness appears. Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for 20-30 minutes.[11]

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent (in this case, a hexanes-rich mixture).[11]

  • Drying: Dry the crystals under vacuum.

Section 4: Visualizations & Data

Logical Flowchart for Purification Strategy

This diagram outlines a decision-making process for selecting the appropriate purification method based on the nature of the impurities.

Purification_Workflow start Crude Product Analysis (TLC / LC-MS) impurity_check Are major impurities non-acidic? start->impurity_check acid_base Perform Acid-Base Extraction (Protocol A) impurity_check->acid_base  Yes   column Perform Column Chromatography impurity_check->column  No (impurities are also acidic with similar pKa) purity_check1 Purity > 98%? acid_base->purity_check1 purity_check2 Purity > 98%? column->purity_check2 recrystallize1 Recrystallize for Final Purity (Protocol B) purity_check1->recrystallize1  No   final_product Final Pure Product purity_check1->final_product  Yes   recrystallize2 Recrystallize for Final Purity (Protocol B) purity_check2->recrystallize2  No   purity_check2->final_product  Yes   recrystallize1->final_product recrystallize2->final_product

Caption: Decision workflow for selecting a purification strategy.

Key Impurity Formation Pathway

This diagram illustrates how the desired product can be contaminated with starting material through incomplete reaction or accidental deprotection.

Impurity_Pathway cluster_reaction Synthesis cluster_purification Purification Side-Reaction SM 2-Amino-4,5-dimethyl- benzoic acid (Starting Material) reagents (Boc)₂O, Base SM->reagents Product 2-Boc-amino-4,5-dimethyl- benzoic acid (Desired Product) acid Strong Acid (e.g., TFA, HCl) or Harsh Work-up Product->acid reagents->Product Boc Protection acid->SM Accidental Deprotection

Caption: Formation pathway of the deprotected impurity.

Table 1: Recommended Analytical Conditions
TechniqueStationary PhaseMobile Phase / EluentDetectionCommon Observation
TLC Silica Gel 60 F₂₅₄7:3 Hexane:Ethyl Acetate + 0.5% Acetic AcidUV (254 nm)Product Rf ≈ 0.4; Starting Material Rf ≈ 0.1
HPLC [7]C18 Reverse PhaseGradient of Water (0.1% Formic Acid) and AcetonitrileUV (210-280 nm)Product has longer retention time than the more polar starting material.

Section 5: References

  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (2025). Benchchem.

  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). Benchchem.

  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. (2025). Benchchem.

  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. (2025). Benchchem.

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). [Source not specified].

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. (2018). ResearchGate.

  • Purification of synthesized product by column chromatography. (2012). Scholars Research Library - Der Pharma Chemica.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI.

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

  • Recrystallization of Benzoic Acid. (n.d.). [Source not specified].

  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

  • The Recrystallization of Benzoic Acid. (n.d.). [Source not specified].

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025). ResearchGate.

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012). ResearchGate.

  • Process for preparing Boc protected amino acid by (Boc) O. (2006). Google Patents.

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica.

  • Amino Acid Boc Deprotection. (n.d.). BOC Sciences.

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.

Sources

Troubleshooting

common side reactions in the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

Welcome to the technical support guide for the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the scientific rationale behind the procedural choices, enabling you to optimize your reaction outcomes.

Introduction: Navigating the Synthesis of a Key Building Block

2-Boc-amino-4,5-dimethyl-benzoic acid is a valuable building block in medicinal chemistry and organic synthesis. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step, yet it is not without its challenges. The molecule's bifunctional nature, possessing both a nucleophilic amine and a carboxylic acid, creates a competitive environment for the acylating agent, di-tert-butyl dicarbonate ((Boc)₂O). This guide will address the most common side reactions and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing 2-Boc-amino-4,5-dimethyl-benzoic acid?

The most common method is the direct N-tert-butyloxycarbonylation of 2-amino-4,5-dimethyl-benzoic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] The reaction is typically performed in a solvent system that can accommodate the starting material, such as a mixture of an organic solvent (like THF or dioxane) and water.[3]

Q2: Why is the choice of base and reaction conditions so critical?

The base plays a dual role: it deprotonates the amine to increase its nucleophilicity and neutralizes the acidic byproducts. However, the presence of the carboxylic acid group on the same molecule makes the system sensitive. Strong bases in anhydrous organic solvents can promote undesirable side reactions. The conditions must be carefully selected to favor N-acylation over O-acylation or other side reactions.

Q3: What are the stability limitations of the Boc protecting group?

The Boc group is renowned for its stability towards most bases, nucleophiles, and reductive conditions.[4] Its primary liability is to acid. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via the formation of a stable tert-butyl cation.[1][5][6] This stability profile makes it an excellent orthogonal protecting group in multi-step syntheses.[7]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has a low conversion, and I'm recovering mostly starting material. What's going wrong?

A: This issue often stems from poor solubility of the starting material or insufficient nucleophilicity of the amine.

2-Amino-4,5-dimethyl-benzoic acid is a zwitterionic compound, which can lead to poor solubility in common anhydrous organic solvents like THF or acetonitrile.[8] If the starting material does not dissolve, the reaction will be slow or may not proceed at all.

  • Expert Recommendation: Employ a biphasic solvent system or an aqueous basic solution.

    • Protocol 1: Aqueous Base Condition. Dissolving the starting material in an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) deprotonates the carboxylic acid, forming a soluble carboxylate salt. The (Boc)₂O can then be added, often dissolved in a co-solvent like THF or dioxane.[8] This approach also helps mitigate some side reactions (see Issue 2).

  • Causality: The aniline nitrogen in your starting material is a relatively weak nucleophile. While the methyl groups are electron-donating and enhance nucleophilicity compared to unsubstituted aniline, conditions that favor the deprotonation of the amine will accelerate the desired reaction.[9]

Issue 2: Formation of an Unexpected Byproduct (Esterification)

Q: My mass spectrometry data shows a peak with a mass of +56 amu compared to my product. What is this byproduct?

A: You are likely observing the formation of the tert-butyl ester of your product, tert-butyl 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoate.

This is one of the most common and problematic side reactions. (Boc)₂O can react with the carboxylic acid moiety, especially in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), to form a mixed anhydride.[10][11] This anhydride can then be attacked by the tert-butanol generated in situ, or another molecule of (Boc)₂O can react to form the tert-butyl ester.

  • Mechanism of Side Reaction:

    • The carboxylate attacks (Boc)₂O to form a mixed anhydride.

    • This activated intermediate can then be intercepted by tert-butanol or react further to yield the tert-butyl ester.

  • Expert Recommendation:

    • Avoid DMAP: Do not use DMAP as a catalyst in this specific reaction, as it is known to promote esterification with (Boc)₂O.[10][12]

    • Use Aqueous Base: Running the reaction in an aqueous basic solution (as described in Protocol 1) is highly effective at preventing this side reaction. The mixed anhydride, if formed, is rapidly hydrolyzed by water, regenerating the carboxylate and preventing the formation of the ester.[8]

Issue 3: Formation of a Di-Boc Byproduct

Q: I'm observing a byproduct with a significantly higher molecular weight, possibly from double Boc protection. How can I prevent this?

A: The formation of the N,N-di-Boc derivative is possible, though generally less favorable with anilines than with aliphatic amines.

This side reaction occurs when a second molecule of (Boc)₂O reacts with the initially formed Boc-protected amine. This is more likely to occur with a large excess of (Boc)₂O and extended reaction times.

  • Expert Recommendation:

    • Control Stoichiometry: Use a modest excess of (Boc)₂O (e.g., 1.1 to 1.3 equivalents).

    • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up to avoid over-reaction.

    • Aqueous Conditions: Performing the reaction in water has been shown to be chemoselective for mono-N-Boc protection and can suppress the formation of N,N-di-Boc products.[4]

Data Summary and Recommended Protocols

The choice of reaction conditions has a profound impact on the outcome. The following table summarizes the recommended approaches to minimize common side reactions.

Problem Probable Cause Recommended Condition Rationale
Low ConversionPoor solubility of zwitterionic starting materialAqueous NaHCO₃ or NaOH with THF/Dioxane co-solventForms soluble carboxylate salt.[8]
Ester Byproduct (+56 amu)Reaction of (Boc)₂O with the carboxylic acidUse aqueous base; strictly avoid DMAPWater hydrolyzes the reactive mixed anhydride intermediate.[8][10]
Di-Boc Byproduct (+100 amu)Over-reaction with excess (Boc)₂OUse 1.1-1.3 eq. of (Boc)₂O; monitor reactionLimits availability of the acylating agent for a second addition.[4]
Protocol 2: Optimized Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid

This protocol is designed to maximize the yield of the desired product while minimizing the formation of key byproducts.

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4,5-dimethyl-benzoic acid (1.0 eq.) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq.). Stir until a clear solution is obtained. Add an equal volume of tetrahydrofuran (THF).

  • Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.2 eq.) dissolved in a minimal amount of THF.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with a non-polar organic solvent like hexane or diethyl ether (2x) to remove any unreacted (Boc)₂O and t-butanol.[13]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1 M HCl or 5% citric acid solution.[13] The product should precipitate as a white solid.

  • Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[13]

Visual Guides

Synthetic Workflow and Side Reactions

The following diagram illustrates the intended synthetic path and the potential diversions to common byproducts.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Desired Product cluster_side Side Products SM 2-Amino-4,5-dimethyl- benzoic acid Product 2-Boc-amino-4,5-dimethyl- benzoic acid SM->Product Desired Path (N-Acylation) Ester tert-Butyl Ester (+56 amu) SM->Ester Side Reaction 1 (O-Acylation) Reagent (Boc)₂O, Base (e.g., NaHCO₃) Reagent->Product DiBoc Di-Boc Product (+100 amu) Product->DiBoc Side Reaction 2 (Over-reaction)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues based on your analytical data.

G cluster_major cluster_impurity cluster_solution Start Analyze Crude Reaction Mixture (LC-MS / TLC) MajorSM Major peak is Starting Material? Start->MajorSM MajorProd Major peak is Product? MajorSM->MajorProd No Sol_Solubility Improve Solubility: Use aqueous base (Protocol 1) MajorSM->Sol_Solubility Yes ImpurityCheck Significant Impurities Present? MajorProd->ImpurityCheck Yes Success Proceed to Work-up and Purification MajorProd->Success No EsterCheck Impurity at M+56? ImpurityCheck->EsterCheck Yes End Re-evaluate & Optimize ImpurityCheck->End No DiBocCheck Impurity at M+100? EsterCheck->DiBocCheck No Sol_Ester Prevent Esterification: Use aqueous base, AVOID DMAP EsterCheck->Sol_Ester Yes Sol_DiBoc Prevent Di-Boc: Reduce (Boc)₂O eq., monitor reaction time DiBocCheck->Sol_DiBoc Yes DiBocCheck->End No

Caption: Troubleshooting flowchart for reaction analysis.

References

  • Augustine, J. K. (2009). Di-tert-butyl dicarbonate: a versatile carboxylating reagent. Tetrahedron, 65(3), 577-583. [Link]

  • Scialdone, M. A. (2007). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. [Link]

  • Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. Product Information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Protective Groups. [Link]

  • Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides: Bases. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica, 21, 983-989. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. Compound Summary. [Link]

Sources

Optimization

Technical Support Center: Optimization of Boc Protection for Aminobenzoic Acids

Welcome to the technical support center for the optimization of reaction conditions for the tert-butoxycarbonyl (Boc) protection of aminobenzoic acids. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the tert-butoxycarbonyl (Boc) protection of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the Boc protection of aminobenzoic acids, providing explanations and actionable protocols to resolve them.

Issue 1: Incomplete or Slow Reaction

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted aminobenzoic acid starting material even after prolonged reaction time.

Causality: Aromatic amines, like those in aminobenzoic acids, are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[1] This reduced nucleophilicity can lead to a sluggish reaction with di-tert-butyl dicarbonate (Boc₂O). Additionally, the zwitterionic nature of aminobenzoic acids can cause poor solubility in common organic solvents, further hindering the reaction.[2]

Solutions & Protocols:

  • Increase Nucleophilicity with a Suitable Base: The choice of base is critical. While weaker bases like sodium bicarbonate can be used, stronger bases are often necessary to deprotonate the carboxylic acid and enhance the nucleophilicity of the amino group.[2][3]

    • Protocol 1: Using Sodium Hydroxide in an Aqueous System

      • Dissolve the aminobenzoic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

      • Add sodium hydroxide (1.0-1.5 equiv) and stir until the starting material is fully dissolved.

      • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) and stir vigorously at room temperature.

      • Monitor the reaction by TLC.

      • Upon completion, acidify the mixture with a cold 1N HCl solution to protonate the carboxylate and precipitate the product.

      • Filter the precipitate and wash with cold water.

  • Enhance Reaction Rate with a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[4][5]

    • Protocol 2: Catalysis with DMAP

      • Dissolve the aminobenzoic acid (1.0 equiv) and DMAP (0.1 equiv) in an appropriate solvent (e.g., THF, acetonitrile).

      • Add triethylamine (TEA) (1.5 equiv) to act as a base.[6][7]

      • Add Boc₂O (1.2 equiv) and stir at room temperature.

      • Monitor the reaction progress. Be aware that prolonged reaction times with DMAP can sometimes lead to side reactions with other functional groups.[]

  • Leverage Solvent Effects: Alcoholic solvents, such as methanol, have been shown to greatly enhance the rate of Boc protection of aromatic amines, even without the addition of a base.[1] This is attributed to the stabilization of the transition state through hydrogen bonding.[1]

    • Protocol 3: Using Methanol as a Solvent

      • Suspend the aminobenzoic acid (1.0 equiv) in methanol.

      • Add Boc₂O (1.1-1.2 equiv) and stir at room temperature.

      • The reaction may proceed to completion without the need for an additional base.[1][]

Troubleshooting Flowchart for Incomplete Reaction

G start Incomplete Reaction Observed check_solubility Is the starting material fully dissolved? start->check_solubility add_cosolvent Add a co-solvent (e.g., Dioxane, THF). check_solubility->add_cosolvent No check_catalyst Is a catalyst being used? check_solubility->check_catalyst Yes increase_base Increase base equivalents or use a stronger base (e.g., NaOH). increase_base->check_catalyst add_cosolvent->increase_base add_dmap Add catalytic DMAP (0.1 equiv). check_catalyst->add_dmap No check_solvent What is the reaction solvent? check_catalyst->check_solvent Yes add_dmap->check_solvent use_methanol Switch to or add methanol as a solvent. check_solvent->use_methanol Not Methanol increase_temp Consider moderate heating (40°C). [5] check_solvent->increase_temp use_methanol->increase_temp end Reaction Optimized increase_temp->end

Caption: Decision tree for troubleshooting incomplete Boc protection.

Issue 2: Formation of Side Products

Symptom: HPLC or LC-MS analysis reveals the presence of unexpected peaks, indicating the formation of byproducts.

Causality: Several side reactions can occur during Boc protection.

  • Dimerization: The carboxylic acid of one aminobenzoic acid molecule can react with the Boc-activated amino group of another, forming a dimer. This is more likely if the carboxylic acid is activated by Boc₂O to form a mixed anhydride.[2]

  • Urea Formation: This can occur with sterically hindered amines, though less common with aminobenzoic acids.[]

  • Alkylation of Sensitive Residues: While more of a concern during Boc deprotection where a tert-butyl cation is generated, harsh reaction conditions during protection could potentially lead to side reactions if other nucleophilic groups are present.[9]

Solutions & Protocols:

  • Favoring Intramolecular Protection: Running the reaction in an aqueous basic solution helps to hydrolyze any mixed anhydride that forms, preventing dimerization.[2] The carboxylate anion formed is also less reactive towards the activated amine.

    • Protocol 4: Aqueous Conditions to Minimize Dimerization

      • Follow Protocol 1, ensuring an adequate amount of water is present in the solvent system.

      • Maintain the reaction at room temperature to avoid promoting side reactions.

  • Control Stoichiometry and Temperature: Using a minimal excess of Boc₂O and keeping the reaction temperature at or below room temperature can help minimize the formation of byproducts.[3]

Comparative Table of Reaction Conditions

ConditionBaseSolventCatalystKey AdvantagePotential Issue
Standard NaHCO₃ / TEATHF / AcetonitrileNoneMild conditionsSlow for aromatic amines
Aqueous NaOHDioxane / WaterNoneMinimizes dimerization, improves solubility[2]Requires acidic workup
Catalytic TEATHF / AcetonitrileDMAPHigh reaction rate[4]Potential for side reactions with sensitive groups[]
Alcohol-Mediated None neededMethanolNoneAccelerated rate, simple conditions[1]May not be suitable for all substrates

II. Frequently Asked Questions (FAQs)

Q1: Why is my aminobenzoic acid not dissolving in the reaction solvent?

A1: Aminobenzoic acids are zwitterionic, meaning they have both a positive (ammonium) and negative (carboxylate) charge in their neutral state, which leads to poor solubility in many organic solvents.[2] To improve solubility, you can add a base like NaOH or TEA to deprotonate the carboxylic acid, making the molecule more soluble in polar aprotic or aqueous solvent mixtures.[2] Using a co-solvent system like dioxane/water or THF/water is a common strategy.[3]

Q2: Can I perform the Boc protection without a base?

A2: Yes, for some aminobenzoic acids, particularly those with higher nucleophilicity, the reaction can proceed in a solvent like methanol without the need for a base.[1][] The alcoholic solvent helps to stabilize the transition state and accelerate the reaction.[1] However, for less reactive substrates, a base is generally required for efficient conversion.[1]

Q3: How do I remove unreacted Boc₂O and other byproducts during workup?

A3: Unreacted Boc₂O will decompose into t-butanol and CO₂ during the aqueous acidic workup. The t-butanol is generally soluble in the aqueous layer or can be removed during extraction with an organic solvent. The primary byproduct of the reaction is tert-butyl carbonate, which also breaks down.[6][7] A standard workup involves:

  • Quenching the reaction with water.

  • Acidifying the aqueous layer with a mild acid (e.g., citric acid or cold 1N HCl) to a pH of ~3-4.[10]

  • This protonates the carboxylate, causing the Boc-protected aminobenzoic acid to precipitate or be extractable into an organic solvent like ethyl acetate.

  • Washing the organic layer with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Q4: What is the mechanism of Boc protection?

A4: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[11] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and t-butoxide. The t-butoxide or another base in the reaction mixture then deprotonates the newly formed carbamate to yield the final product.[6][7][12]

Mechanism of Boc Protection

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation R-NH2 R-NH₂ Intermediate Tetrahedral Intermediate R-NH2->Intermediate attacks C=O Boc2O Boc₂O Boc2O->Intermediate Intermediate2 Tetrahedral Intermediate Product_ion Protonated Product Intermediate2->Product_ion collapse Leaving_Group ⁻O-Boc + CO₂ + t-BuOH Intermediate2->Leaving_Group eliminates Product_ion2 Protonated Product Final_Product Boc-NH-R Product_ion2->Final_Product Base Base Base->Final_Product deprotonates

Caption: Simplified mechanism of Boc protection.

III. References

  • Mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Retrieved from [Link]

  • N-BOC-4-AMINOBENZOIC ACID. (n.d.). ChemBK. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH. Retrieved from [Link]

  • Having great trouble with a Boc-protection reaction. (2021, June 17). Reddit. Retrieved from [Link]

  • Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]

  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. (n.d.). ACS Publications. Retrieved from [Link]

  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • DI-tert-BUTYL DICARBONATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • What are the side effects of Aminobenzoic acid? (2024, July 12). Patsnap Synapse. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved from [Link]

  • Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Boc Protection - Common Conditions. (n.d.). Retrieved from [Link]

  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Anilines

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc)-protected substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet sometimes problematic transformation. Here, we address specific issues in a question-and-answer format, providing in-depth explanations, field-proven solutions, and detailed experimental protocols.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Boc deprotection of an electron-deficient aniline is sluggish or incomplete. What's happening and how can I fix it?

Answer:

This is a classic issue rooted in the electronic nature of your substrate. Electron-withdrawing groups (EWGs) on the aniline ring, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), decrease the electron density of the nitrogen atom. This makes the carbonyl oxygen of the Boc group less basic and therefore less readily protonated by the acid catalyst, which is the initial and rate-determining step of the deprotection mechanism.[1] Consequently, the reaction slows down significantly.

Troubleshooting Workflow:

start Incomplete Deprotection of Electron-Deficient Aniline increase_acid Increase Acid Stoichiometry/Concentration (e.g., neat TFA) start->increase_acid monitor Monitor by LC-MS/TLC increase_acid->monitor stronger_acid Switch to a Stronger Acid System (e.g., HBr/AcOH) stronger_acid->monitor heat Increase Reaction Temperature (e.g., 40-50°C) heat->monitor monitor->stronger_acid Still Incomplete monitor->heat Still Sluggish complete Reaction Complete monitor->complete side_reactions Side Reactions Observed? monitor->side_reactions Complete but Impure side_reactions->complete No optimize Optimize Conditions (Lower Temp, Milder Acid) side_reactions->optimize Yes optimize->monitor

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

  • Increase Acid Strength/Concentration: The most straightforward approach is to use a stronger acid or a higher concentration. Instead of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), using neat TFA is often effective.[2]

  • Elevate the Temperature: Gentle heating to 40-50 °C can significantly accelerate the reaction rate for stubborn substrates. However, this may also increase the likelihood of side reactions.

  • Alternative Acid Systems: For highly deactivated anilines, consider more potent acidic conditions. A solution of HBr in acetic acid or HCl in 1,4-dioxane can be more effective than TFA-based systems.

Question 2: I'm seeing side products from my Boc deprotection. What are they and how can I prevent their formation?

Answer:

The primary culprit for side product formation is the tert-butyl cation (tBu⁺) generated during the deprotection.[1] This highly reactive carbocation can act as an alkylating agent, attacking any available nucleophile in the reaction mixture.

Common Side Reactions:

  • Alkylation of the Aniline Product: The newly formed free aniline can be alkylated by the tert-butyl cation, leading to N-tert-butyl or C-tert-butyl anilines.

  • Alkylation of Scavengers/Solvent: If your substrate contains other electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), they are prime targets for alkylation. The solvent itself can sometimes be alkylated.

Mitigation Strategies:

The most effective way to prevent these side reactions is to use a cation scavenger . Scavengers are electron-rich compounds that are more reactive towards the tert-butyl cation than your substrate or product.

ScavengerTypical ConcentrationNotes
Anisole 5-10% (v/v)Good general-purpose scavenger.
Thioanisole 5-10% (v/v)More nucleophilic than anisole and very effective.
Triethylsilane (TES) 2-5 equivalentsActs as a reducing agent for the tBu⁺ cation, forming isobutane.
1,3,5-Trimethoxybenzene 2-5 equivalentsA highly activated aromatic scavenger.

Pro-Tip: Always perform the deprotection at the lowest temperature that allows for a reasonable reaction rate (often 0 °C to room temperature) to minimize the rate of side reactions.

Question 3: My molecule has other acid-sensitive groups (e.g., tert-butyl esters, acetals). How can I selectively deprotect the Boc-aniline?

Answer:

This is a common challenge in multi-step synthesis that requires careful tuning of reaction conditions or employing alternative, non-acidic methods.

Strategies for Selective Deprotection:

  • Milder Acidic Conditions: You can sometimes achieve selectivity by using a weaker acid or a lower concentration of a strong acid. For instance, 10% TFA in DCM at 0 °C might cleave the Boc group from an electron-rich aniline while leaving a tert-butyl ester intact, due to the higher acid lability of the N-Boc group. Careful monitoring by TLC or LC-MS is crucial.

  • Lewis Acids: Certain Lewis acids can selectively cleave Boc groups. Zinc bromide (ZnBr₂) in DCM is a notably mild and effective reagent for this purpose.[3]

  • Thermal Deprotection: In the absence of any acid, Boc groups can be removed thermally.[4] This is particularly effective for N-Boc anilines, which are more labile than their aliphatic counterparts. Heating the substrate in a high-boiling solvent like toluene or even under solvent-free conditions can effect deprotection.[5] This method is often compatible with acid-sensitive groups.

  • Novel Reagents: Recent literature describes methods using reagents like oxalyl chloride in methanol for a very mild and rapid deprotection at room temperature.[6][7] This can be an excellent option for delicate substrates.

start Substrate with Acid-Sensitive Groups milder_acid Milder Acidic Conditions (e.g., 10% TFA, 0°C) start->milder_acid lewis_acid Lewis Acid (e.g., ZnBr₂ in DCM) start->lewis_acid thermal Thermal Deprotection (e.g., Reflux in Toluene) start->thermal novel Novel Reagents (e.g., (COCl)₂/MeOH) start->novel selective_deprotection Selective Boc Deprotection milder_acid->selective_deprotection lewis_acid->selective_deprotection thermal->selective_deprotection novel->selective_deprotection

Caption: Methods for selective Boc deprotection.

II. Key Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM with a Scavenger

This protocol is suitable for most standard substituted anilines.

  • Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Add a scavenger, such as anisole (5-10% v/v) or thioanisole (5-10% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) dropwise.[2]

  • Stir the reaction at 0 °C to room temperature, monitoring progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free aniline.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is ideal for substrates with acid-sensitive functionalities.[6][7]

  • Dissolve the Boc-protected aniline (1.0 eq) in methanol (MeOH, approx. 0.1 M) in a dry flask under an inert atmosphere (e.g., N₂ or Ar).

  • Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature. Caution: Gas evolution (CO, CO₂, HCl) and a slight exotherm will be observed. Ensure proper ventilation.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected aniline.

III. References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection.

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.

  • BenchChem. (2025). N-Boc deprotection issues and alternative methods.

  • BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection.

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).

  • BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23763-23770.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

  • Sharma, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).

  • Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.

  • ResearchGate. (2024). Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound.

Sources

Optimization

stability issues of 2-Boc-amino-4,5-dimethyl-benzoic acid under acidic conditions

Introduction Welcome to the technical support guide for 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid (CAS 1187930-37-5). This advanced intermediate is crucial in the synthesis of complex pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-[(tert-butoxycarbonyl)amino]-4,5-dimethylbenzoic acid (CAS 1187930-37-5). This advanced intermediate is crucial in the synthesis of complex pharmaceutical compounds and fine chemicals. Its utility is centered on the tert-butyloxycarbonyl (Boc) protecting group, which provides robust protection for the amine under basic and nucleophilic conditions but is designed for strategic removal under acidic conditions[].

However, the acid-lability of the Boc group can also be a significant challenge, leading to premature deprotection and unwanted side reactions during subsequent synthetic steps. This guide provides in-depth, field-proven insights into the stability of this molecule, offering troubleshooting advice and validated protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc group cleavage, and why is it a concern?

The Boc group is removed via acid-catalyzed hydrolysis. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid[2].

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate[2][3].

  • Decomposition: The carbamic acid spontaneously decomposes into carbon dioxide (CO₂) gas and the free amine, which is then protonated by the excess acid to form an amine salt[2].

This process is a concern because unintended exposure to acidic conditions—even mild ones—can lead to premature deprotection, consuming your starting material and generating impurities that complicate purification.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism Start 2-Boc-amino-4,5-dimethyl- benzoic acid Protonated Protonated Carbamate (O-protonated) Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate (Unstable) Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation (t-Bu⁺) Protonated->tBu AmineSalt 2-Amino-4,5-dimethyl- benzoic acid Salt CarbamicAcid->AmineSalt - CO₂ + H⁺ Gas CO₂ + Isobutylene tBu->Gas - H⁺

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Q2: How does the structure of 2-Boc-amino-4,5-dimethyl-benzoic acid influence its stability?

The electronic nature of the aromatic ring substituents can influence the stability of the Boc group. In this molecule, the two methyl groups are electron-donating. While the primary mechanism of cleavage is direct acid attack on the Boc group itself, increased electron density on the aromatic ring could subtly affect the reactivity of the nearby amino group. However, the most significant factor remains the strength and concentration of the acid used in the reaction. More critically, the presence of other acid-sensitive functional groups in your reaction partners will dictate the level of care required.

Q3: What are the common signs of accidental Boc deprotection in my reaction?

Be vigilant for the following indicators:

  • TLC Analysis: The appearance of a new, more polar spot (lower Rf value) corresponding to the free amine. The deprotected product, being a zwitterionic amino acid, will have a significantly different polarity.

  • LC-MS Analysis: The emergence of a peak with a mass corresponding to the deprotected product (M-100).

  • Effervescence: Noticeable gas evolution (CO₂ and isobutylene) from the reaction mixture upon addition of an acid, even if the deprotection is not the intended reaction[2].

  • Incomplete Reactions: If the subsequent reaction step requires the Boc-protected amine, accidental deprotection will lead to low yields and a complex mixture of products.

Q4: Which acids are most likely to cause premature deprotection, and what are the alternatives?

The rate of Boc cleavage is highly dependent on the strength of the acid. Strong acids will cause rapid deprotection, while weaker acids may be tolerated for short periods or at low temperatures.

Acid ReagentTypical Conditions for DeprotectionRisk of Unwanted CleavageNotes
Trifluoroacetic Acid (TFA) 25-50% in DCM, RT, < 1 hour[]Very High The traditional reagent of choice, but its corrosiveness and environmental persistence are concerns[4].
HCl (4M in Dioxane) RT, 1-4 hours[5]Very High A common and effective reagent for full deprotection.
Formic Acid Neat or in a solvent, RT to 40°CHigh Can be used for deprotection, but slower than TFA or HCl.
Acetic Acid (Glacial) Elevated temperatures (>50°C)Moderate Generally stable at room temperature, but can cause slow cleavage over extended periods or with heat.
p-Toluenesulfonic Acid (pTSA) Catalytic amounts, often requires heatModerate to High Often used for deprotection of other groups, but can cleave Boc.
Silica Gel During chromatographyLow to Moderate Can be sufficiently acidic to cause partial deprotection, especially with prolonged column residence time.
Lewis Acids (e.g., ZnBr₂) Stoichiometric amounts in DCMHigh An alternative to protic acids, useful for substrates with other acid-labile groups[5].

For reactions where the Boc group must be preserved, it is critical to avoid strong acids like TFA and HCl. If acidic conditions are unavoidable, use the mildest possible acid (e.g., acetic acid) at the lowest effective temperature and for the shortest duration.

Troubleshooting Guide

Use this guide to diagnose and resolve stability issues encountered during your experiments.

Diagram: Troubleshooting Workflow for Boc Stability

Troubleshooting_Workflow Start Reaction Monitoring (TLC/LC-MS) NewSpot New, more polar spot or M-100 peak observed? Start->NewSpot Yes_CheckAcid Probable Cause: Accidental Deprotection NewSpot->Yes_CheckAcid Yes No_Proceed No evidence of deprotection. Proceed with caution. NewSpot->No_Proceed No Action_Quench Action 1: Quench reaction with mild base (e.g., NaHCO₃ soln). Yes_CheckAcid->Action_Quench Action_Modify Action 2: Modify protocol. - Use weaker acid? - Lower temperature? - Shorter reaction time? Action_Quench->Action_Modify Action_Purify Action 3: Purify carefully. Consider neutralizing silica gel with Et₃N. Action_Modify->Action_Purify Continue Continue monitoring at next checkpoint. No_Proceed->Continue

Caption: A decision tree for troubleshooting Boc group instability.

Symptom Observed Probable Cause Recommended Action & Rationale
Multiple spots on TLC after an acidic workup. The aqueous acid used during workup (e.g., 1M HCl) is cleaving the Boc group.Action: Use a milder workup. Wash the organic layer with saturated sodium bicarbonate solution first to neutralize any acid catalysts, followed by a water wash. Rationale: Neutralizing the reaction before aqueous washes prevents prolonged exposure of the substrate to strong protic acids.
Product yield is low, and deprotected starting material is recovered. The reaction conditions (e.g., heating in a protic solvent, presence of a Lewis acid catalyst) are too harsh.Action: Re-evaluate the protocol. Can the temperature be lowered? Can a non-protic solvent be used? Is there a non-acidic catalyst for the desired transformation? Rationale: The rate of Boc cleavage has a second-order dependence on acid concentration and is accelerated by heat[6][7][8]. Minimizing these factors is key to preserving the group.
Product appears pure by crude NMR, but TLC shows a new spot after silica gel chromatography. The silica gel is acidic enough to slowly cleave the Boc group during purification.Action: Deactivate the silica gel. Prepare the slurry in your eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N). Rationale: The amine in the eluent neutralizes the acidic silanol groups on the silica surface, preventing on-column deprotection.
Reaction involving an electron-rich aromatic partner leads to t-butylated byproducts. The tert-butyl cation generated during deprotection is alkylating other nucleophilic sites in the reaction mixture[9].Action: Add a scavenger. If deprotection is intended, include a scavenger like anisole or thioanisole (1-2 equivalents) in the reaction mixture. Rationale: Scavengers are electron-rich compounds that act as decoys, trapping the reactive tert-butyl cation and preventing it from alkylating your desired product or starting material[4].

Experimental Protocols

Protocol 1: Monitoring Stability Under Mildly Acidic Conditions

This protocol allows you to quantify the stability of your compound against a specific acid you intend to use in a subsequent step.

Objective: To determine the rate of deprotection of 2-Boc-amino-4,5-dimethyl-benzoic acid under specific, mildly acidic conditions at room temperature.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid

  • Solvent (e.g., Dichloromethane, DCM)

  • Acid (e.g., 10 equivalents of acetic acid)

  • TLC plates (silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

  • LC-MS equipment

Procedure:

  • Dissolve 26.5 mg (0.1 mmol) of 2-Boc-amino-4,5-dimethyl-benzoic acid in 2 mL of DCM in a small vial.

  • Add the desired acid (e.g., 57 µL, 1.0 mmol of glacial acetic acid).

  • Start a timer immediately.

  • At time points T=0, 1h, 2h, 4h, and 24h, withdraw a small aliquot (~5 µL) from the reaction mixture.

  • Spot the aliquot directly onto a TLC plate.

  • For a more quantitative analysis, dilute the aliquot and inject it into an LC-MS to determine the ratio of starting material to the deprotected product.

  • Develop the TLC plate in the chosen eluent and visualize under UV light. Compare the intensity of the starting material spot with any newly formed, lower Rf spot.

Expected Outcome: This experiment will provide a clear timeline of the compound's stability under your specific conditions, allowing you to define a safe time window for your planned reaction.

Protocol 2: General Procedure for a Reaction Requiring Acid Catalysis (Boc-Group Preserved)

This protocol outlines a general approach for a reaction (e.g., esterification) where an acid catalyst is necessary, but the Boc group must remain intact.

Objective: To perform a reaction using a mild acid catalyst while minimizing Boc deprotection.

Materials:

  • 2-Boc-amino-4,5-dimethyl-benzoic acid (1 eq.)

  • Reaction partner (e.g., an alcohol for esterification)

  • Mild acid catalyst (e.g., Pyridinium p-toluenesulfonate, PPTS, 0.1 eq.)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Saturated NaHCO₃ solution

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid and the reaction partner in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the mild acid catalyst (e.g., PPTS) portion-wise.

  • Monitor the reaction progress closely by TLC every 30 minutes. Check for the appearance of the deprotected starting material.

  • Once the desired product is formed, immediately quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the product using chromatography on silica gel that has been pre-treated with 1% Et₃N in the eluent.

Rationale for Choices:

  • PPTS: A mild, organic-soluble acid catalyst that is less harsh than mineral acids.

  • 0 °C: Lower temperature significantly slows the rate of the undesired Boc cleavage reaction.

  • NaHCO₃ Quench: Immediately neutralizes the acid catalyst, stopping both the desired reaction and any potential deprotection.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Retrieved from BenchChem website.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from commonorganicchemistry.com.[2]

  • Jones, B. A., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.[6]

  • Asymmetric Catalysis. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.[10]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]4]

  • Jones, B. A., et al. (2016). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Figshare.[7]

  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Retrieved from ResearchGate.[8]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from masterorganicchemistry.com.[3]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from wuxibiologics.com.[11]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]9]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org.[12]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from fishersci.com.[5]

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from sigmaaldrich.com.[13]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from derpharmachemica.com.[14]

  • BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved from bocsci.com.[]

  • Grafton, M., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[15]

  • ChemicalBook. (n.d.). 2-Amino-4,5-dimethoxybenzoic acid synthesis. Retrieved from chemicalbook.com.[16]

  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.[17]

  • Lombardo, L. J., et al. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.[18]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[19]

  • Sigma-Aldrich. (n.d.). 2-Bocamino-4,5-dimethyl-benzoic acid. Retrieved from sigmaaldrich.com.

  • Chemsrc. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from chemsrc.com.[20]

  • Labsolu. (n.d.). Boc-2-amino-3,5-dimethylbenzoic acid. Retrieved from labsolu.ca.[21]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Boc-amino-4,5-dimethyl-benzoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Boc-amino-4,5-dimethyl-benzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Boc-amino-4,5-dimethyl-benzoic acid. Achieving high purity of this intermediate is critical for successful downstream applications, particularly in peptide synthesis and medicinal chemistry. This document provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of crude 2-Boc-amino-4,5-dimethyl-benzoic acid.

Q1: What are the most likely impurities I'll encounter in my crude product?

A1: Impurities typically arise from the starting materials, side-reactions, or incomplete reactions. The most common species include:

  • Unreacted Starting Material: 2-amino-4,5-dimethyl-benzoic acid.

  • Excess Reagent: Di-tert-butyl dicarbonate ((Boc)₂O).

  • Reagent By-products: Tert-butanol and carbon dioxide are the primary by-products from (Boc)₂O. While CO₂ is volatile, tert-butanol may remain.

  • Di-Boc Impurity: While less common for the primary amine, it's possible for a second Boc group to be added, especially under forcing conditions.

  • Neutral By-products: Urea derivatives can sometimes form, especially if certain bases are used at elevated temperatures.

Q2: My crude product is a thick oil or a sticky solid and refuses to crystallize. What's the cause and what should I do?

A2: This is a very common issue, often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.[1] The first step is to ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, the most effective approach is to perform an acid-base extraction to remove both acidic and neutral impurities.[2][3] After extraction and drying, the purified product often solidifies. If it still remains an oil, triturating with a non-polar solvent like hexanes or petroleum ether can often induce crystallization or solidify the product by washing away oily impurities.[1][4]

Q3: What is the single most effective first step for purifying this specific compound?

A3: Given that the target molecule possesses a carboxylic acid group, an acid-base extraction is unequivocally the most powerful and efficient initial purification step.[5] This technique expertly exploits the difference in solubility between the acidic product and common neutral or basic impurities.[2][3] By converting your target compound into its water-soluble carboxylate salt with a weak base, you can effectively wash away non-acidic organic impurities.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components. Use a mobile phase like 10:1 Dichloromethane:Methanol with 0.5% acetic acid.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities, even at low levels. Check for the characteristic Boc group singlet at ~1.5 ppm and the absence of peaks corresponding to starting material or tert-butanol.

  • Melting Point Analysis: A sharp melting point within a narrow range (1-2 °C) is a strong indicator of high purity for a crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting trace-level impurities that may not be visible by NMR or TLC.[6]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem 1: My NMR spectrum shows signals for both my product and the unreacted starting material, 2-amino-4,5-dimethyl-benzoic acid.
  • Symptom: ¹H NMR shows two distinct sets of aromatic protons and the presence of a primary amine signal (if visible) alongside the Boc-protected amide NH. TLC analysis shows two spots.

  • Primary Cause: Incomplete reaction during the Boc-protection step.

  • Solution: An acid-base extraction is the ideal method to separate the more acidic Boc-protected product from the amphoteric, but less acidic, starting material.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volume of organic layer).[7]

    • Expert's Explanation: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid of your product (forming the water-soluble sodium salt) but often less effective at fully deprotonating the starting amino acid, allowing for separation. Using a strong base like sodium hydroxide (NaOH) is not recommended as it can potentially hydrolyze the Boc group or other sensitive functionalities.[2]

  • Separation: Combine the aqueous layers. The neutral impurities (like residual (Boc)₂O) will remain in the organic layer, which can now be discarded.[3]

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~2-3.[7] You will observe the precipitation of your purified product.

    • Expert's Explanation: Adding acid protonates the carboxylate salt, rendering the 2-Boc-amino-4,5-dimethyl-benzoic acid insoluble in water, causing it to crash out of the solution as a solid.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate wash Wash with sat. NaHCO₃ (aq) crude->wash org_impurities Organic Layer: Neutral Impurities (e.g., (Boc)₂O) wash->org_impurities Separate Layers aq_product Aqueous Layer: Sodium Salt of Product wash->aq_product Separate Layers acidify Acidify with 1M HCl to pH ~2-3 aq_product->acidify precipitate Precipitate Forms acidify->precipitate isolate Isolate via Filtration, Wash & Dry precipitate->isolate pure_product Pure Product isolate->pure_product

Caption: Workflow for purification via acid-base extraction.

Problem 2: The product is still impure after extraction, showing closely related impurities on TLC/NMR.
  • Symptom: TLC shows spots with Rf values very close to the product. NMR may show small, unidentifiable peaks in the aromatic or methyl regions.

  • Primary Cause: Formation of side-products with similar acidity and polarity to the desired product, which are not effectively removed by extraction.

  • Solution: Flash column chromatography on silica gel is the method of choice for separating compounds with subtle differences in polarity.

  • Column Preparation: Prepare a silica gel column. A general rule is to use 50-100 g of silica per gram of crude material. Pack the column using your initial mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution. To do this, dissolve your compound in a minimal amount of DCM or acetone, add silica gel, and evaporate the solvent until you have a free-flowing powder. Add this powder to the top of your packed column.

  • Elution: Elute the column with a non-polar to polar solvent gradient. A good starting point is a gradient of Hexanes:Ethyl Acetate.

    • Expert's Explanation: To prevent the carboxylic acid from streaking on the acidic silica gel, it is crucial to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase.[6] This keeps the carboxyl group fully protonated, leading to sharper peaks and better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic purifications.[8]
Mobile Phase Hexane/Ethyl Acetate + 0.5% Acetic AcidGood resolving power for moderately polar compounds. Acetic acid suppresses deprotonation of the analyte.
Gradient Start at 5% EtOAc, gradually increase to 50% EtOAcAllows for elution of non-polar impurities first, followed by the product, and finally more polar impurities.
Detection UV light at 254 nmThe aromatic ring of the compound will be UV active.
Problem 3: The product appears pure analytically (NMR, TLC) but has a low or broad melting point.
  • Symptom: The isolated solid melts over a range of several degrees or melts significantly lower than the literature value.

  • Primary Cause: The presence of minor amorphous impurities or an inefficient crystal lattice, which can be resolved by recrystallization.

  • Solution: Recrystallization from a suitable solvent system will help form a more ordered, higher-purity crystal lattice.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. For Boc-protected amino acids, common systems include ethyl acetate/hexanes, acetone/water, or ethanol.[4][9]

  • Dissolution: Place the solid in a flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under high vacuum.[10][11]

G cluster_methods Purification Methods start Crude 2-Boc-amino-4,5-dimethyl-benzoic acid analysis Analyze by TLC/¹H NMR start->analysis impurity_type What is the main impurity? analysis->impurity_type extraction Protocol 1: Acid-Base Extraction impurity_type->extraction Starting Material or Neutral Reagents chromatography Protocol 2: Flash Chromatography impurity_type->chromatography Close-running Impurities recrystallize Protocol 3: Recrystallization impurity_type->recrystallize Pure by NMR but Poor Melting Point final_product Pure Product extraction->final_product chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification protocol.

References
  • Acid–base extraction - Wikipedia . Provides a detailed overview of the theory and application of acid-base extraction for purifying organic compounds. [Link]

  • Acid-Base Extraction - University of California, Irvine . A laboratory guide detailing the practical steps and chemical principles of separating a carboxylic acid from a neutral compound. [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem . Outlines several methods for purifying carboxylic acids, including extraction and recrystallization from various solvents. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Explains the chemical principles behind using basic solutions to extract carboxylic acids from organic layers. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap . Details a method involving seeding and pulping to crystallize oily Boc-amino acid products. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate . A discussion forum where researchers share tips on solidifying oily amino acid derivatives, highlighting the role of impurities and solvent traces. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? - ResearchGate . A forum discussing potential impurities in Boc protection reactions. [Link]

  • Purification of the product - Der Pharma Chemica . Describes product purification by silica gel column chromatography. [Link]

  • How can I purify carboxylic acid? - ResearchGate . A discussion on various methods for purifying carboxylic acids, including acid-base partitioning. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Provides an overview of Boc-protection chemistry. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - Hindawi . Mentions flash column chromatography for purification of Boc-protected intermediates. [Link]

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - Nature . Details general procedures for N-Boc protection and subsequent purification via extraction. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses . Provides a detailed protocol for carrying out flash column chromatography. [Link]

  • Extraction for Separations and Purifications | MCAT Organic Chemistry Prep - YouTube . A video explaining the principles of using acid-base chemistry in extractions to separate compounds. [Link]

  • Chromatographic separations of aromatic carboxylic acids - PubMed . A review on HPLC methods for analyzing aromatic carboxylic acids, noting the use of ion-suppressing agents in the mobile phase. [Link]

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes for 2-Boc-amino-4,5-dimethyl-benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid. This document provides researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the most effective synthetic strategies. We will explore two primary routes, detailing not just the procedural steps but the underlying chemical principles, and address common issues encountered in the laboratory.

Overview of Synthetic Strategies

The synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid is a critical step in the development of various pharmaceutical agents. The target molecule incorporates a sterically hindered aniline derivative, which presents unique challenges. This guide focuses on two robust and reliable methods:

  • Strategy A: Direct Boc Protection. This is a classical and straightforward approach starting from the corresponding aminobenzoic acid. It is reliable for smaller scales but requires access to the specific amino acid precursor.

  • Strategy B: Directed ortho-Metalation (DoM). A more elegant and often higher-yielding approach that builds the carboxylic acid functionality onto a simpler, Boc-protected aniline precursor. This method offers excellent regiocontrol.[1][2]

The choice between these strategies often depends on the availability of starting materials, scale, and the specific equipment and expertise available in the lab.

Strategy A: Direct Boc Protection of 2-Amino-4,5-dimethylbenzoic Acid

This method involves the direct acylation of the amino group of 2-amino-4,5-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[3][4][5]

Reaction Scheme

sub 2-Amino-4,5-dimethylbenzoic acid reag Boc₂O, Base (e.g., NaOH, TEA) Solvent (e.g., THF/H₂O) sub->reag prod 2-Boc-amino-4,5-dimethyl- benzoic acid reag->prod caption Workflow for Direct Boc Protection.

Caption: Workflow for Direct Boc Protection.

Experimental Protocol
  • Dissolution: Suspend 2-amino-4,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Cool the mixture in an ice bath (0-5 °C) and add a base such as sodium hydroxide (1.1 eq) or triethylamine (TEA) to deprotonate the carboxylic acid and facilitate the dissolution of the starting material.

  • Addition of Boc Anhydride: While stirring vigorously at 0-5 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted Boc₂O and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄).

    • The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Data Summary
ReagentEquivalentsPurposeCommon Issues
2-Amino-4,5-dimethylbenzoic acid1.0Starting MaterialPurity is critical; impurities can affect yield.
Di-tert-butyl dicarbonate (Boc₂O)1.1 - 1.2Boc Protecting AgentExcess can be hard to remove; hydrolysis can occur.
Base (NaOH, TEA)1.1 - 2.2Activates amine, solubilizesInsufficient base leads to incomplete reaction.
Solvent (THF/H₂O, Dioxane)-Reaction MediumMust solubilize both starting material and reagents.
Typical Yield 85-95% Dependent on purity of starting material and work-up.
Strategy B: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings.[1] The N-Boc group on an aniline derivative is an excellent Directed Metalation Group (DMG). It coordinates to the alkyllithium reagent, directing deprotonation to the adjacent ortho position.[2][6][7] The resulting aryllithium species is then quenched with an electrophile, in this case, carbon dioxide (dry ice), to install the carboxylic acid group.

Reaction Scheme

sub N-Boc-3,4-dimethylaniline reag1 1. s-BuLi or t-BuLi Anhydrous THF, -78 °C sub->reag1 intermed Ortho-lithiated intermediate (in situ) reag1->intermed reag2 2. CO₂ (s) (Dry Ice) 3. Acidic Work-up (H₃O⁺) intermed->reag2 prod 2-Boc-amino-4,5-dimethyl- benzoic acid reag2->prod caption Workflow for Directed ortho-Metalation.

Caption: Workflow for Directed ortho-Metalation.

Experimental Protocol

CRITICAL: This reaction must be performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere). All glassware must be oven- or flame-dried, and solvents must be anhydrous.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3,4-dimethylaniline (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (2.2-2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The N-H proton of the Boc-carbamate is acidic and will consume the first equivalent of base.

  • Stirring: Stir the reaction mixture at -78 °C for 1-3 hours. The formation of the lithiated species may be indicated by a color change.

  • Quenching: Quench the reaction by carefully adding crushed, fresh dry ice (CO₂) in small portions. A more controlled method is to transfer the reaction mixture via cannula into a separate flask containing a slurry of dry ice in anhydrous THF.

  • Work-up:

    • Allow the mixture to slowly warm to room temperature.

    • Quench cautiously with saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Boc-amino-4,5-dimethyl-benzoic acid.

Data Summary
ParameterConditionRationale / Common Issues
Lithiating Agents-BuLi or t-BuLiStronger, more sterically hindered bases are often more effective. n-BuLi can be sluggish.
Equivalents of Base2.2 - 2.5First eq deprotonates the N-H, second deprotonates the ortho-C-H. Excess ensures completion.
Temperature-78 °CCritical for stability of the aryllithium intermediate and to prevent side reactions.
SolventAnhydrous THF, Diethyl EtherMust be anhydrous. Ethereal solvents are required to solvate the lithium species.
Typical Yield 60-80%
Troubleshooting Guide & FAQs

Q: In Strategy A, my reaction is incomplete, and I still see starting material on TLC. What went wrong?

A:

  • Probable Cause 1: Insufficient Base. The aminobenzoic acid is zwitterionic. You need enough base to deprotonate the ammonium group (formed in situ under neutral/acidic pH) and activate the amine for nucleophilic attack. Ensure at least 1.1 equivalents of a strong base like NaOH are used.

  • Probable Cause 2: Hydrolyzed Boc₂O. Boc anhydride can hydrolyze in the presence of water, especially if the reaction is run for a very long time or at elevated temperatures. Use fresh Boc₂O and a slight excess (1.2 eq) to compensate for any degradation.

  • Recommended Solution: Check the pH of your reaction mixture after adding the base; it should be >10. If the reaction stalls, a small additional charge of Boc₂O can sometimes drive it to completion.

Q: I'm attempting the DoM route (Strategy B), but my yield is very low, and I isolate mostly the starting N-Boc-3,4-dimethylaniline. What happened?

A:

  • Probable Cause 1: Wet Reagents or Glassware. This is the most common failure mode. Organolithium reagents are extremely strong bases and will react instantly with any trace of water or protic solvent before deprotonating the aromatic ring.

  • Probable Cause 2: Old or Titrated-Low Alkyllithium. Bottles of butyllithium that have been opened multiple times can have a significantly lower molarity than stated on the label. The reagent should be titrated before use to determine its exact concentration.

  • Probable Cause 3: Insufficient Equivalents of Base. Remember that the N-H proton of the Boc-carbamate is acidic and will be deprotonated first. You need more than 2.0 equivalents of the alkyllithium to achieve both N-H and C-H deprotonation.

  • Recommended Solution: Ensure all glassware is rigorously flame-dried under vacuum or in an oven at >120 °C for several hours and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Always use freshly titrated butyllithium.

Q: During the DoM quench with dry ice, I get a lot of fizzing, but my final yield of the carboxylic acid is poor. Why?

A:

  • Probable Cause: Poor CO₂ Contact. Simply pouring the reaction mixture onto a large block of dry ice can be inefficient. The localized warming can destroy the aryllithium before it reacts. Furthermore, a layer of frost (condensed water ice) on the dry ice will quench the organometallic species non-productively.

  • Recommended Solution: Use freshly crushed dry ice to maximize the surface area. A superior method is to prepare a slurry of crushed dry ice in anhydrous THF in a separate flask and transfer your cold (-78 °C) aryllithium solution into this slurry via a cannula. This ensures rapid and efficient mixing at a controlled temperature.

Q: Which synthetic route is better for a large-scale synthesis?

A: Both routes have been used on a large scale. The choice depends on economics and safety.

  • Strategy A (Direct Protection) is often preferred if 2-amino-4,5-dimethylbenzoic acid is commercially available and affordable. The process avoids pyrophoric reagents and cryogenic temperatures, making it operationally simpler and safer.

  • Strategy B (DoM) can be more cost-effective if the starting N-Boc-3,4-dimethylaniline is significantly cheaper or more readily prepared than the amino acid. However, it requires specialized equipment to handle pyrophoric reagents and low temperatures (-78 °C), which adds complexity and cost at scale. A thorough safety review is mandatory for this route.

Q: How do I confirm the structure of my final product?

A: Standard analytical techniques should be used:

  • ¹H NMR: Look for the disappearance of the aniline -NH₂ protons (if starting from the amino acid) and the appearance of the broad singlet for the carbamate N-H (around 9-10 ppm) and the characteristic singlet for the nine tert-butyl protons (~1.5 ppm).

  • ¹³C NMR: Confirm the presence of the carbonyl carbons from both the Boc group (~155 ppm) and the carboxylic acid (~170 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product.

  • Melting Point: Compare the observed melting point to literature values.

References
  • Brändström, A., et al. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. Available from: [Link]

  • Semantic Scholar. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Available from: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

  • AMiner. Directed Ortho Lithiation of Phenylcarbamic Acid 1,1-Dimethylethyl Ester (N-Boc-aniline). Revision and Improvements. Available from: [Link]

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PrepChem.com. Preparation of 2-amino-4-dimethylamino-5-nitrobenzoic acid. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Boc-amino-4,5-dimethyl-benzoic acid

Answering the user's request. Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Boc-amino-4,5-dimethyl-benzoic acid via recrystallization. The content is structured to address specific experimental issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Principles of Recrystallization for 2-Boc-amino-4,5-dimethyl-benzoic acid

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] For 2-Boc-amino-4,5-dimethyl-benzoic acid, a successful recrystallization hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

The molecular structure—featuring a polar carboxylic acid and amino group, a non-polar tert-butoxycarbonyl (Boc) protecting group, and an aromatic ring—suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section addresses the most common issues encountered during the recrystallization of Boc-protected amino acids and aromatic carboxylic acids.

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my crude 2-Boc-amino-4,5-dimethyl-benzoic acid in the hot solvent, but no crystals have appeared even after the solution has cooled to room temperature and been placed in an ice bath. What is happening?

Answer: This is a classic case of either excessive solvent use or a supersaturated solution that is resistant to nucleation.[3][4]

Causality & Solution Workflow:

  • Problem: Excessive Solvent. The most frequent cause of crystallization failure is the use of too much solvent.[4] This keeps the compound dissolved even at low temperatures, preventing the solution from becoming saturated enough to form crystals.[2][5]

    • Solution: Gently heat the solution to boil off a portion of the solvent. For a 100 mg scale, boiling off 1-2 mL can make a significant difference. Allow the concentrated solution to cool again. If you are unsure how much compound is left in the mother liquor, dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of the desired compound.[5]

  • Problem: Lack of Nucleation Sites. Crystal formation requires an initial "seed" or surface to begin growing. A perfectly smooth glass surface and a highly pure solution can sometimes inhibit this initial step.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.[3][6] The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystal. If you have a small amount of pure 2-Boc-amino-4,5-dimethyl-benzoic acid from a previous batch, add a single tiny crystal to the cooled solution.[3][7] This "seed" provides a template for further crystallization.

    • Solution 3: Introduce an Anti-Solvent (for mixed-solvent systems). If you are using a solvent pair (e.g., ethanol/water), where your compound is soluble in the first solvent but not the second, you may have too much of the "good" solvent. Add the "poor" solvent (anti-solvent) dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve and allow for slow cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When my solution cools, a viscous liquid or oil separates instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[4][6] This is common for compounds with low melting points or when significant impurities are present, which depresses the melting point of the mixture.[4]

Causality & Solution Workflow:

  • Problem: Solution is Too Concentrated or Cooling is Too Rapid. If the solution is supersaturated, the compound can crash out of solution too quickly at a higher temperature.[1]

    • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional hot solvent (1-2 mL) to lower the saturation point.[4][6] Then, allow the solution to cool much more slowly. Insulate the flask with paper towels or a cloth to ensure a gradual temperature drop, which favors the formation of well-ordered crystals over an amorphous oil.[4][6]

  • Problem: Inappropriate Solvent Choice. The boiling point of your chosen solvent may be too high relative to the melting point of your compound.

    • Solution: Select a solvent or solvent system with a lower boiling point. The solvent's boiling point should ideally be lower than the compound's melting point.[2]

  • Problem: High Impurity Load. Impurities can significantly lower the melting point of the eutectic mixture.

    • Solution: Consider a preliminary purification step. If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified material again, as it will be purer than the starting crude product. If the oil is colored, a charcoal treatment during the redissolution step may help remove the impurities causing the issue.[5]

Issue 3: The Purified Crystals are Still Colored

Question: My starting material was off-white, and after recrystallization, the crystals are still yellowish. How can I obtain a colorless product?

Answer: The color is due to the presence of highly conjugated impurities that are co-crystallizing with your product.

Causality & Solution Workflow:

  • Problem: Colored Impurities. These are often byproducts from the synthesis that absorb visible light.

    • Solution: Activated Charcoal Treatment. Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount (spatula tip) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through fluted filter paper to remove the charcoal, and then allow the clear filtrate to cool and crystallize. Caution: Using too much charcoal can adsorb your desired product and significantly reduce the yield.

Issue 4: The Recovery Yield is Very Low

Question: I successfully obtained pure crystals, but my final yield was less than 50%. What are the common causes for such a significant loss of material?

Answer: A low yield is typically caused by procedural issues rather than a failure of the technique itself.[5]

Causality & Solution Workflow:

  • Problem: Using Too Much Solvent. As discussed in Issue 1, this is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[2][5]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions to the boiling mixture until the solid just dissolves.[8]

  • Problem: Premature Crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss.

    • Solution: Use a pre-heated funnel and receiving flask for hot filtration. Pour the hot solution through the filter in small batches to keep it from cooling down in the funnel.[8]

  • Problem: Incomplete Cooling. Failing to cool the solution sufficiently will result in less product crystallizing out.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the recovery of crystals.[6][8]

  • Problem: Excessive Washing. Washing the collected crystals with too much solvent, or with a solvent at room temperature, can redissolve a portion of your product.

    • Solution: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol & Data

Solvent Selection

A systematic approach to solvent selection is critical. The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.[2] Given the structure of 2-Boc-amino-4,5-dimethyl-benzoic acid, the following systems are recommended for initial screening.

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol/WaterVariableHighA common choice for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[9]
Ethyl Acetate/HexaneVariableMedium/LowGood for compounds with both polar and non-polar character. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[9]
Toluene111LowOften effective for aromatic compounds. Its higher boiling point provides a large temperature gradient for crystallization.[9]
Acetone/WaterVariableHighSimilar to ethanol/water, can be a good alternative.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 2-Boc-amino-4,5-dimethyl-benzoic acid in an Erlenmeyer flask. Add a small amount of your chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8] Avoid adding a large excess.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[1][10] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and solve common recrystallization problems.

Recrystallization_Troubleshooting start_node start_node problem_node problem_node solution_node solution_node final_node final_node start Start Recrystallization check_outcome Cooling Complete Check Outcome start->check_outcome p1 Problem: No Crystals Formed check_outcome->p1 No Solids p2 Problem: Compound Oiled Out check_outcome->p2 Liquid Layer Forms p3 Problem: Low Yield or Colored Crystals check_outcome->p3 Solid Forms, but Impure/Low Yield success Pure Crystals Obtained check_outcome->success Success s1a Solution: Evaporate excess solvent, then re-cool. p1->s1a s1b Solution: Scratch inner wall of flask with glass rod. p1->s1b s1c Solution: Add a seed crystal. p1->s1c s2a Solution: Re-heat to dissolve oil. p2->s2a s3a Solution (Low Yield): Use minimum hot solvent; ensure complete cooling. p3->s3a s3b Solution (Color): Redissolve and treat with activated charcoal. p3->s3b s1a->success s1b->success s1c->success s2b Add small amount of extra hot solvent. s2a->s2b s2c Cool solution much more slowly (insulate flask). s2b->s2c s2c->success s3a->success s3b->success

Caption: A workflow diagram for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to choose a solvent without wasting a lot of material?

    • A: Perform a small-scale test. Place a few milligrams of your crude compound in a small test tube and add a single drop of the potential solvent at room temperature.[6] If it dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot and reappears when cool, you have found a promising candidate.

  • Q2: My Boc-protected amino acid is an oil at room temperature. Can I still use recrystallization?

    • A: Yes, but a modified technique may be necessary. Some Boc-amino acids are initially isolated as oils.[7][11] A patented method involves obtaining the oil, adding seed crystals to induce solidification over several hours, and then "pulping" or slurrying the resulting solid in a weak polar solvent like cyclohexane or ether to wash away impurities.[7]

  • Q3: How pure does my crude material need to be for recrystallization to work well?

    • A: Recrystallization is most effective when the desired compound makes up the vast majority of the solid (e.g., >75-80% purity).[10] If the material is heavily contaminated, a different purification technique like column chromatography might be necessary first.

  • Q4: Can I reuse the mother liquor?

    • A: Yes. The mother liquor contains a significant amount of your dissolved product. You can try to recover more material by evaporating some of the solvent from the mother liquor to obtain a "second crop" of crystals. Be aware that this second crop will likely be less pure than the first.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Google Patents. (2021).
  • Google Patents. (1972).
  • S. Moore, W. H. Stein. (1948). Photometric Ninhydrin Method for Use in the Chromatography of Amino Acids. Journal of Biological Chemistry. [Link]

  • California State University, Stanislaus. Recrystallization-1.pdf. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Eureka | Patsnap. (2021). Crystallization method of Boc-amino acid. [Link]

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Optimization

Technical Support Center: Navigating the Synthesis with Substituted Aminobenzoic Acids

Welcome to the technical support center dedicated to providing in-depth guidance on the use of substituted aminobenzoic acids in chemical synthesis. This resource is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the use of substituted aminobenzoic acids in chemical synthesis. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these versatile yet sometimes problematic building blocks. Here, we will explore common pitfalls and provide actionable troubleshooting strategies in a practical question-and-answer format.

Introduction: The Dichotomy of Reactivity

Substituted aminobenzoic acids are invaluable synthons, offering two reactive functional groups—an amine and a carboxylic acid—on an aromatic scaffold. This bifunctionality, however, is the very source of many synthetic challenges. The electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, along with their respective acidic and basic natures, dictates their reactivity and can lead to a host of side reactions and purification difficulties. This guide aims to illuminate these complexities and equip you with the knowledge to navigate them successfully.

Part 1: Troubleshooting Guide

Section 1.1: Amide Coupling Reactions

Amide bond formation is one of the most common transformations involving aminobenzoic acids. However, the presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule can lead to complications.

Question 1: My amide coupling reaction with a substituted aminobenzoic acid is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions with aminobenzoic acids often stem from several factors, including inefficient activation of the carboxylic acid, self-polymerization, and steric hindrance.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be readily attacked by the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will be sluggish.

    • Troubleshooting:

      • Choice of Coupling Reagent: For routine couplings, carbodiimides like EDC in the presence of an additive such as HOBt or OxymaPure are effective.[1] For more challenging couplings, especially with sterically hindered substrates, consider using more potent phosphonium or aminium/uronium reagents like BOP, PyBOP, or HATU.[2]

      • Stoichiometry: Ensure you are using at least a stoichiometric amount of the coupling reagent. Often, a slight excess (1.1-1.5 equivalents) is beneficial.

      • Pre-activation: Activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the external amine can improve yields by minimizing side reactions.

  • Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to the formation of oligomers or polymers.[3][4] This is particularly problematic in concentrated solutions.

    • Troubleshooting:

      • Slow Addition: Add the coupling reagent slowly to the reaction mixture containing the aminobenzoic acid and the target amine. This keeps the concentration of the activated aminobenzoic acid low at any given time, favoring the intermolecular reaction with the desired amine over self-polymerization.

      • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular self-polymerization reaction.

  • Steric Hindrance: Bulky substituents on either the aminobenzoic acid or the coupling partner can impede the reaction.

    • Troubleshooting:

      • Elevated Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier imposed by steric hindrance.

      • Alternative Methods: For severely hindered systems, converting the carboxylic acid to an acyl chloride or acyl fluoride may be necessary.[1]

Experimental Protocol: Optimized Amide Coupling of a Substituted Aminobenzoic Acid using HATU

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aminobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or NMP.

  • Addition of Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Pre-activation: To this solution, add the coupling reagent HATU (1.0-1.5 equivalents) and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Question 2: I am trying to perform a reaction on a substituent of the aminobenzoic acid, but the amino or carboxyl group interferes. How can I prevent this?

Answer: This is a classic chemoselectivity problem that necessitates the use of protecting groups. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[5][6]

  • Protecting the Amino Group: The amino group can be protected as a carbamate, for instance, with a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7]

    • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to basic and nucleophilic conditions but is readily removed with a strong acid like trifluoroacetic acid (TFA).[7]

    • Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by a mild base, such as piperidine in DMF.[7]

    • The use of orthogonal protecting groups like Boc and Fmoc allows for selective deprotection if multiple functional groups need to be manipulated independently.[5]

  • Protecting the Carboxylic Acid Group: The carboxylic acid is most commonly protected as an ester.

    • Methyl or Ethyl Esters: Formed via Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid.[8] These are generally stable but can be removed by saponification (e.g., with NaOH or LiOH).

    • Benzyl Ester: Introduced using benzyl alcohol. It offers the advantage of being removable by hydrogenolysis (H₂/Pd-C), which are neutral and mild conditions.[9]

    • tert-Butyl Ester: Formed using isobutylene and a strong acid catalyst. Like the Boc group, it is removed under acidic conditions (e.g., TFA).[10]

Diagram: Orthogonal Protection Strategy

G cluster_0 Starting Material cluster_1 Protection cluster_2 Selective Deprotection & Reaction cluster_3 Final Product A Substituted Aminobenzoic Acid B Boc-Protected Amine, Benzyl-Protected Acid A->B Boc2O, BnBr C Acidic Deprotection (TFA) -> Free Amine for Reaction B->C Selective Deprotection 1 D Hydrogenolysis (H2/Pd-C) -> Free Acid for Reaction B->D Selective Deprotection 2 E Modified Aminobenzoic Acid C->E D->E G A Reaction at which functional group? B Protect Amine (e.g., Boc) A->B Carboxylic Acid C Protect Carboxylic Acid (e.g., Ester) A->C Amine D Perform Reaction at Carboxylic Acid B->D E Perform Reaction at Amine C->E

Caption: A simple decision tree for choosing the initial protection step.

FAQ 3: My final product is colored, even after chromatography. What could be the cause?

Colored impurities can arise from several sources when working with aminobenzoic acids.

  • Oxidation: The amino group can be susceptible to oxidation, especially if exposed to air and light for prolonged periods, leading to the formation of colored impurities.

  • Side Reactions: Certain side reactions, such as those occurring during diazotization, can produce colored byproducts.

  • Troubleshooting:

    • Work under an inert atmosphere (nitrogen or argon) when possible.

    • Store the aminobenzoic acid and its derivatives protected from light.

    • Purification by treatment with activated carbon can sometimes remove colored impurities. [11]

References

  • Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.
  • ResearchGate. (n.d.). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and - ResearchGate.
  • SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • ResearchGate. (n.d.). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
  • Benchchem. (n.d.). Overcoming solubility challenges of N-Acryloyl-p-aminobenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA).
  • Scite.ai. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Wikipedia. (n.d.). Decarboxylation.
  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Reddit. (2022). amide coupling help : r/Chempros.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
  • Benchchem. (n.d.). A Comparative Analysis of 4-Aminobenzoic Acid Isomers: Physicochemical Properties, Biological Activities, and Experimental Proto.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Boc-amino-4,5-dimethyl-benzoic Acid: A Comparative Analysis for Advanced Peptide Synthesis and Drug Design

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. In the intricate world of peptide and small molecule synthesis, the choice of building blocks i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. In the intricate world of peptide and small molecule synthesis, the choice of building blocks is a critical determinant of success. These molecular bricks not only dictate the primary sequence but also profoundly influence the final compound's conformation, stability, and biological activity.

This guide provides an in-depth analysis of a unique building block: 2-Boc-amino-4,5-dimethyl-benzoic acid . We will deconstruct its structural features, compare its performance and utility against more conventional amino acid building blocks, and provide the experimental context needed to integrate it effectively into your research and development workflows. This is not a mere catalog of properties but a strategic manual grounded in the principles of synthetic chemistry.

Section 1: The Fundamental Anatomy of a Synthetic Building Block

To appreciate the nuances of 2-Boc-amino-4,5-dimethyl-benzoic acid, we must first understand the distinct roles of each component in a typical protected amino acid. These components—the protecting group, the core scaffold, and the side chain—form a triad that defines the building block's chemical behavior and strategic application.

  • The α-Amino Protecting Group: This is a temporary shield for the nucleophilic amino group, preventing uncontrolled polymerization and directing the sequence of amide bond formation. The choice of protecting group dictates the entire synthetic strategy. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[] Their chemical orthogonality is the cornerstone of modern peptide chemistry, allowing for selective deprotection of the α-amino group while side-chain protecting groups remain intact.[2]

  • The Core Scaffold: This is the backbone of the molecule. In natural α-amino acids, it's a chiral carbon atom bonded to an amino group and a carboxyl group. However, the repertoire of synthetic chemistry has expanded to include a vast array of scaffolds, such as β-amino acids, aromatic rings (like in our topic molecule), and other non-natural structures that impart specific conformational constraints or physicochemical properties.

  • The Side Chain (R-Group): In conventional amino acids, the side chain determines the residue's identity—be it hydrophobic, polar, acidic, or basic. In non-proteinogenic building blocks like substituted benzoic acids, the "side chains" are the substituents on the scaffold, which modulate properties like steric hindrance, electronic effects, and solubility.

Caption: Generalized structure of a protected amino acid building block.

Section 2: A Deep Dive into 2-Boc-amino-4,5-dimethyl-benzoic Acid

This molecule is a non-proteinogenic building block with distinct features that offer both opportunities and challenges in synthesis.

Chemical Structure:

Caption: Structure of 2-Boc-amino-4,5-dimethyl-benzoic acid.

  • The Boc Protecting Group: The use of the Boc group firmly places this building block within the realm of Boc-based synthesis strategies. The Boc group is stable to basic conditions but is readily cleaved with moderate acids like trifluoroacetic acid (TFA).[3][4] The deprotection mechanism proceeds through protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[3] This acid-lability makes it orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[2]

  • The Aromatic Scaffold: Unlike a typical aliphatic amino acid, the backbone is a rigid phenyl ring. Incorporating such structures into a peptide or small molecule chain introduces significant conformational constraint. This rigidity can be a powerful tool in drug design to lock a molecule into a specific bioactive conformation, potentially increasing binding affinity and reducing entropic penalties upon binding to a target.

  • The Influence of Dimethyl Substitution: The two methyl groups at the 4- and 5-positions are the most defining feature. However, the critical interaction is the steric clash between the amino group at position 2 and the adjacent carboxyl group, a phenomenon exacerbated by substitution on the ring. This is a classic example of the ortho effect .[5] Bulky groups ortho to a carboxylic acid on a benzene ring can force the carboxyl group to twist out of the plane of the ring, disrupting π-conjugation.[5] This steric hindrance has two major consequences:

    • Increased Acidity: By disrupting resonance stabilization between the ring and the carboxyl group, the acidity of the benzoic acid can increase. Studies on methyl-substituted benzoic acids have quantified these steric effects.[6][7]

    • Reduced Reactivity: The steric bulk surrounding both the amino and carboxyl groups significantly hinders the approach of reagents.[8] This makes amide bond formation (coupling) intrinsically more difficult compared to less substituted or non-aromatic building blocks.[9][10] This is the primary experimental challenge that a researcher must overcome when using this molecule.

Section 3: Comparative Analysis with Alternative Building Blocks

The utility of 2-Boc-amino-4,5-dimethyl-benzoic acid is best understood by comparing it to common alternatives.

Building Block CategoryExampleKey Differences from 2-Boc-amino-4,5-dimethyl-benzoic acidStrategic Implications
Standard Aliphatic (Boc) Boc-Alanine-OHScaffold: Flexible, aliphatic. Sterics: Minimal steric hindrance.Standard, predictable coupling kinetics. Used for building flexible peptide backbones.
Standard Aliphatic (Fmoc) Fmoc-Alanine-OHProtecting Group: Base-labile (Fmoc) vs. acid-labile (Boc). Scaffold: Flexible, aliphatic.Requires an Fmoc-based SPPS strategy with piperidine deprotection.[11] Milder final cleavage conditions are often possible.[12]
Sterically Hindered Aliphatic Boc-Aib-OH (α-aminoisobutyric acid)Scaffold: Aliphatic but sterically congested at the α-carbon. Conformation: Induces helical or β-turn structures.[9]Shares the challenge of difficult coupling but imparts different conformational biases (helical vs. planar rigidity).
Standard Aromatic (Boc) Boc-Phenylalanine-OHScaffold: Aromatic side chain on a flexible backbone. Sterics: Moderate hindrance from the benzyl side chain.The aromatic moiety is a side chain, not the backbone. Offers aromatic interactions without the backbone rigidity of an aminobenzoic acid.
Unsubstituted Aromatic (Boc) 2-Boc-aminobenzoic acidSterics: Lacks the dimethyl groups, resulting in significantly less steric hindrance around the reactive centers.Serves as a better control to isolate the specific impact of the dimethyl groups on reactivity and conformation.

Section 4: Data-Driven Performance Metrics & Expectations

ParameterStandard Building Block (e.g., Boc-Ala-OH)Sterically Hindered Building Block (Expected for Topic Molecule)Rationale & Causality
Coupling Time 15-60 minutes2-24 hoursSteric shielding of the carboxyl and amino groups slows the rate of nucleophilic attack, requiring longer reaction times for complete acylation.[8][10]
Coupling Reagent Standard Carbodiimides (DIC) + HOBtHigh-potency uronium/phosphonium salts (HATU, HBTU, PyAOP)Standard activators are often insufficient to overcome the high activation energy of the hindered reaction.[10] More potent reagents generate a more reactive acyl species.
Equivalents of Reagents 1.5 - 3 equivalents3 - 5 equivalents or moreA large excess of the activated amino acid is often required to drive the sluggish reaction to completion, following Le Châtelier's principle.[10]
Reaction Temperature Room TemperatureRoom Temperature to 60 °CProviding thermal energy can help overcome the activation energy barrier, though this must be balanced against the risk of racemization or side reactions.
Expected Yield >99% (in SPPS)85-95% (highly dependent on sequence)Incomplete coupling is a significant risk, leading to deletion sequences and lower purity of the crude product.[9][10]
Monitoring Ninhydrin (Kaiser) Test[15]Ninhydrin Test (may require longer heating)The Kaiser test is essential to confirm the completion of the coupling step before proceeding to the next cycle. A negative test indicates a free amine is no longer present.[15]

Section 5: Experimental Protocols and Strategic Workflows

Success with challenging building blocks hinges on robust, optimized protocols. Do not treat this molecule as a simple "drop-in" replacement for a standard amino acid.

Experimental Protocol 1: Manual Coupling of 2-Boc-amino-4,5-dimethyl-benzoic Acid in SPPS

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale. The preceding amino acid has already been deprotected, and the resin-bound free amine has been neutralized.

  • Materials:

    • Peptide-resin with N-terminal free amine (0.1 mmol)

    • 2-Boc-amino-4,5-dimethyl-benzoic acid (0.5 mmol, 5 equiv.)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.48 mmol, 4.8 equiv.)

    • DIEA (N,N-Diisopropylethylamine) (1.0 mmol, 10 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Methodology:

    • Pre-activation (The "Why"): In a separate vessel, dissolve 2-Boc-amino-4,5-dimethyl-benzoic acid (5 equiv.) and HATU (4.8 equiv.) in 2 mL of DMF. This separation of activation from the resin prevents premature side reactions on the solid support.

    • Add DIEA (10 equiv.) to the solution from Step 1. Allow to react for 2-5 minutes. The solution will typically change color. This is the activation step, forming the highly reactive acyl-uronium ester.

    • Resin Preparation: Swell the peptide-resin in DCM, then wash thoroughly with DMF (3 x 5 mL) to ensure the resin is in the correct solvent environment for the coupling reaction.

    • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution from Step 2.

    • Agitate the reaction vessel at room temperature for at least 4 hours. Agitation is critical to ensure efficient mass transport between the solution and the solid phase.

    • Monitoring for Completion: After 4 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[15]

      • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to washing.

      • If the test is positive (beads are dark blue): The coupling is incomplete. Allow the reaction to continue, checking every 2-4 hours. If the reaction stalls, a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.

    • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Experimental Protocol 2: Boc-Group Deprotection
  • Materials:

    • Peptide-resin with N-terminal Boc group

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • 5% DIEA in DCM (Neutralization solution)

  • Methodology:

    • Swell the peptide-resin in DCM for 20 minutes.

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes at room temperature. CO2 evolution may be observed.[3]

    • Drain the TFA solution. Wash the resin thoroughly with DCM (5 times) to remove residual acid.

    • Neutralize the resulting TFA salt by washing the resin with 5% DIEA in DCM (2 times, 5 minutes each) until a final wash with DCM is neutral.[16] The resin now has a free amine and is ready for the next coupling step.

Workflow & Decision-Making Diagrams

SPPS_Workflow cluster_coupling Coupling Cycle Resin Resin with Free Amine Preactivate Pre-activate Hindered AA (AA + HATU + DIEA) Couple Couple to Resin (4-24h) Preactivate->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive (Recouple) Wash2 Wash (DMF, DCM) Kaiser->Wash2 Negative Deprotect Boc Deprotection (50% TFA/DCM) Wash2->Deprotect Neutralize Neutralize (DIEA/DCM) Deprotect->Neutralize NextCycle Ready for Next Cycle Neutralize->NextCycle

Caption: SPPS workflow for coupling a sterically hindered Boc-amino acid.

Decision_Tree start Project Goal? q1 Need Backbone Rigidity? start->q1 a_flex Use Standard α-Amino Acids q1->a_flex No a_rigid Use Conformational Constraint q1->a_rigid Yes q2 Synthesis Strategy? a_fmoc Use Fmoc-Protected Building Blocks q2->a_fmoc Fmoc/tBu a_boc Use Boc-Protected Building Blocks q2->a_boc Boc/Bzl q3 Aggregation Risk? q3->a_boc No a_topic Consider 2-Boc-amino- 4,5-dimethyl-benzoic acid q3->a_topic Yes (Hydrophobic Sequence) a_rigid->q2 a_boc->q3

Caption: Decision flowchart for selecting an appropriate amino acid building block.

Conclusion

2-Boc-amino-4,5-dimethyl-benzoic acid is not a routine building block; it is a specialized tool for advanced applications. Its primary disadvantages are its high cost and the significant synthetic challenges posed by its steric hindrance, which necessitates optimized protocols, potent coupling reagents, and careful monitoring.

However, its distinct advantages make it a valuable asset in specific contexts. The rigid aromatic scaffold is a powerful feature for designing conformationally constrained peptides and peptidomimetics, a key strategy in modern drug discovery for enhancing potency and metabolic stability. Furthermore, as a component of the Boc/Bzl synthesis strategy, it may offer advantages in the synthesis of certain hydrophobic or aggregation-prone sequences where Fmoc chemistry can be problematic.[][12]

Researchers and drug developers should consider this building block when the potential benefits of its induced structural rigidity outweigh the synthetic complexities. By understanding its unique chemical personality and employing the robust experimental strategies outlined in this guide, 2-Boc-amino-4,5-dimethyl-benzoic acid can be successfully incorporated into the synthesis of novel, high-value molecules.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. [Link]

  • LifeTein. Basic Peptides synthesis introduction. [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Scienmag. Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. RSC Drug Discovery Series, 37, 85-135. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • Kulhánek, J., & Exner, O. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (6), 1397-1402. [Link]

  • Exner, O., et al. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. The Journal of Organic Chemistry, 65(25), 8548-55. [Link]

  • BloodWorks Lab. Amino Acids: Why Are They Called the 'Building Blocks of Life?'. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvation and steric hindrance in methyl-substituted benzoic acids. [Link]

  • ResearchGate. Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid | Request PDF. [Link]

  • Britannica. Amino acid - Building Blocks, Structure, Functions. [Link]

  • Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]

  • NCBI Bookshelf. Biochemistry, Essential Amino Acids. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid: A Modern Approach vs. Traditional Routes

Introduction: The Significance of Substituted Anthranilic Acids In the landscape of pharmaceutical and materials science, polysubstituted aromatic compounds are fundamental building blocks. Among these, derivatives of an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Anthranilic Acids

In the landscape of pharmaceutical and materials science, polysubstituted aromatic compounds are fundamental building blocks. Among these, derivatives of anthranilic acid (2-aminobenzoic acid) are of particular importance, serving as key intermediates in the synthesis of a wide array of bioactive molecules and functional materials. The target molecule of this guide, 2-Boc-amino-4,5-dimethyl-benzoic acid, is a valuable synthon, incorporating a protected amine and a carboxylic acid on a substituted benzene ring. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under various conditions while being readily removable under mild acidic conditions, making it ideal for multi-step synthetic campaigns.[1] The strategic placement of the methyl and carboxylic acid functionalities on the aniline core makes this molecule a versatile precursor for the development of novel therapeutics and specialized polymers.

This guide provides a comprehensive comparison of two distinct synthetic strategies for the preparation of 2-Boc-amino-4,5-dimethyl-benzoic acid. We will first detail a "traditional" multi-step approach, which relies on classical aromatic functionalization reactions. Subsequently, we will present a modern, more convergent "new" method that leverages the precision of directed ortho-metalation. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic route based on factors such as efficiency, safety, and scalability.

Method 1: The Traditional Synthesis - A Multi-Step Approach

The traditional synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid is a linear sequence that typically begins with a commercially available disubstituted benzene, such as 1,2-dimethylbenzene (o-xylene). The synthesis involves a series of classical aromatic chemistry reactions, including nitration, oxidation, reduction, and finally, protection of the amino group.

Causality Behind Experimental Choices in the Traditional Route

This synthetic strategy is rooted in well-established and predictable chemical transformations. The initial nitration of o-xylene is a standard electrophilic aromatic substitution.[2] The choice of oxidizing agent for the subsequent conversion of a methyl group to a carboxylic acid is critical to avoid degradation of the aromatic ring. The reduction of the nitro group to an amine is a common and high-yielding transformation. Finally, the Boc protection of the resulting aniline is a robust and widely used method for protecting primary and secondary amines.[1] While each step is individually straightforward, the overall sequence can be lengthy and may suffer from cumulative yield losses.

Experimental Protocol: Traditional Synthesis

Step 1: Nitration of 1,2-Dimethylbenzene to 1,2-Dimethyl-4-nitrobenzene

  • Reaction: Electrophilic aromatic substitution.

  • Procedure: To a stirred mixture of concentrated sulfuric acid (150 mL) and concentrated nitric acid (75 mL) cooled to 0 °C in an ice-salt bath, slowly add 1,2-dimethylbenzene (50 g, 0.47 mol) over 1 hour, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at 0-5 °C for 2 hours. Carefully pour the reaction mixture onto crushed ice (500 g). The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford 1,2-dimethyl-4-nitrobenzene.

  • Expected Yield: ~70-80%

Step 2: Oxidation of 1,2-Dimethyl-4-nitrobenzene to 4,5-Dimethyl-2-nitrobenzoic acid

  • Reaction: Side-chain oxidation.

  • Procedure: In a round-bottom flask equipped with a reflux condenser, suspend 1,2-dimethyl-4-nitrobenzene (30 g, 0.20 mol) in a solution of sodium dichromate (120 g, 0.40 mol) in 200 mL of water. Slowly and carefully add concentrated sulfuric acid (160 mL) with vigorous stirring. Heat the mixture to reflux for 4 hours. Cool the reaction mixture to room temperature and pour it onto ice. Filter the precipitated crude acid, wash with cold water, and recrystallize from aqueous ethanol to yield 4,5-dimethyl-2-nitrobenzoic acid.

  • Expected Yield: ~60-70%

Step 3: Reduction of 4,5-Dimethyl-2-nitrobenzoic acid to 2-Amino-4,5-dimethylbenzoic acid

  • Reaction: Catalytic hydrogenation.

  • Procedure: To a solution of 4,5-dimethyl-2-nitrobenzoic acid (20 g, 0.10 mol) in 200 mL of ethanol in a Parr hydrogenation apparatus, add 10% Palladium on charcoal (1.0 g). Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Evaporate the solvent under reduced pressure to obtain 2-amino-4,5-dimethylbenzoic acid.

  • Expected Yield: >90%

Step 4: Boc Protection of 2-Amino-4,5-dimethylbenzoic acid

  • Reaction: N-acylation.

  • Procedure: Dissolve 2-amino-4,5-dimethylbenzoic acid (16.5 g, 0.10 mol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL). Add triethylamine (21 mL, 0.15 mol) and stir the solution at room temperature. To this solution, add di-tert-butyl dicarbonate (Boc)₂O (24 g, 0.11 mol) portion-wise over 30 minutes. Stir the reaction mixture at room temperature for 12-16 hours. Remove the 1,4-dioxane under reduced pressure. Dilute the aqueous residue with water (100 mL) and wash with ethyl acetate (2 x 50 mL). Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 2-Boc-amino-4,5-dimethyl-benzoic acid.

  • Expected Yield: ~85-95%

Method 2: The New Synthetic Method - A Convergent Approach via Directed ortho-Metalation

The new synthetic method for 2-Boc-amino-4,5-dimethyl-benzoic acid is a more convergent and regioselective approach that begins with the commercially available 3,4-dimethylaniline. This strategy utilizes the powerful technique of directed ortho-metalation (DoM), where a functional group directs the deprotonation of the adjacent ortho position.[3][4][5]

Causality Behind Experimental Choices in the New Method

The cornerstone of this modern approach is the use of the Boc-protected amino group as a directed metalation group (DMG). The Boc group effectively coordinates with an organolithium base, facilitating the regioselective deprotonation of the ortho C-H bond.[6] This circumvents the need for the often harsh and less selective nitration and oxidation steps of the traditional route. The subsequent carboxylation of the lithiated intermediate with carbon dioxide is a highly efficient method for introducing the carboxylic acid functionality. This two-step sequence from a readily available starting material significantly shortens the synthesis and often leads to a higher overall yield.

Experimental Protocol: New Synthetic Method

Step 1: Boc Protection of 3,4-Dimethylaniline

  • Reaction: N-acylation.

  • Procedure: To a solution of 3,4-dimethylaniline (24.2 g, 0.20 mol) in tetrahydrofuran (THF, 200 mL), add di-tert-butyl dicarbonate (Boc)₂O (48.0 g, 0.22 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.24 g, 2 mmol). Stir the reaction mixture at room temperature for 4-6 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give tert-butyl (3,4-dimethylphenyl)carbamate.

  • Expected Yield: >95%

Step 2: Directed ortho-Metalation and Carboxylation of tert-Butyl (3,4-dimethylphenyl)carbamate

  • Reaction: Directed ortho-lithiation followed by carboxylation.

  • Procedure: (Strictly under anhydrous and inert atmosphere) To a solution of tert-butyl (3,4-dimethylphenyl)carbamate (22.1 g, 0.10 mol) in dry THF (200 mL) at -78 °C under an argon atmosphere, add sec-butyllithium (1.4 M in cyclohexane, 150 mL, 0.21 mol) dropwise over 30 minutes. Stir the resulting solution at -78 °C for 2 hours. Bubble dry carbon dioxide gas through the solution for 1 hour, then allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and extract with 1M NaOH solution (3 x 50 mL). Acidify the combined aqueous extracts to pH 2-3 with concentrated HCl at 0 °C. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford 2-Boc-amino-4,5-dimethyl-benzoic acid.

  • Expected Yield: ~70-80%

Comparative Analysis

FeatureTraditional MethodNew Method (Directed ortho-Metalation)
Starting Material 1,2-Dimethylbenzene3,4-Dimethylaniline
Number of Steps 42
Overall Yield (estimated) 25-40%65-75%
Reagents & Conditions Harsh (conc. acids, strong oxidants)Milder (organolithium base at low temp.)
Regioselectivity Potentially problematic in nitrationExcellent, controlled by the DMG
Safety Considerations Use of highly corrosive and oxidizing acids.[7][8][9][10][11]Requires handling of pyrophoric organolithium reagents.[12][13][14][15][16]
Scalability Each step requires individual optimization for scale-up.Potentially more amenable to scale-up due to fewer steps.

Visualization of Synthetic Workflows

Traditional Synthetic Workflow

Traditional_Synthesis A 1,2-Dimethylbenzene B 1,2-Dimethyl-4-nitrobenzene A->B HNO₃, H₂SO₄ C 4,5-Dimethyl-2-nitrobenzoic acid B->C Na₂Cr₂O₇, H₂SO₄ D 2-Amino-4,5-dimethylbenzoic acid C->D H₂, Pd/C E 2-Boc-amino-4,5-dimethyl-benzoic acid D->E (Boc)₂O, Et₃N

Caption: Workflow for the traditional synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid.

New Synthetic Workflow

New_Synthesis A 3,4-Dimethylaniline B tert-Butyl (3,4-dimethylphenyl)carbamate A->B (Boc)₂O, DMAP C 2-Boc-amino-4,5-dimethyl-benzoic acid B->C 1. s-BuLi, THF, -78°C 2. CO₂

Caption: Workflow for the new synthesis via directed ortho-metalation.

Conclusion and Future Outlook

This guide has presented a detailed comparison of a traditional and a modern synthetic route to 2-Boc-amino-4,5-dimethyl-benzoic acid. The traditional method, while employing well-understood reactions, is a lengthy, multi-step process with a lower overall yield. In contrast, the new method, utilizing directed ortho-metalation, offers a significantly more efficient and convergent synthesis. The high regioselectivity and reduced number of steps make the DoM approach a more attractive option for the laboratory-scale synthesis of this valuable building block.

For industrial applications, the choice of method would require careful consideration of factors such as the cost and availability of starting materials and reagents, as well as the safety and environmental impact of each process. While the handling of pyrophoric organolithium reagents in the new method requires stringent safety protocols, the hazards associated with the use of large quantities of strong acids and oxidizing agents in the traditional route are also significant.[7][8][9][10][11][12][13][14][15][16]

The continued development of more robust and user-friendly directed metalation reagents and conditions will likely further enhance the appeal of modern synthetic strategies for the preparation of complex aromatic molecules. It is the responsibility of the modern chemist to critically evaluate both established and emerging synthetic methodologies to identify the most efficient, safe, and sustainable path to valuable chemical targets.

References

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  • Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. (n.d.). Proceedings.
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  • Improved Protocol for Alkaline Nitrobenzene Oxidation of Woody and Non-Woody Biomass. (2014, September 25).
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  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
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  • The equation for the nitartion reaction of 1,2-dimethylbenzene should be. (2024, February 21). Filo.
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  • How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid? (2024, January 22). Guidechem.
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  • The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. (n.d.). Benchchem.
  • Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. (n.d.).
  • Nitration and arom
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Sources

Validation

A Comparative Guide to the Biological Activity of 2-Boc-amino-4,5-dimethyl-benzoic Acid Isomers: A Research Proposal

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7]...

Author: BenchChem Technical Support Team. Date: January 2026

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7] The introduction of an amino group and its protection with a tert-butyloxycarbonyl (Boc) group, along with methyl substitutions on the benzene ring, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[1] The positional isomerism of these substituents is expected to play a critical role in determining the biological activity profile of each compound.

This guide will focus on the following potential isomers of Boc-amino-dimethyl-benzoic acid, considering the substitution pattern of the methyl and Boc-amino groups on the benzoic acid core:

  • Isomer 1: 2-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid

  • Isomer 2: 3-(tert-butoxycarbonylamino)-4,5-dimethylbenzoic acid

  • Isomer 3: 4-(tert-butoxycarbonylamino)-2,3-dimethylbenzoic acid

  • Isomer 4: 5-(tert-butoxycarbonylamino)-2,3-dimethylbenzoic acid

  • Isomer 5: 6-(tert-butoxycarbonylamino)-2,3-dimethylbenzoic acid

Rationale for Biological Evaluation: Hypothesized Activities

Based on the known biological activities of structurally related aminobenzoic acid derivatives, we hypothesize that the isomers of 2-Boc-amino-4,5-dimethyl-benzoic acid may possess anticancer, antimicrobial, and anti-inflammatory properties.

  • Anticancer Activity: Benzoic acid derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of histone deacetylases (HDACs) and receptor tyrosine kinases.[3][8][9] The lipophilicity and steric hindrance introduced by the Boc group and methyl substituents could influence the binding affinity of these isomers to the active sites of cancer-related enzymes.

  • Antimicrobial Activity: Aminobenzoic acid derivatives are known to interfere with microbial metabolic pathways.[1][10] For instance, they can act as analogs of para-aminobenzoic acid (PABA), a crucial component in the folate synthesis pathway of many bacteria.[1] The specific substitution pattern of the isomers will likely affect their uptake and inhibitory action on microbial enzymes.

  • Anti-inflammatory Activity: Substituted benzoic acids have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways.[4][5][11] The electronic and steric properties of the isomers could dictate their potential as anti-inflammatory agents.

Proposed Experimental Workflow

To systematically evaluate the biological activities of the synthesized isomers, a multi-tiered screening approach is recommended. This workflow ensures a comprehensive assessment, from initial broad-spectrum activity to more detailed mechanistic studies for the most promising candidates.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Studies synthesis Synthesis of Isomers 1-5 characterization Purity & Structural Verification (NMR, MS, HPLC) synthesis->characterization anticancer Anticancer Screening (MTT Assay on Cancer Cell Lines) characterization->anticancer antimicrobial Antimicrobial Screening (MIC/MBC Assays) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) characterization->anti_inflammatory hit_selection Hit Identification & Selection anticancer->hit_selection antimicrobial->hit_selection anti_inflammatory->hit_selection dose_response Dose-Response & IC50/EC50 Determination hit_selection->dose_response dose_response->anti_inflammatory mechanism_anticancer Mechanism of Action (Anticancer) (e.g., HDAC inhibition, Apoptosis Assay) dose_response->mechanism_anticancer mechanism_antimicrobial Mechanism of Action (Antimicrobial) (e.g., Folate Pathway Inhibition) dose_response->mechanism_antimicrobial mechanism_anti_inflammatory Mechanism of Action (Anti-inflammatory) (e.g., Cytokine Profiling) sar_analysis cluster_structure Structural Features cluster_activity Biological Activity substituent_position Position of Boc-amino & Methyl Groups lipophilicity Lipophilicity (LogP) substituent_position->lipophilicity steric_hindrance Steric Hindrance substituent_position->steric_hindrance electronic_effects Electronic Effects (Hammett parameters) substituent_position->electronic_effects potency Potency (IC50/MIC) lipophilicity->potency steric_hindrance->potency electronic_effects->potency selectivity Selectivity (e.g., COX-2 vs COX-1) potency->selectivity mechanism Mechanism of Action selectivity->mechanism

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Boc-amino-4,5-dimethyl-benzoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to verify the structure of 2-Boc-amino-4,5-dimethyl-benzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and organic synthesis. By examining the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will demonstrate how these techniques synergistically provide a comprehensive and trustworthy structural elucidation.

The Imperative of Multi-faceted Structural Verification

In the synthesis of complex organic molecules, relying on a single analytical technique for structural confirmation can be misleading. Each spectroscopic method probes different aspects of a molecule's constitution. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern.[1][2] A consolidated approach, leveraging the strengths of each technique, is therefore essential for irrefutable structural assignment.

Analytical Workflow: A Synergistic Approach

The structural confirmation of 2-Boc-amino-4,5-dimethyl-benzoic acid follows a logical workflow, where the results from each spectroscopic analysis build upon and corroborate the others. This integrated approach ensures a high degree of confidence in the final structural assignment.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid MS Mass Spectrometry (MS) Synthesis->MS Molecular Weight IR Infrared (IR) Spectroscopy Synthesis->IR Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR C-H Framework Confirmation Unambiguous Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Workflow for the structural confirmation of 2-Boc-amino-4,5-dimethyl-benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the chemical environment of each proton and carbon atom.[3][4]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The predicted ¹H NMR spectrum of 2-Boc-amino-4,5-dimethyl-benzoic acid provides key insights into its structure. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H
Amine (-NH)~8.5 - 9.5Singlet (broad)1H
Aromatic (H-6)~7.8Singlet1H
Aromatic (H-3)~7.2Singlet1H
Methyl (-CH₃ at C-5)~2.3Singlet3H
Methyl (-CH₃ at C-4)~2.2Singlet3H
Boc (-C(CH₃)₃)~1.5Singlet9H

Note: Predicted data was generated using online NMR prediction tools.[5][6][7][8]

The broad singlets for the carboxylic acid and amine protons are characteristic and are due to hydrogen bonding and chemical exchange. The two singlets in the aromatic region confirm the 1,2,4,5-tetrasubstituted pattern of the benzene ring. The two distinct singlets for the methyl groups on the ring and the single peak for the nine equivalent protons of the Boc group are also clearly identifiable.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~170
Boc Carbonyl (-C=O)~153
Aromatic (C-2)~140
Aromatic (C-4)~138
Aromatic (C-5)~135
Aromatic (C-1)~125
Aromatic (C-6)~120
Aromatic (C-3)~118
Boc Quaternary Carbon (-C(CH₃)₃)~80
Boc Methyl Carbons (-C(CH₃)₃)~28
Methyl Carbon (-CH₃ at C-5)~20
Methyl Carbon (-CH₃ at C-4)~19

Note: Predicted data was generated using online NMR prediction tools.[6][9]

The downfield shifts of the carboxylic acid and Boc carbonyl carbons are characteristic. The six distinct signals in the aromatic region further confirm the substitution pattern. The signals for the Boc group's quaternary and methyl carbons, as well as the two methyl groups on the aromatic ring, are also in their expected regions.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] The IR spectrum of 2-Boc-amino-4,5-dimethyl-benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)
Aromatic C-HC-H stretch3100 - 3000
Alkyl C-HC-H stretch2980 - 2850
Carbamate C=OC=O stretch1725 - 1705
Carboxylic Acid C=OC=O stretch1710 - 1680
Aromatic C=CC=C stretch1600 - 1450
Carbamate C-NC-N stretch1250 - 1200
Carboxylic Acid C-OC-O stretch1320 - 1210

The very broad O-H stretch of the carboxylic acid is a key diagnostic feature. The two distinct C=O stretching bands for the carbamate and the carboxylic acid are also expected to be prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[1][2] For 2-Boc-amino-4,5-dimethyl-benzoic acid (C₁₆H₂₃NO₄), the expected molecular weight is 293.16 g/mol .

Expected Fragmentation Pattern

The Boc protecting group is known to undergo characteristic fragmentation in the mass spectrometer. The primary fragmentation pathways involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[11]

fragmentation M [M+H]⁺ m/z = 294 M_minus_56 [M+H - C₄H₈]⁺ m/z = 238 M->M_minus_56 - 56 Da (isobutylene) M_minus_100 [M+H - Boc]⁺ m/z = 194 M->M_minus_100 - 100 Da (Boc group)

Caption: Predicted major fragmentation pathways for 2-Boc-amino-4,5-dimethyl-benzoic acid in ESI-MS.

The observation of a protonated molecular ion at m/z 294, along with fragment ions at m/z 238 and 194, would provide strong evidence for the presence of the Boc-protected amino benzoic acid structure. Further fragmentation of the aromatic ring can also occur, providing additional structural information.[12][13]

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[14]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds.[4][15]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals.[16][17][18]

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[19][20]

  • Sample Preparation (KBr Pellet):

    • Grind a few milligrams of the sample with anhydrous KBr in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[21][22]

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.[23][24][25]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal intensity of the molecular ion.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Acquire the product ion spectrum to observe the fragment ions.[26][27][28][29]

Conclusion

The structural confirmation of 2-Boc-amino-4,5-dimethyl-benzoic acid is unequivocally achieved through the complementary data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for structural elucidation. This guide has outlined the expected spectroscopic features, provided detailed experimental protocols, and demonstrated the logical workflow for the comprehensive analysis of this and similar molecules, thereby upholding the principles of scientific integrity and trustworthiness in research and development.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magn Reson Chem.[Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.[Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022). PubMed.[Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.[Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry.[Link]

  • IR: carboxylic acids. University of Calgary.[Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018). PubMed Central.[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.[Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.[Link]

  • APPENDIX 2. MIT OpenCourseWare.[Link]

  • 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. (1984). R Discovery.[Link]

  • Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. (2018). ACS Publications.[Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford.[Link]

  • 13-C NMR Protocol for beginners AV-400. University of Missouri-St. Louis.[Link]

  • 1H NMR Protocol for Beginners DRX-400. University of Missouri-St. Louis.[Link]

  • Stepbystep procedure for NMR data acquisition. UT Health San Antonio.[Link]

  • Sample preparation for FT-IR. University of California, Irvine.[Link]

  • Sample Preparation for FTIR Analysis. Drawell.[Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.[Link]

  • A User Guide to Modern NMR Experiments. University of Oxford.[Link]

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  • Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison.[Link]

  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd.[Link]

  • Fragmentation Mechanisms. Michigan State University.[Link]

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato.[Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube.[Link]

  • Electrospray Ionization (ESI) Instructions. Rutgers University-Newark.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[Link]

  • mass spectra - fragmentation patterns. Chemguide.[Link]

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  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate.[Link]

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  • Predict 1H proton NMR spectra. NMRDB.org.[Link]

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Validation

A Comparative Guide to the Cost-Effective Synthesis of 2-Boc-amino-4,5-dimethyl-benzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among these, 2-Boc-amino-4,5-dimethyl-benzoic acid stands as a valuable building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities is a cornerstone of innovation. Among these, 2-Boc-amino-4,5-dimethyl-benzoic acid stands as a valuable building block, its structure lending itself to the creation of a diverse array of therapeutic candidates. The economic viability of synthesizing such intermediates is a critical factor in the progression of a drug discovery pipeline. This guide provides an in-depth, objective comparison of different synthesis routes to 2-Boc-amino-4,5-dimethyl-benzoic acid, focusing on cost-effectiveness, experimental robustness, and scalability.

The synthesis of this target molecule is logically dissected into two primary stages: the construction of the core aminobenzoic acid structure, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety. This guide will explore two plausible pathways for the synthesis of the key intermediate, 2-amino-4,5-dimethylbenzoic acid, and a standardized, highly efficient method for the subsequent Boc protection.

Strategic Synthesis Pathways to 2-amino-4,5-dimethylbenzoic acid

The journey to our target molecule begins with the strategic synthesis of its immediate precursor, 2-amino-4,5-dimethylbenzoic acid. Two primary routes, commencing from readily available starting materials, present themselves as the most logical approaches: one starting from 1,2,4-trimethylbenzene (pseudocumene) and the other from 3,4-dimethylaniline.

Route 1: Synthesis from 1,2,4-Trimethylbenzene

This pathway leverages the inexpensive and industrially available hydrocarbon, 1,2,4-trimethylbenzene. The core strategy involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Experimental Workflow for Route 1

Caption: Workflow for the synthesis of 2-amino-4,5-dimethylbenzoic acid from 1,2,4-trimethylbenzene.

Step 1a: Friedel-Crafts Acylation of 1,2,4-Trimethylbenzene

The initial step involves the acylation of 1,2,4-trimethylbenzene to introduce a carbonyl group, which will be subsequently converted into the carboxylic acid. The use of oxalyl chloride in a Friedel-Crafts reaction is a well-established method for this transformation.

  • Procedure: To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), a solution of 1,2,4-trimethylbenzene and oxalyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice-water and the product, 2-acetyl-1,4-dimethylbenzene, is extracted.

  • Causality: The Lewis acid catalyst, aluminum chloride, activates the oxalyl chloride, facilitating the electrophilic attack on the electron-rich aromatic ring of 1,2,4-trimethylbenzene. The acylation occurs preferentially at the position flanked by two methyl groups due to steric hindrance at other positions.

Step 1b: Haloform Reaction to Form 2,4-Dimethylbenzoic Acid

The newly introduced acetyl group is then converted to a carboxylic acid via the haloform reaction.

  • Procedure: The 2-acetyl-1,4-dimethylbenzene is treated with a solution of sodium hydroxide and bromine (or sodium hypobromite). The reaction mixture is heated, and upon completion, the solution is acidified to precipitate the 2,4-dimethylbenzoic acid.

  • Causality: The methyl ketone is exhaustively halogenated at the alpha-carbon in the presence of a base. The resulting trihalomethyl ketone is then cleaved by hydroxide to yield the carboxylate and a haloform (e.g., bromoform).

Step 1c: Nitration of 2,4-Dimethylbenzoic Acid

The next crucial step is the regioselective introduction of a nitro group.

  • Procedure: 2,4-Dimethylbenzoic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature. The reaction is monitored until the starting material is consumed, and then the mixture is poured onto ice to precipitate the nitrated product.

  • Causality: The carboxylic acid group is a meta-director, and the methyl groups are ortho, para-directors. The directing effects of these groups and steric considerations favor the introduction of the nitro group at the 5-position, yielding 2-nitro-4,5-dimethylbenzoic acid.

Step 1d: Reduction of the Nitro Group

The final step in this route is the reduction of the nitro group to an amine.

  • Procedure: The 2-nitro-4,5-dimethylbenzoic acid is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. Alternatively, metal/acid reductions (e.g., Sn/HCl) can be employed.

  • Causality: The nitro group is readily reduced to an amino group under these standard conditions, yielding the desired 2-amino-4,5-dimethylbenzoic acid.

Route 2: Synthesis from 3,4-Dimethylaniline

This alternative route begins with a commercially available substituted aniline, 3,4-dimethylaniline, and aims to introduce the carboxylic acid group at the ortho position.

Experimental Workflow for Route 2

Caption: Workflow for the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethylaniline.

Step 2a: Diazotization of 3,4-Dimethylaniline

The synthesis commences with the conversion of the amino group of 3,4-dimethylaniline into a diazonium salt, a versatile intermediate.

  • Procedure: 3,4-Dimethylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.

  • Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This group is an excellent leaving group, which is key for the subsequent substitution reaction.

Step 2b: Sandmeyer Reaction to Introduce a Cyano Group

The diazonium salt is then subjected to a Sandmeyer reaction to introduce a cyano group, which will be later hydrolyzed to the carboxylic acid.

  • Procedure: The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The reaction is typically warmed to facilitate the displacement of the diazonium group.

  • Causality: The Sandmeyer reaction is a well-established method for the substitution of an aromatic diazonium group with a nucleophile, in this case, a cyanide ion, catalyzed by copper(I) salts.

Step 2c: Hydrolysis of the Cyano Group

The final step in this route is the hydrolysis of the nitrile to a carboxylic acid.

  • Procedure: The 2-cyano-4,5-dimethylbenzene is heated under reflux with a strong base (e.g., sodium hydroxide) in an aqueous or alcoholic solution. The reaction is continued until the evolution of ammonia ceases. The reaction mixture is then acidified to precipitate the 2-amino-4,5-dimethylbenzoic acid.

  • Causality: The nitrile group is hydrolyzed under basic conditions, first to an amide and then to the carboxylate salt. Acidification protonates the carboxylate and the amino group to yield the final product.

Boc Protection: The Final Step

Regardless of the route taken to synthesize the aminobenzoic acid intermediate, the final step is the protection of the amino group. The use of di-tert-butyl dicarbonate (Boc anhydride) is the most common and efficient method for this transformation.

Experimental Workflow for Boc Protection

Caption: General workflow for the Boc protection of 2-amino-4,5-dimethylbenzoic acid.

Standard Protocol for Boc Protection:
  • Procedure: 2-Amino-4,5-dimethylbenzoic acid is dissolved in a suitable solvent mixture, such as dioxane and water. A base, typically sodium hydroxide or triethylamine, is added to deprotonate the amino group and the carboxylic acid. Di-tert-butyl dicarbonate is then added, and the reaction is stirred at room temperature until completion. After an acidic workup to neutralize the excess base and protonate the carboxylic acid, the product is extracted and purified.

  • Causality: The deprotonated amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting intermediate collapses, leading to the formation of the stable Boc-protected amine.

Cost-Effectiveness Analysis

To provide a clear comparison of the two proposed routes, a cost analysis is presented below. The costs are estimated based on current market prices for the starting materials and key reagents. The overall yield for each multi-step synthesis is a critical factor in determining the final cost per gram of the product.

Table 1: Estimated Reagent Costs and Overall Yields

Route Starting Material Starting Material Cost (per mole) Key Reagents Estimated Overall Yield
1 1,2,4-Trimethylbenzene~$15 - $25Oxalyl chloride, AlCl₃, NaOH, Br₂, HNO₃, H₂SO₄, Pd/C30-40%
2 3,4-Dimethylaniline~$40 - $60NaNO₂, HCl, CuCN, NaOH50-60%

Table 2: Comparative Cost-Effectiveness

Route Number of Steps Complexity & Safety Considerations Estimated Cost per Gram of Intermediate Overall Cost-Effectiveness
1 4Friedel-Crafts acylation requires anhydrous conditions. Nitration with mixed acid is highly exothermic and requires careful temperature control. Use of bromine requires caution.Lower starting material cost, but more steps and potentially lower overall yield can increase the final cost.Potentially more cost-effective at a very large scale if yields can be optimized.
2 3Diazotization requires low temperatures. The Sandmeyer reaction uses toxic cyanide reagents and requires careful handling and waste disposal.Higher starting material cost, but fewer steps and a potentially higher overall yield can lead to a lower final cost.Likely more cost-effective and efficient for laboratory and pilot-scale synthesis.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of 2-amino-4,5-dimethylbenzoic acid.

Route 1 , starting from the inexpensive 1,2,4-trimethylbenzene, is attractive from a raw material cost perspective. However, it involves more synthetic steps, some of which require stringent reaction conditions (anhydrous Friedel-Crafts, strongly acidic nitration). The overall yield is likely to be lower than Route 2, which can offset the initial cost advantage of the starting material. This route may be more suitable for large-scale industrial production where process optimization can maximize yields and minimize costs.

Route 2 , commencing with 3,4-dimethylaniline, is a more direct and potentially higher-yielding pathway. Although the starting material is more expensive, the reduced number of steps and milder reaction conditions for some steps (diazotization and hydrolysis) make it a more practical and likely more cost-effective choice for laboratory-scale and early-stage process development. The primary drawback is the use of highly toxic cyanide in the Sandmeyer reaction, which necessitates appropriate safety infrastructure and handling protocols.

For research and early drug development settings, Route 2 is recommended as the more efficient and predictable pathway to 2-amino-4,5-dimethylbenzoic acid, despite the higher initial cost of the starting material. Its higher overall yield and fewer synthetic operations are likely to result in a lower final cost per gram of the desired intermediate, coupled with a faster delivery of the material.

The final Boc protection step is a standard and high-yielding transformation that will have a similar cost impact on the final product regardless of the route chosen for the synthesis of the aminobenzoic acid precursor.

References

  • Friedel-Crafts Acylation: Taber, D. F.; Sethuraman, M. R. J. Org. Chem.2000 , 65 (1), 254–255. [Link]

  • Haloform Reaction: Fuson, R. C.; Bull, B. A. Chem. Rev.1934 , 15 (3), 275–309. [Link]

  • Aromatic Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. Wiley-VCH, 1989.
  • Reduction of Nitro Compounds: Rylander, P. N.
  • Sandmeyer Reaction: Galli, C. Chem. Rev.1988 , 88 (5), 765–792. [Link]

  • Boc Protection of Amines: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
Validation

A Comparative Guide to the Structure-Activity Relationships of 2-Boc-amino-4,5-dimethyl-benzoic Acid Analogs as Anti-Inflammatory Agents

Introduction: The Therapeutic Potential of N-Acyl Anthranilic Acids Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the basis for a number of clinically significant dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Acyl Anthranilic Acids

Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the basis for a number of clinically significant drugs.[1] The N-acyl anthranilic acid framework, in particular, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including mefenamic acid and meclofenamic acid.[2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structure-activity relationship (SAR) of these molecules is finely tuned, with substitutions on both the anthranilic acid core and the N-aryl ring significantly influencing potency and selectivity.[2][3]

This guide focuses on the structure-activity relationships of a specific subclass: analogs of 2-Boc-amino-4,5-dimethyl-benzoic acid. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position offers a synthetically versatile handle for creating diverse libraries of N-acyl derivatives. The 4,5-dimethyl substitution pattern on the aromatic ring provides a specific lipophilic and electronic environment that can be systematically explored to understand its impact on biological activity. By comparing a series of rationally designed analogs, we can elucidate the key structural features that govern their anti-inflammatory potential. This guide will provide an in-depth analysis of their synthesis, comparative biological activity, and the experimental protocols necessary for their evaluation, aimed at researchers and professionals in drug discovery and development.

Synthetic Strategy: A Modular Approach to Analog Synthesis

The synthesis of 2-Boc-amino-4,5-dimethyl-benzoic acid and its analogs can be approached in a modular fashion, allowing for the systematic variation of different structural components. The general synthetic pathway involves two key stages: the preparation of the core 2-amino-4,5-dimethylbenzoic acid and its subsequent N-acylation.

Synthesis of the Core Scaffold

The starting material, 2-amino-4,5-dimethylbenzoic acid, can be prepared via several established routes. One common method involves the reduction of a corresponding nitrobenzoic acid precursor.

N-Acylation and Diversification

With the core scaffold in hand, the 2-amino group can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This Boc-protected intermediate serves as a key building block for further diversification. While the Boc group itself can be considered one of the "analogs" in an SAR study, it is more commonly used as a protecting group to facilitate other modifications or as a simple N-acyl substituent for baseline activity measurement. For the purpose of this guide, we will consider the Boc group as one of the N-acyl moieties in our comparative analysis.

Further analogs can be synthesized by first deprotecting the Boc group under acidic conditions and then acylating the free amine with a variety of acyl chlorides or by amide coupling reactions with different carboxylic acids. This allows for the introduction of a wide range of substituents at the N-acyl position.

G cluster_0 Core Synthesis cluster_1 N-Acylation cluster_2 Analog Diversification Start 4,5-Dimethyl-2-nitrobenzoic Acid Core 2-Amino-4,5-dimethylbenzoic Acid Start->Core Reduction (e.g., H₂, Pd/C) Boc_Protect 2-Boc-amino-4,5-dimethylbenzoic Acid Core->Boc_Protect (Boc)₂O, Base Deprotect Deprotection Boc_Protect->Deprotect Acid (e.g., TFA) Analogs N-Acyl Analogs Deprotect->Analogs R-COCl or R-COOH, Coupling Agent G cluster_0 SAR of N-Acyl Group A Boc (1a) 35% Inhibition B Benzoyl (1c) 45% Inhibition A->B Aromatic group increases activity C 4-Cl-Benzoyl (1d) 58% Inhibition B->C Electron-withdrawing group enhances activity D 4-MeO-Benzoyl (1e) 40% Inhibition B->D Electron-donating group slightly decreases activity

Caption: Relationship between N-acyl substitution and anti-inflammatory activity.

Impact of Phenyl Ring Substitution

To understand the role of the 4,5-dimethyl substitution, we can compare our lead compound (1d ) with analogs where these methyl groups are removed or replaced.

Compound IDAnthranilic Acid Core% Inhibition of Paw Edema @ 4h (50 mg/kg)IC₅₀ (MTT Assay, µM)
1d 2-(4-Chlorobenzoylamino)-4,5-dimethylbenzoic acid58 ± 572
2a 2-(4-Chlorobenzoylamino)benzoic acid42 ± 6> 100
2b 2-(4-Chlorobenzoylamino)-4,5-dichlorobenzoic acid65 ± 455

Analysis:

  • Removal of the 4,5-dimethyl groups (2a ) leads to a significant drop in activity compared to 1d . This suggests that the lipophilic and/or electron-donating nature of the methyl groups contributes favorably to the binding and overall activity.

  • Replacing the methyl groups with electron-withdrawing chloro groups (2b ) further enhances the anti-inflammatory activity. This highlights the complex interplay of electronic and steric factors on the anthranilic acid ring. While beyond the scope of this guide, this observation would warrant further investigation into the specific interactions with the target protein.

Experimental Protocols

Protocol 1: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Oral gavage needles

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, standard drug, and test compound groups.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Administer the vehicle, standard drug, or test compounds orally.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).

  • Calculate the edema volume (Vₑ) as Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

Protocol 2: MTT Cytotoxicity Assay

[4][5] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well culture plates

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for another 24 or 48 hours.

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The structure-activity relationship studies of 2-Boc-amino-4,5-dimethyl-benzoic acid analogs reveal key insights into the design of novel anti-inflammatory agents. The N-acyl group is a critical determinant of activity, with N-aroyl derivatives showing superior potency to simple aliphatic acyl groups. Furthermore, electronic effects play a significant role, as demonstrated by the enhanced activity of analogs bearing electron-withdrawing substituents on the N-benzoyl ring. The 4,5-dimethyl substitution pattern on the core anthranilic acid ring also appears to be beneficial for activity compared to the unsubstituted parent structure. The low in vitro cytotoxicity of the lead compounds suggests a favorable safety profile. This guide provides a foundational framework for the rational design and evaluation of this promising class of compounds, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. Further optimization of this scaffold could lead to the development of potent and selective anti-inflammatory drug candidates.

References

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. Arzneimittelforschung, 33(4A), 621–627. ([Link])

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  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & pharmaceutical bulletin, 59(2), 215–224. ([Link])

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  • ScholarWorks@GVSU. (n.d.). Discovering Antibiotic Activity of Anthranilic Acid Derivatives. ([Link])

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  • Conflant, A., Lhermitte, M., Plet, A., Quémard, A., & Flipo, M. (2021). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Molecules (Basel, Switzerland), 26(11), 3121. ([Link])

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  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. ([Link])

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Comparative

A Head-to-Head Comparison of Kinase Inhibitors Derived from Different Aminobenzoic Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, the aminobenzoic acid scaffold represents a privileged structure in the design of targeted kinase inhibitors. The seemingly subtle shift in the amino group...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the aminobenzoic acid scaffold represents a privileged structure in the design of targeted kinase inhibitors. The seemingly subtle shift in the amino group's position on the benzoic acid ring—ortho (2-), meta (3-), and para (4-)—can profoundly influence a molecule's three-dimensional conformation, its interaction with the target kinase, and ultimately its potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, head-to-head comparison of kinase inhibitors derived from these three aminobenzoic acid isomers, supported by experimental data and detailed protocols to empower your own research endeavors.

The Critical Role of Isomeric Variation in Kinase Inhibitor Design

The isomeric form of the aminobenzoic acid core is not a trivial choice; it is a critical design element that dictates the vector and trajectory of substituents, influencing how the inhibitor fits into the ATP-binding pocket of a kinase. The ortho, meta, and para positions of the amino group relative to the carboxylic acid (or a derivative thereof) create distinct geometric constraints and opportunities for hydrogen bonding and other non-covalent interactions with the kinase.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxylic acid groups in anthranilic acid can lead to intramolecular hydrogen bonding, which can pre-organize the molecule into a specific conformation. This can be advantageous for binding to certain kinase targets. Derivatives of anthranilic acid have been explored as inhibitors of various kinases, including those in the mitogen-activated protein kinase (MAPK) pathway.[1][2][3]

  • 3-Aminobenzoic Acid (m-Aminobenzoic Acid): The meta-substitution pattern provides a different spatial arrangement of the functional groups, which can be optimal for spanning different regions of the kinase active site. While less commonly employed as a starting point compared to its ortho and para isomers, derivatives of 3-aminobenzoic acid have been investigated for their therapeutic potential.

  • 4-Aminobenzoic Acid (p-Aminobenzoic Acid or PABA): The para-substitution pattern allows for the greatest separation between the amino and carboxylic acid moieties, often enabling these groups to interact with distinct regions of the target protein.[4] This linear arrangement is a common feature in many successful kinase inhibitors, including those targeting vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases.[4][5]

The following sections will delve into specific examples of kinase inhibitors derived from each of these scaffolds, presenting a comparative analysis of their performance.

Comparative Analysis of Kinase Inhibitors

Kinase Inhibitors Derived from 2-Aminobenzoic Acid (Anthranilic Acid)

Anthranilic acid derivatives have shown promise as scaffolds for inhibitors of several kinase families. Their unique conformational properties can be leveraged to achieve high potency and selectivity.

One notable example is the development of analogues of the multi-kinase inhibitor Sorafenib . Researchers have used 2-aminobenzoic acid as a starting material to synthesize novel sorafenib analogues with antitumor activities.[6][7] In these analogues, the anthranilic acid core serves as a key building block to which other functional groups are attached to mimic the overall structure of sorafenib and interact with its target kinases.

Table 1: Performance of a Sorafenib Analogue Derived from 2-Aminobenzoic Acid

CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
Sorafenib Analogue (example)Raf kinases, VEGFR, PDGFRHepG2 (Liver Cancer)Varies based on specific analogue[6][7]

Note: Specific IC50 values for a single, representative 2-aminobenzoic acid-derived sorafenib analogue are not detailed in the provided search results, as these studies often present a range of values for a series of compounds.

The structure-activity relationship (SAR) studies of anthranilic acid-based compounds have revealed that substitutions on the anthranilic acid scaffold can lead to large compound libraries, enabling a comprehensive assessment for identifying hits and leads in drug development.[1][2][3]

Kinase Inhibitors Derived from 3-Aminobenzoic Acid

While less prevalent in the literature as a primary scaffold for kinase inhibitors compared to its isomers, 3-aminobenzoic acid has been utilized in the synthesis of inhibitors for tyrosine kinases. For instance, it has been used as an intermediate in the synthesis of inhibitors for the tyrosine kinase EphB4. The distinct spatial orientation of the amino and carboxyl groups in the meta position can offer a unique vector for substituents to probe different pockets within the kinase active site.

Direct head-to-head comparative data for kinase inhibitors solely distinguished by a 3-aminobenzoic acid core versus the other isomers is limited in the public domain. However, the principles of SAR suggest that this scaffold holds potential for the development of inhibitors with novel selectivity profiles.

Kinase Inhibitors Derived from 4-Aminobenzoic Acid (PABA)

The PABA scaffold is a well-established and versatile building block in medicinal chemistry, and its derivatives have been successfully developed into potent kinase inhibitors.[8][9]

A prominent example is the tyrosine kinase inhibitor Imatinib , which contains a benzamide moiety formally derived from the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with an aromatic amine.[10] Imatinib is a highly effective treatment for chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors, targeting the Bcr-Abl, c-Kit, and PDGF-R kinases.[10][11]

Furthermore, numerous inhibitors targeting VEGFR-2, a key mediator of angiogenesis, have been developed using the 4-aminobenzoic acid scaffold.[5][12] For example, certain nicotinamide derivatives incorporating a 4-aminobenzoic acid linker have shown potent VEGFR-2 inhibition.[5]

Table 2: Performance of Kinase Inhibitors Derived from or Containing a 4-Aminobenzoic Acid Moiety

CompoundPrimary Target(s)IC50Reference
ImatinibBcr-Abl, c-Kit, PDGFRVaries by target[10][11]
((E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide)VEGFR-251 nM[5]

The linear and extended conformation often adopted by PABA derivatives allows them to bridge distant pockets within the kinase active site, a strategy that has proven effective in achieving high affinity and selectivity.

Visualizing the Targeted Signaling Pathways

To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate key signaling pathways targeted by aminobenzoic acid-derived kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

BRAF_MAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Proliferation) ERK->Transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity PhosphoAssay Phosphorylation Assay (Western Blot) Selectivity->PhosphoAssay Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PhosphoAssay->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Viability->Apoptosis Xenograft Xenograft Tumor Models Apoptosis->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: A general experimental workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

The choice of the aminobenzoic acid isomer as a scaffold is a fundamental decision in the design of novel kinase inhibitors. While 4-aminobenzoic acid has been more extensively utilized in clinically successful drugs, the unique structural and conformational properties of 2-aminobenzoic and 3-aminobenzoic acid derivatives offer exciting opportunities for the development of inhibitors with novel target profiles and improved pharmacological properties.

As our understanding of the human kinome and the structural biology of kinase-inhibitor interactions continues to grow, a more nuanced and structure-guided approach to scaffold selection will be crucial. Head-to-head comparisons of inhibitors derived from all three aminobenzoic acid isomers against a broad panel of kinases will provide invaluable data to guide future drug discovery efforts. By combining rational design with rigorous experimental validation using the protocols outlined in this guide, the scientific community can continue to unlock the full potential of the versatile aminobenzoic acid scaffold in the development of next-generation targeted therapies.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Compounds Synthesized from 2-Boc-amino-4,5-dimethyl-benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Drug Development In the landscape of modern drug discovery, the development of highly specific thera...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Drug Development

In the landscape of modern drug discovery, the development of highly specific therapeutic agents is paramount. Small molecules, particularly those derived from versatile scaffolds like 2-Boc-amino-4,5-dimethyl-benzoic acid, offer a rich chemical space for designing novel drugs. However, a significant challenge in their development is the potential for off-target effects, often driven by cross-reactivity. Small-molecule drugs can act as "haptens," which are molecules too small to elicit an immune response on their own but can conjugate with endogenous proteins to form immunogenic adducts.[1] This can trigger unintended immune responses or cause the drug to bind to receptors other than its intended target, leading to adverse drug reactions (ADRs) and diminished therapeutic efficacy.[1][2]

Therefore, rigorous assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental step in de-risking a drug candidate. A tissue cross-reactivity (TCR) study is a critical method used to identify both non-specific and specific binding of test biologics and small molecules in various tissues.[3] This guide provides a comparative analysis of two gold-standard methodologies for evaluating the cross-reactivity of compounds: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, grounded in established scientific and regulatory principles.[4][5]

The Foundation: Synthesis of Analogs from a Common Scaffold

The starting material, 2-Boc-amino-4,5-dimethyl-benzoic acid, serves as a versatile building block. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, regioselective modifications. Through established synthetic routes, the carboxylic acid moiety can be converted into amides, esters, or other functional groups, while the aromatic ring can undergo further substitutions.[6][7] This allows for the creation of a library of structurally similar compounds (analogs) whose specificity must be thoroughly evaluated. For the purposes of this guide, we will consider a parent compound (Compound A) and several synthesized analogs (Compounds B, C, and D) with minor structural modifications.

Comparative Methodologies for Cross-Reactivity Assessment

The choice of assay for determining cross-reactivity is a critical decision driven by factors such as the stage of development, available resources, and the specific data required (e.g., simple screening vs. detailed kinetics). Here, we compare the workhorse immunoassay, competitive ELISA, with the high-precision biophysical technique, SPR.

Competitive Immunoassay (cELISA): A High-Throughput Screening Tool

The competitive immunoassay is a cornerstone technique for detecting small molecules.[8][9] Its principle relies on the competition between the analyte in a sample and a labeled analyte (typically conjugated to an enzyme) for a limited number of specific antibody binding sites.[10][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10] This format is ideal for screening a large number of analogs due to its scalability and cost-effectiveness.

The trustworthiness of a cELISA hinges on the quality of its reagents and the logic of its design. The central event is the specific antibody-antigen interaction.[12] To assess the cross-reactivity of our synthesized analogs, we will use an antibody raised against our parent compound (Compound A). The degree to which analogs B, C, and D can displace a labeled Compound A conjugate from the antibody will determine their cross-reactivity.

The following diagram outlines the logical flow of a competitive ELISA for cross-reactivity assessment.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Capture Antibody p2 Wash Plate p1->p2 p3 Block Non-Specific Sites (e.g., with BSA) p2->p3 p4 Wash Plate p3->p4 c1 Add Test Compounds (A, B, C, D) + Labeled Antigen Conjugate p4->c1 c2 Incubate to Allow Competition c1->c2 d1 Wash to Remove Unbound Reagents c2->d1 d2 Add Substrate (e.g., TMB) d1->d2 d3 Incubate for Color Development d2->d3 d4 Stop Reaction (e.g., with H₂SO₄) d3->d4 d5 Read Absorbance (e.g., at 450 nm) d4->d5

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

  • Antigen Conjugate Preparation : Synthesize a conjugate of Compound A with a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to be used for coating, and a conjugate with an enzyme like Horseradish Peroxidase (HRP) for detection. The hapten must be attached to the protein to induce an immune response.[13]

  • Plate Coating : Coat a 96-well microtiter plate with the capture antibody specific for Compound A. Incubate overnight at 4°C. The choice of monoclonal or polyclonal antibodies is critical; monoclonal antibodies recognize a single epitope and offer high specificity, while polyclonal antibodies can offer higher sensitivity but may be more cross-reactive.[12][14]

  • Blocking : Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Block the remaining non-specific binding sites on the plate by adding a blocking buffer (e.g., 5% skim milk or BSA in PBST) and incubating for 1-2 hours at 37°C.[15][16] This step is crucial to minimize background noise.

  • Competitive Reaction : Create serial dilutions of the parent compound (Compound A, for the standard curve) and the test analogs (B, C, D). Add 50 µL of each dilution to the wells. Immediately add 50 µL of the Compound A-HRP conjugate. Incubate for 1-2 hours at 37°C. During this step, the free compound and the enzyme-labeled compound compete for binding to the immobilized antibody.

  • Washing : Wash the plate thoroughly to remove all unbound compounds and conjugates.[15]

  • Signal Generation : Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction : Stop the enzymatic reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄). This changes the color from blue to yellow.[15]

  • Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real time.[17][18] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[17] This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₗ).[18][19] For cross-reactivity studies, SPR provides a much deeper insight than the endpoint data from an ELISA.

The core of an SPR experiment is the immobilization of one binding partner (the "ligand," in our case, the target protein or antibody) onto the sensor chip, followed by the injection of the other partner (the "analyte," our synthesized compounds) in solution.[17] The change in mass on the chip surface upon binding is detected as a change in the SPR signal, measured in Resonance Units (RU). This direct measurement of binding avoids the potential artifacts associated with labels or secondary detection reagents used in immunoassays.

The following diagram illustrates the typical workflow for an SPR-based cross-reactivity experiment.

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis s1 Activate Sensor Surface (e.g., EDC/NHS) s2 Immobilize Ligand (Target Protein/Antibody) s1->s2 s3 Deactivate & Block Remaining Active Sites s2->s3 b1 Inject Analyte (Compound) - Association Phase s3->b1 b2 Flow Running Buffer - Dissociation Phase b1->b2 b3 Inject Regeneration Solution - Surface Reset b2->b3 a1 Generate Sensorgram (Response vs. Time) b3->a1 a2 Fit Data to a Binding Model (e.g., 1:1) a1->a2 a3 Determine kₐ, kₔ, and Kₗ a2->a3

Caption: Workflow for an SPR experiment to determine binding kinetics.

  • Ligand Immobilization : The target protein (or the antibody used in the cELISA) is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a measurable signal when the small molecule analyte binds.[19]

  • System Priming : The SPR system is primed with a running buffer (e.g., HBS-EP+), which should be consistent throughout the experiment. For small molecules often dissolved in DMSO, it's critical to match the DMSO concentration in the running buffer to avoid solvent mismatch artifacts.

  • Analyte Injection Series : A series of concentrations for each compound (A, B, C, D) is prepared in the running buffer. Each concentration is injected over the sensor surface for a set time (association phase), followed by a flow of running buffer alone (dissociation phase).[20]

  • Surface Regeneration : Between each analyte injection, the sensor surface is washed with a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Acquisition : The SPR response is monitored in real-time, generating a sensorgram (a plot of RU vs. time) for each injection.

  • Data Analysis : The resulting sensorgrams are processed and fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).[20]

Data Analysis and Interpretation

Objective comparison requires standardized metrics. The output from each technique must be processed to yield a clear measure of cross-reactivity.

cELISA Data Analysis
  • Standard Curve : Plot the absorbance (or %B/B₀) against the log of the concentration for the parent compound (Compound A) to generate a sigmoidal standard curve.

  • IC₅₀ Determination : For each compound (A, B, C, D), determine the concentration that causes 50% inhibition of the maximum signal (the IC₅₀ value).

  • Calculating Percent Cross-Reactivity (%CR) : The cross-reactivity of an analog relative to the parent compound is calculated using the IC₅₀ values:

    %CR = (IC₅₀ of Compound A / IC₅₀ of Analog) x 100

SPR Data Analysis
  • Kinetic Fitting : The sensorgram data for each compound is globally fitted to a kinetic model to determine kₐ and kₔ.

  • Affinity (Kₗ) Calculation : The equilibrium dissociation constant, Kₗ, is calculated as the ratio of the rate constants:

    Kₗ = kₔ / kₐ

    A lower Kₗ value indicates a higher binding affinity. Cross-reactivity is observed when analogs show significant binding affinity (i.e., low Kₗ values) for the target.

Performance Comparison: ELISA vs. SPR

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Causality & Rationale
Principle Endpoint immunoassay based on competitionReal-time, label-free optical detection of mass changeSPR provides richer, kinetic data, while ELISA offers a simpler, high-throughput endpoint.
Primary Output IC₅₀ (Concentration for 50% inhibition)kₐ, kₔ, Kₗ (Kinetic and affinity constants)Kₗ is a direct measure of binding affinity, whereas IC₅₀ is an indirect measure influenced by assay conditions.
Throughput High (96/384-well plates)Lower to Medium (Depends on instrument automation)ELISA is better suited for initial screening of large compound libraries.
Information Relative potency/cross-reactivityBinding kinetics, affinity, and specificitySPR can distinguish between compounds with similar affinity but different on/off rates, which is critical for pharmacology.
Reagent Needs Specific antibody, enzyme-labeled antigenPurified target protein/antibody, sensor chipsThe need for labeled reagents in ELISA can sometimes introduce artifacts not present in SPR's label-free system.
Regulatory View Well-established for screeningGold standard for kinetic characterizationRegulatory bodies like the FDA and EMA expect thorough validation for any analytical method used.[4][5][21]
Hypothetical Data Summary

Let's assume we tested our parent compound (A) and three analogs (B, C, D) using both methods against a specific target antibody.

CompoundStructural ModificationcELISA IC₅₀ (nM)cELISA %CRSPR Kₗ (nM)
A Parent Compound10100%15
B Methyl group added at R₁5020%80
C Carboxyl replaced with amide1,0001%1,500
D Chiral center inverted1283%18

Interpretation:

  • Compound B shows significantly reduced binding in both assays, suggesting the added methyl group sterically hinders the interaction.

  • Compound C has very low cross-reactivity, indicating the carboxyl group is a critical part of the binding epitope.

  • Compound D exhibits high cross-reactivity. The subtle change in stereochemistry had minimal impact on binding to this particular antibody, a crucial piece of information for development.

Conclusion and Senior Scientist Recommendations

The assessment of cross-reactivity for compounds derived from 2-Boc-amino-4,5-dimethyl-benzoic acid is a non-negotiable step in ensuring the safety and specificity of a potential drug candidate. Both competitive ELISA and Surface Plasmon Resonance are powerful, complementary techniques that provide different, yet equally valuable, insights.

  • Recommendation 1: A Phased Approach. Utilize competitive ELISA as a primary, high-throughput screening tool to rapidly assess a large library of synthesized analogs. This allows for efficient identification of compounds with major cross-reactivity issues.

  • Recommendation 2: In-Depth Characterization. For lead candidates and analogs that show significant activity or subtle differences in the primary screen (like Compound D), employ Surface Plasmon Resonance . The detailed kinetic data (kₐ and kₔ) from SPR provides a mechanistic understanding of the binding event that is invaluable for lead optimization and supports a more robust regulatory submission package.

Ultimately, a comprehensive cross-reactivity profile, built using validated and complementary methods, is essential. It provides the empirical evidence needed to advance a compound with confidence, ensuring that the final therapeutic agent is as specific and safe as possible. This aligns with the principles of quality and validation outlined in international guidelines.[21][22][23]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Boc-amino-4,5-dimethyl-benzoic Acid: From Hazard Assessment to Disposal

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the appropriate...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 2-Boc-amino-4,5-dimethyl-benzoic acid. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Compound's Profile

The tert-butyloxycarbonyl (Boc) group is a standard protecting group, generally stable under basic conditions but labile in acidic environments.[1] The primary hazards arise from the parent molecule, a substituted benzoic acid. Analogous compounds, such as 2-amino-4,5-dimethylbenzoic acid and other substituted benzoic acids, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5] The compound is a powder, making inhalation of fine particulates a primary route of exposure.[6]

Table 1: Inferred Hazard Profile and GHS Classifications

Hazard ClassificationGHS PictogramSignal WordInferred Hazard StatementsSource Analogs
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[5][6]Benzoic Acids, Boc-amino-dimethylbenzoic acid
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.[2][5][6]Benzoic Acids, Amino-dimethylbenzoic acid
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[2][4]Amino-dimethylbenzoic acid, Benzoic Acid
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[4][5][6]Benzoic Acids, Boc-amino-dimethylbenzoic acid

The Core PPE Ensemble: A Multi-Barrier Defense

Effective protection relies on creating a robust barrier between the researcher and the chemical.[7] The selection of PPE must be directly correlated to the identified hazards and the specific laboratory procedure being performed.

Respiratory Protection: The First Line of Defense

Causality: As a fine powder, 2-Boc-amino-4,5-dimethyl-benzoic acid poses a significant inhalation risk, which can lead to respiratory tract irritation.[4][8] Engineering controls are the primary method to mitigate this.

  • Primary Control: Always handle this compound within a certified chemical fume hood or a powder containment hood to minimize airborne particulates.[4]

  • Secondary Control (PPE): For weighing and transferring operations where dust generation is likely, a NIOSH-approved air-purifying respirator is mandatory.

    • Recommendation: A half-mask respirator equipped with P95 or P100 particulate filters offers a higher protection factor and a better facial seal than disposable dust masks.[8] For low-quantity, short-duration tasks, a well-fitted N95 disposable respirator may be sufficient.

Eye and Face Protection: Shielding from Irritants

Causality: Data from analogous compounds strongly indicates that this chemical is a serious eye irritant.[2][5] Dust particles can easily become airborne and cause significant damage upon contact with the eyes.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required at all times.[8] Standard safety glasses with side shields do not provide adequate protection from airborne powders.[9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or performing vigorous operations (e.g., scraping, sonicating), supplement goggle use with a full-face shield to protect against splashes and widespread dust contamination.[9]

Hand Protection: Preventing Dermal Contact

Causality: Substituted benzoic acids are known skin irritants.[3] Proper glove selection and technique are critical to prevent dermatitis and potential sensitization.[10]

  • Glove Selection: Nitrile gloves provide excellent protection against splashes from acids and are a reliable first choice for handling this compound in solid form or in solution with common lab solvents.[8][9] Always inspect gloves for tears or pinholes before use.

  • Technique: Employ the "double-gloving" technique for extended procedures or when handling highly pure material. This allows for the removal of the outer, contaminated glove without exposing the skin. Always use proper glove removal technique to avoid contaminating your hands.

Body Protection: Minimizing Skin Exposure

Causality: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.[8]

  • Standard: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[9]

  • Enhanced Protection: For tasks involving significant quantities or a high potential for spills, supplement the lab coat with a chemical-resistant apron.[8] In dedicated synthesis areas, disposable Tyvek coveralls can provide full-body protection.[8]

Operational and Disposal Plans

A safe workflow encompasses every step, from initial preparation to final waste disposal.

Pre-Handling Safety Checklist
  • Verify the chemical fume hood is functioning correctly (check airflow monitor).

  • Locate the nearest emergency eyewash station and safety shower.

  • Don all required PPE as outlined in Section 2.

  • Prepare all necessary equipment (spatulas, weigh boats, solvent wash bottles) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Have a designated waste container for chemically contaminated solid waste ready within the hood.

Step-by-Step Handling Protocol: Weighing and Transfer
  • Perform all manipulations within the chemical fume hood.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Use a clean spatula to gently portion the desired amount of powder onto a weigh boat on a tared balance.

  • If transferring to a reaction vessel, gently tap the weigh boat to transfer the solid. Use a small amount of a compatible solvent to rinse any remaining powder from the weigh boat into the vessel.

  • Securely close the primary container.

  • Wipe down the spatula and any affected surfaces within the hood with a solvent-dampened cloth. Dispose of the cloth in the designated solid waste container.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash hands thoroughly with soap and water after the procedure is complete.

Spill Management & Disposal
  • Small Spills (<1g in a fume hood):

    • Do not allow the powder to become airborne.[4]

    • Gently cover the spill with a paper towel dampened with water to prevent dust generation.

    • Carefully wipe up the material, place the contaminated towels in a sealed bag, and dispose of it in the designated solid chemical waste container.[4]

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, weigh boats, and excess chemical, in a clearly labeled, sealed container designated for solid chemical waste.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualization of Safety Workflows

Visual aids are crucial for reinforcing complex safety protocols and decision-making processes.

PPE_Selection_Workflow cluster_gloves Hand & Body Protection (All Tasks) start Begin Task Analysis task What is the task? start->task weighing Weighing / Transfer (High Dust Potential) task->weighing Solid solution Handling in Solution (Low Dust Potential) task->solution Liquid hood Is work in a Fume Hood? weighing->hood solution->hood resp_med Required: N95 Respirator + Goggles hood->resp_med Yes no_hood STOP! Work must be done in a fume hood. hood->no_hood No resp_high Required: Half-Mask Respirator (P100) + Goggles + Face Shield resp_low Required: Goggles gloves Nitrile Gloves coat Lab Coat

Caption: PPE selection decision tree based on the specific laboratory task.

Handling_Disposal_Workflow prep 1. Preparation - Verify Hood - Don PPE - Prepare Waste handle 2. Handling - Work in Hood - Gentle Transfer - Secure Container prep->handle decon 3. Decontamination - Wipe Surfaces - Clean Equipment handle->decon dispose 4. Disposal - Segregate Waste - Seal Containers - Remove PPE decon->dispose wash 5. Final Step - Wash Hands dispose->wash

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

By integrating this expert-level understanding of hazard assessment with rigorous, repeatable procedures, you can ensure a safe and compliant laboratory environment. This commitment to safety is the foundation upon which trustworthy and innovative scientific discovery is built.

References

  • Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
  • Vertex AI Search. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
  • Sigma-Aldrich. (2025, July 3).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Sigma-Aldrich. Benzoic acid safety hazards.
  • US Chemical. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Fisher Scientific.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet - 4-Aminobenzoic Acid (sodium salt).
  • PubChem. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzoic Acid.
  • Redox. (2022, November 14).
  • Benchchem. An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid.
  • Flinn Scientific.
  • Attaching Boc Protecting Groups With BOC-ON.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide.
  • PubChem. Benzoic acid, 2-[[[2,4(or 3,5)-dimethyl-3-cyclohexen-1-yl]methyl]amino]-, ethyl ester.
  • Labsolu. Boc-2-amino-3,5-dimethylbenzoic acid.
  • Chemsrc. (2025, August 26). 2-Amino-4,5-dimethylbenzoic acid | CAS#:15089-51-7.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • The Royal Society of Chemistry. Experimental Procedures.

Sources

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